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  • Product: 1-Amino-3-isopropoxy-propan-2-ol
  • CAS: 3141-83-1

Core Science & Biosynthesis

Foundational

"1-Amino-3-isopropoxy-propan-2-ol" CAS number and properties

An In-depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol Introduction 1-Amino-3-isopropoxy-propan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols. This structure, featuring a prima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol

Introduction

1-Amino-3-isopropoxy-propan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols. This structure, featuring a primary amine, a secondary alcohol, and an ether linkage, makes it a versatile building block in synthetic organic chemistry and a compound of interest for applications in medicinal chemistry and materials science. While it is available as a research chemical, comprehensive data regarding its specific physicochemical properties and a registered CAS number are not readily found in major chemical databases. This guide synthesizes available information and provides expert insights based on the properties and reactivity of structurally analogous compounds.

The core structure is analogous to many beta-blockers, which are known to act on adrenergic receptors. The unique combination of a hydrophilic amino alcohol group and a moderately lipophilic isopropoxy group suggests potential for this molecule to be explored in the development of new therapeutic agents.

Physicochemical and Structural Properties

Detailed experimental data for 1-Amino-3-isopropoxy-propan-2-ol is limited. However, its fundamental properties can be identified or estimated based on its chemical structure and comparison with related compounds.

PropertyValue / InformationSource / Basis
CAS Number Not FoundInferred from database searches
Molecular Formula C₆H₁₅NO₂Santa Cruz Biotechnology
Molecular Weight 133.19 g/mol Santa Cruz Biotechnology
IUPAC Name 1-Amino-3-isopropoxy-propan-2-ol
Appearance Likely a colorless to light-brown liquidInferred from similar amino alcohols[1]
Boiling Point Estimated: 190-210 °CInferred from structurally similar compounds like 3-Amino-1-propanol (184-187 °C)[2]
Density Estimated: ~0.95-1.05 g/mLInferred from related amino alcohols[2]
Solubility Soluble in water and polar organic solvents like ethanol and methanolInferred from the presence of polar functional groups (amine, hydroxyl)[2]
Vapor Pressure Low, estimated <1 mmHg at 20 °CInferred from similar amino alcohols[2]

Proposed Synthesis Protocol

The synthesis of 1-amino-3-alkoxy-propan-2-ols is commonly achieved through the ring-opening of an epoxide. A reliable method for synthesizing the title compound would involve the reaction of isopropyl glycidyl ether with ammonia.

Experimental Protocol: Synthesis via Epoxide Ring-Opening
  • Reaction Setup: In a pressure-sealed reaction vessel, add a solution of isopropyl glycidyl ether (1.0 equivalent) in ethanol.

  • Addition of Amine: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess, ~10-20 equivalents). The excess ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and ethanol.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Amino-3-isopropoxy-propan-2-ol.

Synthesis Workflow Diagram```dot

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Isopropyl Glycidyl Ether P1 Mix in Ethanol R1->P1 R2 Ammonia (aq, excess) R2->P1 P2 Stir at RT (24-48h) in sealed vessel P1->P2 P3 Solvent Evaporation P2->P3 P4 Purification (Vacuum Distillation) P3->P4 Product 1-Amino-3-isopropoxy-propan-2-ol P4->Product

Caption: Hypothetical mechanism of action as a beta-blocker analog.

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted. [3]

  • ¹H NMR: The spectrum would show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the CH proton). Methylene protons adjacent to the ether and alcohol groups would appear as multiplets. The protons on the carbon bearing the amine and hydroxyl groups would also be present.

  • ¹³C NMR: Distinct signals would be observed for the six unique carbon atoms in the molecule. The carbons of the isopropoxy group would appear in the upfield region, while the carbons attached to the oxygen and nitrogen atoms would be further downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.

Safety and Handling

No specific safety data is available for 1-Amino-3-isopropoxy-propan-2-ol. Therefore, precautions should be based on the general hazards associated with amino alcohols and ethers. [4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [7]Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: Amino alcohols can be combustible. Keep away from open flames and sources of ignition. [6]* First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

1-Amino-3-isopropoxy-propan-2-ol is a valuable, albeit under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, synthesis, and applications, grounded in the established chemistry of related compounds. Researchers and drug development professionals can use this information as a starting point for their investigations into this and similar molecules.

References

  • ResearchGate. (n.d.). Investigation of the reaction of 1-amino-3-ethoxy-2-propanol with various aldehydes. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018).
  • Pal, A., Kumar, A., & Kumar, H. (n.d.). Volumetric, acoustic, viscometric, and spectroscopic properties for binary mixtures of alkoxypropanol with mono, di- and tri-alkylamines at a temperature of 298.15 K. Scilit. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2015).
  • Chai, L., et al. (2023). Basic physicochemical properties, excess properties, and intermolecular interactions of n-propanol/isopropanol and ethylenediamine binary mixtures. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols. Retrieved from [Link]

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Retrieved from [Link]

  • European Patent Office. (1995). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.
  • PubChem. (n.d.). 1-Amino-2-propanol. National Institutes of Health. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • PubMed. (2019). Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Amanote Research. (n.d.). Spectroscopic Characterization, Computational Investigation, and Comparisons of ECX– (E = As, P, and N; X = S and O) Anions. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol: Molecular Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Amino-3-isopropoxy-propan-2-ol, a chiral amino alcohol with significant potential as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-isopropoxy-propan-2-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and medicinal chemistry. The guide delves into the molecule's structural features, with a particular focus on its stereochemistry, and outlines plausible synthetic routes for both the racemic mixture and its individual enantiomers. Furthermore, it explores the compound's relevance in drug discovery, drawing parallels with structurally analogous beta-adrenergic receptor antagonists. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Propanolamine Scaffold

The 1-amino-3-alkoxy-propan-2-ol scaffold is a privileged structural motif in medicinal chemistry, most notably as the core of many beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The precise arrangement of the amino, hydroxyl, and ether functionalities is crucial for their pharmacological activity, and often, the biological activity resides predominantly in a single enantiomer. 1-Amino-3-isopropoxy-propan-2-ol, with its simple alkyl ether substitution, represents a fundamental example of this class of compounds and serves as a valuable synthon for the development of new chemical entities with tailored pharmacological profiles.

Molecular Structure and Physicochemical Properties

1-Amino-3-isopropoxy-propan-2-ol possesses the chemical formula C6H15NO2 and a molecular weight of 133.19 g/mol . The molecule features a central three-carbon propane backbone with an amino group at position 1, a hydroxyl group at the chiral center on position 2, and an isopropoxy ether linkage at position 3.

PropertyValueSource
Molecular FormulaC6H15NO2-
Molecular Weight133.19 g/mol [Vendor Data]
AppearanceExpected to be a liquidInferred from similar compounds
SolubilityExpected to be miscible with water and polar organic solventsInferred from similar compounds

Stereochemistry: The Importance of Chirality

The central carbon atom (C2) of the propanol backbone is a stereocenter, giving rise to two enantiomers: (R)-1-Amino-3-isopropoxy-propan-2-ol and (S)-1-Amino-3-isopropoxy-propan-2-ol. The absolute configuration at this center is critical in the context of drug development, as the two enantiomers can exhibit significantly different pharmacological activities and metabolic profiles. For instance, in many beta-blockers, the (S)-enantiomer is the active antagonist, while the (R)-enantiomer is significantly less active.

Caption: Enantiomers of 1-Amino-3-isopropoxy-propan-2-ol.

Synthetic Strategies

While a specific, detailed synthesis of 1-Amino-3-isopropoxy-propan-2-ol is not extensively reported in the literature, a highly plausible and efficient synthetic approach can be designed based on well-established reactions for analogous propanolamines, such as the beta-blocker propranolol.[1][2]

Racemic Synthesis: An Epoxide Ring-Opening Approach

A straightforward and industrially scalable synthesis of racemic 1-Amino-3-isopropoxy-propan-2-ol involves a two-step, one-pot procedure starting from readily available reagents: epichlorohydrin, isopropyl alcohol, and ammonia.

Workflow for Racemic Synthesis:

Racemic_Synthesis A Isopropyl Alcohol + Epichlorohydrin B 1-chloro-3-isopropoxy-propan-2-ol (intermediate) A->B Base Catalyst (e.g., NaOH) D 1-Amino-3-isopropoxy-propan-2-ol (Racemic) B->D C Ammonia (aq) C->D Nucleophilic Substitution

Caption: Proposed racemic synthesis of 1-Amino-3-isopropoxy-propan-2-ol.

Step-by-Step Methodology:

  • Epoxide Formation and Etherification: Isopropyl alcohol is treated with epichlorohydrin in the presence of a base, such as sodium hydroxide. The base deprotonates the alcohol, which then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form the intermediate, 1-chloro-3-isopropoxy-propan-2-ol.

  • Amination: The crude intermediate is then reacted with an excess of aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride to form the final product, 1-Amino-3-isopropoxy-propan-2-ol. The reaction is typically carried out at an elevated temperature to drive it to completion.

  • Purification: The final product can be purified by distillation under reduced pressure.

Stereoselective Synthesis: Accessing the Enantiomers

For applications in drug development, the synthesis of the individual enantiomers is highly desirable. This can be achieved through several strategies, including the use of a chiral starting material or a chiral catalyst. A practical approach involves the use of chiral epichlorohydrin or a chiral glycidol derivative.

Workflow for Stereoselective Synthesis:

Stereoselective_Synthesis cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_A (R)-Epichlorohydrin + Isopropyl Alcohol R_B (R)-1-chloro-3-isopropoxy-propan-2-ol R_A->R_B Base Catalyst R_D (S)-1-Amino-3-isopropoxy-propan-2-ol R_B->R_D R_C Ammonia (aq) R_C->R_D SN2 Inversion S_A (S)-Epichlorohydrin + Isopropyl Alcohol S_B (S)-1-chloro-3-isopropoxy-propan-2-ol S_A->S_B Base Catalyst S_D (R)-1-Amino-3-isopropoxy-propan-2-ol S_B->S_D S_C Ammonia (aq) S_C->S_D SN2 Inversion

Caption: Proposed stereoselective synthesis of the enantiomers of 1-Amino-3-isopropoxy-propan-2-ol.

Causality Behind the Stereochemical Outcome:

The key to this stereoselective synthesis is the nucleophilic ring-opening of the chiral epoxide. The reaction of the isopropoxide with chiral epichlorohydrin proceeds with inversion of configuration at the carbon atom that is attacked. Subsequent displacement of the chloride by ammonia also proceeds with inversion of configuration, resulting in a net retention of the stereochemistry relative to the starting epoxide. Therefore, (R)-epichlorohydrin will yield the (S)-amino alcohol, and (S)-epichlorohydrin will yield the (R)-amino alcohol.

An alternative approach for obtaining the individual enantiomers is through the resolution of the racemic mixture using a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Chiral chromatography is also a viable, albeit more expensive, method for separation.[3][4]

Analytical Characterization: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

  • Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

  • Propanol Backbone: Complex multiplets for the methylene protons (C1 and C3) and the methine proton (C2). The exact chemical shifts and coupling patterns will depend on the stereochemistry and the solvent used.

  • Hydroxyl and Amino Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts will be highly dependent on concentration, temperature, and solvent.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of 1-Amino-3-isopropoxy-propan-2-ol is expected to show a molecular ion peak (M+) at m/z 133. Key fragmentation patterns for amino alcohols include alpha-cleavage and dehydration.[8][9][10]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a resonance-stabilized iminium ion.

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols.

Applications in Drug Discovery and Development

The 1-amino-3-alkoxy-propan-2-ol scaffold is a cornerstone in the development of beta-blockers.[11] 1-Amino-3-isopropoxy-propan-2-ol can serve as a valuable building block for the synthesis of novel beta-blocker candidates. By modifying the amino group and incorporating various substituents, libraries of new compounds can be generated and screened for their affinity and selectivity towards different beta-adrenergic receptor subtypes (β₁, β₂, and β₃).

The isopropoxy group provides a simple, lipophilic moiety. Structure-activity relationship (SAR) studies can be conducted by replacing the isopropoxy group with other alkoxy or aryloxy groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. The chiral nature of this building block is of paramount importance, as it allows for the synthesis of enantiomerically pure drug candidates, which is often a regulatory requirement and can lead to improved therapeutic indices.

Conclusion

1-Amino-3-isopropoxy-propan-2-ol is a chiral molecule with a simple yet versatile structure that holds significant promise as a building block in medicinal chemistry. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for the preparation of both the racemic mixture and the individual enantiomers. A thorough understanding of its stereochemistry and analytical characteristics is crucial for its effective utilization in the design and synthesis of novel therapeutic agents, particularly in the area of cardiovascular drug discovery.

References

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.
  • Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107556203B - Preparation method of propranolol.
  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. Retrieved from [Link]

  • YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxy-1-propanol. Retrieved from [Link]

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Foundational

Synthesis of 1-Amino-3-isopropoxy-propan-2-ol from Glycidyl Isopropyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-amino-3-isopropoxy-propan-2-ol, a valuable β-amino alcohol, from the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-amino-3-isopropoxy-propan-2-ol, a valuable β-amino alcohol, from the starting material glycidyl isopropyl ether. The synthesis proceeds via a nucleophilic ring-opening reaction of the epoxide ring of glycidyl isopropyl ether with ammonia. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's yield and purity. Safety considerations and analytical techniques for product characterization are also addressed to ensure a thorough understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

β-amino alcohols are a crucial class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of two reactive functional groups, an amine and a hydroxyl group, which can be selectively modified to create complex molecular architectures. 1-Amino-3-isopropoxy-propan-2-ol, in particular, is an important intermediate in the synthesis of various pharmaceutical agents.

The synthesis of β-amino alcohols is most commonly achieved through the ring-opening of epoxides with amines.[1] This method is highly efficient and offers good control over regioselectivity and stereoselectivity.[1] The reaction of glycidyl isopropyl ether with ammonia provides a direct and atom-economical route to 1-amino-3-isopropoxy-propan-2-ol.

Reaction Mechanism and Principles

The core of this synthesis is the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring in glycidyl isopropyl ether. Due to the significant ring strain of the three-membered epoxide ring (approximately 13 kcal/mol), it is susceptible to ring-opening reactions by nucleophiles.[2]

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism.[2][3][4] The ammonia molecule, acting as a nucleophile, attacks the sterically less hindered carbon atom of the epoxide.[1][2][5] This backside attack leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as the solvent or another ammonia molecule, yields the final product, 1-amino-3-isopropoxy-propan-2-ol.

The regioselectivity of the reaction is a critical aspect. In the case of glycidyl isopropyl ether, the terminal, less substituted carbon of the epoxide is the preferred site of attack by the ammonia nucleophile. This preference is attributed to reduced steric hindrance at this position, a key factor in SN2 reactions.[1][2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-amino-3-isopropoxy-propan-2-ol from glycidyl isopropyl ether.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Glycidyl isopropyl ether>98% purity
Ammonia solution2 M in isopropanol
IsopropanolAnhydrous
Round-bottom flask with reflux condenserAppropriate size
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Glassware for workup and purification
Personal Protective Equipment (PPE)Safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycidyl isopropyl ether.

  • Reagent Addition: Under a fume hood, carefully add the 2 M solution of ammonia in isopropanol to the flask. An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The optimal temperature and reaction time will depend on the scale of the reaction and should be determined through small-scale trials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Workup: Upon completion of the reaction, the excess ammonia and isopropanol are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. This may involve techniques such as distillation under reduced pressure or column chromatography on silica gel to isolate the pure 1-amino-3-isopropoxy-propan-2-ol.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Glycidyl Isopropyl Ether + Ammonia (in Isopropanol) ReactionVessel Reaction (Stirring, Controlled Temp.) Reactants->ReactionVessel 1. Mix Workup Workup (Solvent Removal) ReactionVessel->Workup 2. Reaction Completion Purification Purification (Distillation or Chromatography) Workup->Purification 3. Crude Product FinalProduct 1-Amino-3-isopropoxy-propan-2-ol Purification->FinalProduct 4. Pure Product

Caption: Synthesis workflow for 1-Amino-3-isopropoxy-propan-2-ol.

Safety Considerations

Both glycidyl isopropyl ether and ammonia are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8]

  • Glycidyl Isopropyl Ether: This compound is a flammable liquid and may cause skin and eye irritation.[6][7][9] It is also a suspected sensitizer.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.[6][7][8][9][10]

  • Ammonia: Ammonia is corrosive and toxic upon inhalation.[11] Solutions of ammonia in isopropanol are also flammable.[11]

It is crucial to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[7][8][9][10]

Analytical Characterization

The identity and purity of the synthesized 1-amino-3-isopropoxy-propan-2-ol should be confirmed using standard analytical techniques. These may include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the amine (N-H) and hydroxyl (O-H) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 1-amino-3-isopropoxy-propan-2-ol from glycidyl isopropyl ether via an ammonia-mediated ring-opening reaction is a robust and efficient method for producing this valuable β-amino alcohol. A thorough understanding of the underlying SN2 reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. The detailed experimental protocol and analytical guidance provided in this technical guide serve as a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and development.

References

[12] Pastó, M., Rodrı́guez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(42), 8471-8477. Available at: [6] National Oceanic and Atmospheric Administration. (n.d.). ISOPROPYL GLYCIDYL ETHER. CAMEO Chemicals. Retrieved from [2] Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [7] Fisher Scientific. (2018, June 18). SAFETY DATA SHEET: Isopropyl glycidyl ether. Retrieved from [13] Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [3] LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [14] Sciencemadness.org. (2006, September 12). Bubbling ammonia gas into isopropanol. Retrieved from [8] ChemicalBook. (2025, February 1). GLYCIDYL ISOPROPYL ETHER - Safety Data Sheet. Retrieved from [1] A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research, 9(4), 232-241. Available at: [9] Chemos GmbH&Co.KG. (2022, October 26). Safety Data Sheet: Glycidyl ether. Retrieved from [15] Reddy, B. V. S., et al. (2011). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 47(3), 976-978. Available at: [5] Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link] [4] Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4). Available at: [16] Kamal, A., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(10), 1484-1493. Available at: [10] Carl ROTH. (2024, March 2). Safety Data Sheet: Glycidyl ether hardener NMA. Retrieved from [17] Fryauf, K., Strehmel, V., & Fedtke, M. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(16), 3512-3517. Available at: [18] Castro, A. J., et al. (1954). THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA1. The Journal of Organic Chemistry, 19(9), 1444-1448. Available at: Ataman Kimya. (n.d.). TRIISOPROPANOLAMINE. Retrieved from [11] Reddit. (2023, October 26). Ammonia Solution in Isopropanol. r/chemistry. Retrieved from [19] NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). The Chemical Profile of 3-Propan-2-yloxypropan-1-amine: Properties for Industrial Applications. Retrieved from [20] Biosynth. (n.d.). 3-Isopropoxy-1-propanol. Retrieved from [21] Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [22] Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [23] PubChem. (n.d.). 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol. Retrieved from Sigma-Aldrich. (n.d.). Glycidyl isopropyl ether 98. Retrieved from

Sources

Exploratory

"1-Amino-3-isopropoxy-propan-2-ol" IUPAC name and synonyms

An In-depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol: Synthesis, Properties, and Pharmacological Potential Introduction In the landscape of pharmaceutical research, the exploration of novel molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol: Synthesis, Properties, and Pharmacological Potential

Introduction

In the landscape of pharmaceutical research, the exploration of novel molecular scaffolds that can serve as building blocks for therapeutic agents is a cornerstone of drug discovery. 1-Amino-3-isopropoxy-propan-2-ol is a synthetic organic compound belonging to the alkanolamine class. While not extensively documented in public literature, its molecular architecture is of significant interest to medicinal chemists. The structure features a propan-2-ol backbone with a primary amine at one terminus and an isopropoxy ether group at the other.

This structural motif is a close, non-aromatic analog of the aryloxypropanolamine scaffold, which is the foundational chemical framework for a vast and clinically vital class of drugs: the beta-adrenergic receptor antagonists, or beta-blockers.[1] The presence of the ether-linked lipophilic isopropoxy group, combined with the amino alcohol functionality, strongly suggests a potential for interaction with biological targets, particularly G-protein coupled receptors.

This technical guide provides a comprehensive overview of 1-Amino-3-isopropoxy-propan-2-ol for researchers and drug development professionals. It consolidates its chemical identity, outlines a robust synthetic pathway, presents its hypothesized mechanism of action based on established pharmacophore models, and details essential protocols for its preclinical characterization and evaluation. The insights herein are grounded in established chemical principles and pharmacological precedents, offering a scientific basis for its consideration as a candidate for further investigation.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to any research and development endeavor.

IUPAC Name: 1-Amino-3-isopropoxy-propan-2-ol

Synonyms:

  • 1-Amino-3-(propan-2-yloxy)propan-2-ol

  • 1-Amino-3-(1-methylethoxy)-2-propanol

Molecular Identifiers:

  • Molecular Formula: C₆H₁₅NO₂[2]

  • Molecular Weight: 133.19 g/mol [2]

  • CAS Number: While a specific CAS number for this exact structure is not widely indexed, the closely related isomer, 3-(Isopropylamino)-1,2-propanediol, is registered under CAS 6452-57-9. Researchers should exercise caution to ensure they are referencing the correct isomer.

Physicochemical Properties

Quantitative experimental data for 1-Amino-3-isopropoxy-propan-2-ol is scarce. However, its properties can be reliably estimated based on structurally similar and well-characterized compounds such as 1-Amino-2-propanol and 3-Isopropoxy-1-propanol. The following table summarizes these expected properties.

PropertyEstimated ValueJustification / Reference Compound
Appearance Colorless to pale yellow liquidTypical for short-chain alkanolamines.[3]
Odor Faint, ammonia-likeCharacteristic of primary amines.[3]
Boiling Point ~190-210 °CIntermediate between 1-Amino-2-propanol (~160°C) and higher analogs.
Flash Point ~90-100 °CSimilar to related amino alcohols with comparable chain lengths.[3]
Solubility Soluble in water, ethanol, acetoneThe hydroxyl and amino groups confer high polarity and hydrogen bonding capacity.[4]
Density ~0.95 - 0.98 g/cm³Consistent with similar aliphatic amino alcohols.[3]

Synthesis and Manufacturing

The synthesis of 1,2-amino alcohols like 1-Amino-3-isopropoxy-propan-2-ol is most commonly and efficiently achieved through the nucleophilic ring-opening of an epoxide. This well-established reaction provides a direct and high-yielding pathway to the target molecule. The proposed synthesis utilizes glycidyl isopropyl ether as the key starting material, which contains the required isopropoxy and epoxide functionalities.

Proposed Synthetic Pathway: Epoxide Ring-Opening

The core of the synthesis involves the reaction of glycidyl isopropyl ether with an ammonia source. Using a concentrated aqueous or alcoholic solution of ammonia provides the nucleophile (NH₃) that attacks one of the epoxide's carbons. From a mechanistic standpoint, in a neutral or basic medium, the nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-amino-2-ol regioisomer.

SynthesisWorkflow cluster_reactants Reactants Start Glycidyl Isopropyl Ether (2-(Isopropoxymethyl)oxirane) Product 1-Amino-3-isopropoxy-propan-2-ol Start->Product Nucleophilic Ring-Opening (Heat, Pressure) Reagent + Ammonia (NH₃) (Aqueous or Alcoholic Solution)

Caption: Proposed synthesis of 1-Amino-3-isopropoxy-propan-2-ol.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical literature for analogous reactions.[5]

  • Reactor Setup: To a high-pressure stainless-steel reactor, add glycidyl isopropyl ether (1.0 mol equivalent).

  • Reagent Addition: Add a 25-30% solution of ammonia in methanol (10.0 mol equivalents). The large excess of ammonia is used to minimize the formation of secondary amine byproducts and drive the reaction to completion.

  • Reaction Conditions: Seal the reactor and heat the mixture to 80-100 °C. The reaction is typically run for 12-24 hours under the autogenous pressure generated at this temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by sampling the reaction mixture periodically (if the reactor setup allows).

  • Workup: After the reaction is complete (disappearance of the starting epoxide), cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the remaining methanolic solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol and any residual ammonia.

  • Purification: The crude product is a viscous oil. Purify the material via vacuum distillation. The product fraction is collected at a temperature and pressure determined by the specific boiling point of the compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.

Hypothesized Pharmacological Profile

Rationale: A Beta-Blocker Pharmacophore Analog

The primary rationale for investigating 1-Amino-3-isopropoxy-propan-2-ol in a drug discovery context stems from its striking structural similarity to the aryloxypropanolamine class of beta-blockers.[1] This class of drugs is defined by a specific pharmacophore:

[Aromatic/Lipophilic Group] — O — CH₂ — CH(OH) — CH₂ — NH — [Alkyl Group]

In 1-Amino-3-isopropoxy-propan-2-ol, the isopropoxy group serves as the lipophilic moiety, analogous to the aromatic rings found in drugs like propranolol or metoprolol. The oxypropanolamine core (— O — CH₂ — CH(OH) — CH₂ — NH —) is perfectly conserved. This structural homology is the basis for the hypothesis that the compound will act as a competitive antagonist at beta-adrenergic receptors.

Hypothesized Mechanism of Action

Beta-adrenergic receptors (β-AR) are G-protein coupled receptors that, upon binding to endogenous catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade. This cascade involves the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses, such as increased heart rate and contractility in cardiomyocytes.

1-Amino-3-isopropoxy-propan-2-ol is hypothesized to competitively bind to the β-AR, occupying the binding site without activating the receptor. This action blocks the binding of endogenous catecholamines, thereby inhibiting the entire downstream signaling pathway. This antagonism would lead to a reduction in heart rate, myocardial contractility, and blood pressure, the hallmark effects of beta-blockade.

SignalingPathway Epi Epinephrine (Agonist) Receptor β-Adrenergic Receptor Epi->Receptor Binds & Activates Antagonist 1-Amino-3-isopropoxy -propan-2-ol (Hypothesized Antagonist) Antagonist->Receptor Binds & Blocks AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Hypothesized antagonism of the β-Adrenergic signaling pathway.

Protocols for Preclinical Evaluation

To validate the identity, purity, and hypothesized biological activity of 1-Amino-3-isopropoxy-propan-2-ol, standardized analytical and pharmacological protocols are essential.

Protocol 1: Analytical Characterization by HPLC-UV

This protocol describes a method for determining the purity of the synthesized compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point is a 20:80 (v/v) mixture of acetonitrile:water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 210 nm, where the amine functionality may have some absorbance, or alternatively, use a universal detector like a Charged Aerosol Detector (CAD) if UV response is poor.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The identity should be confirmed separately by mass spectrometry and NMR.

Protocol 2: In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol determines the compound's binding affinity (Kᵢ) for β₁ and β₂ adrenergic receptors.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing either human β₁-AR or β₂-AR.

    • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol, potent non-selective beta-blockers.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compound: 1-Amino-3-isopropoxy-propan-2-ol, serially diluted.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled beta-blocker like propranolol.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

    • For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add the high concentration of propranolol.

    • Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes (and any bound radioligand) while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Safety and Handling

As an amino alcohol, 1-Amino-3-isopropoxy-propan-2-ol is expected to be a skin and eye irritant and may be harmful if swallowed. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-Amino-3-isopropoxy-propan-2-ol represents a structurally intriguing molecule with significant, albeit currently unexplored, potential in medicinal chemistry. Its close resemblance to the well-established beta-blocker pharmacophore provides a strong scientific rationale for its investigation as a cardiovascular drug candidate. This guide has provided a foundational framework for such an investigation, covering its chemical identity, a practical synthetic route, its hypothesized mechanism of action, and robust protocols for its analytical and pharmacological evaluation. For drug discovery professionals, this compound serves as a compelling example of how rational, structure-based design can guide the exploration of new chemical entities with therapeutic potential. Further studies to confirm its binding affinity, functional antagonism, and selectivity profile are warranted.

References

  • PubChem. 1-aminopropan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Univar Solutions. 3-AMINO 1-PROPANOL is a clear, colorless to yellow liquid at room temperature... Univar Solutions. Available from: [Link]

  • ReAgent. What Is The Difference Between Propan-1-ol and Propan-2-ol?. ReAgent Chemical Services. Available from: [Link]

  • PubChem. 3-Isopropoxy-1-propanol. National Center for Biotechnology Information. Available from: [Link]

  • Fun, H. K., et al. 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E, vol. 65, no. 11, 2009, p. o2741. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. Available from: [Link]

  • PubChem. 1-Amino-3-(aminooxy)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Amino-1-propanol. Wikimedia Foundation. Available from: [Link]

  • OSHA. 1-AMINO-2-PROPANOL. Occupational Safety and Health Administration. Available from: [Link]

  • OSHA. 1-Amino-2-propanol Method number: PV2122. Occupational Safety and Health Administration. Available from: [Link]

  • Google Patents. Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

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Foundational

A Technical Guide to the Spectral Interpretation of 1-Amino-3-isopropoxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides an in-depth analysis of the expected spectral data for the organic compound 1-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectral data for the organic compound 1-Amino-3-isopropoxy-propan-2-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, including beta-blockers, a thorough understanding of its spectral characteristics is crucial for researchers and professionals in drug development and quality control. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Molecular Structure and Functional Groups

1-Amino-3-isopropoxy-propan-2-ol possesses a unique combination of functional groups that give rise to a distinct spectral fingerprint. The key structural features include:

  • A primary amine (-NH2): This group is characterized by specific stretching and bending vibrations in IR spectroscopy and influences the chemical shifts of adjacent protons and carbons in NMR.

  • A secondary alcohol (-OH): The hydroxyl group is readily identifiable in IR spectra and its proton is often observable in ¹H NMR, though its chemical shift can be variable.

  • An ether linkage (-O-): The C-O-C bond introduces specific stretching frequencies in the IR spectrum and deshields adjacent protons and carbons in NMR.

  • An isopropoxy group (-OCH(CH₃)₂): This group presents a characteristic set of signals in NMR due to its symmetry.

  • A propanol backbone: The three-carbon chain provides the structural framework of the molecule.

The interplay of these functional groups dictates the chemical environment of each atom, leading to a unique and interpretable set of spectral data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Amino-3-isopropoxy-propan-2-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 1-Amino-3-isopropoxy-propan-2-ol

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH ₃ (isopropoxy)~1.15Doublet6H
-NH~1.5 - 3.0 (broad)Singlet2H
-OH ~2.0 - 4.0 (broad)Singlet1H
-CH ₂-NH₂~2.6 - 2.8Multiplet2H
-CH (OH)-~3.8 - 4.0Multiplet1H
-O-CH ₂-~3.4 - 3.6Multiplet2H
-O-CH (CH₃)₂~3.5 - 3.7Septet1H

Rationale Behind the Predictions:

  • The two methyl groups of the isopropoxy moiety are equivalent and will appear as a doublet due to coupling with the adjacent methine proton.

  • The amine and hydroxyl protons are expected to be broad singlets due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their chemical shifts can vary depending on concentration and temperature.

  • The methylene protons adjacent to the amine group will be deshielded and will likely appear as a multiplet due to coupling with the methine proton of the propanol backbone.

  • The methine proton attached to the hydroxyl-bearing carbon will be significantly deshielded and will show complex splitting from the adjacent methylene groups.

  • The methylene protons of the ether linkage will be deshielded by the oxygen atom and will appear as a multiplet.

  • The methine proton of the isopropoxy group will be split into a septet by the six equivalent methyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Amino-3-isopropoxy-propan-2-ol

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (isopropoxy)~22
-C H₂-NH₂~45
-C H(OH)-~68
-O-C H₂-~72
-O-C H(CH₃)₂~73

Expert Interpretation:

  • The methyl carbons of the isopropoxy group are the most shielded and will appear at the lowest chemical shift.[1]

  • The carbon attached to the nitrogen atom will be deshielded compared to a simple alkane but less so than the oxygen-bearing carbons.

  • The carbons directly bonded to oxygen atoms (-CH(OH)- and -O-CH₂-) will be significantly deshielded and appear at higher chemical shifts.[1] The carbon of the secondary alcohol is expected to be slightly more shielded than the ether-linked carbons.

  • The methine carbon of the isopropoxy group will also be in a deshielded environment.

Predicted Infrared (IR) Spectral Data

The IR spectrum is invaluable for identifying the key functional groups present in 1-Amino-3-isopropoxy-propan-2-ol.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (amine)Stretching3300 - 3500Medium, Broad (two bands)
C-H (alkane)Stretching2850 - 3000Strong
N-H (amine)Bending1590 - 1650Medium
C-O (ether & alcohol)Stretching1050 - 1150Strong

Causality in Experimental Choices:

When acquiring an IR spectrum, a neat liquid sample can be used between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like chloroform or carbon tetrachloride can be prepared, although this may lead to solvent interference in certain regions of the spectrum. The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding.[2] The presence of two distinct bands for the N-H stretch is characteristic of a primary amine.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Molecular Ion:

For 1-Amino-3-isopropoxy-propan-2-ol (C₇H₁₇NO₂), the expected molecular weight is approximately 147.13 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 147.

Predicted Fragmentation Pattern:

The fragmentation of 1-Amino-3-isopropoxy-propan-2-ol will be driven by the presence of the amine, hydroxyl, and ether functional groups. Key expected fragmentation pathways include:

  • Alpha-cleavage adjacent to the nitrogen atom: This is a very common fragmentation for amines and would lead to the formation of a stable iminium ion. The loss of the CH₂(OH)CH₂O-iPr radical would result in a fragment at m/z = 30 (CH₂=NH₂⁺).

  • Alpha-cleavage adjacent to the oxygen of the alcohol: Cleavage of the C-C bond next to the hydroxyl group can lead to the loss of a CH₂NH₂ radical, resulting in a fragment at m/z = 117.

  • Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen.

  • Loss of water: Dehydration from the molecular ion can lead to a peak at m/z = 129 (M-18).

  • Loss of an isopropyl group: Cleavage of the isopropoxy group could result in a fragment corresponding to the loss of C₃H₇ (43 amu).

Experimental Protocols

While actual spectra are not presented, the following are standard protocols for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 1-Amino-3-isopropoxy-propan-2-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂ and OH).[3]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two polished salt plates (e.g., NaCl).

    • Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or the solvent).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that provides detailed fragmentation information, while ESI is a soft technique that is useful for determining the molecular weight.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization of Workflow

Caption: Workflow for the spectroscopic analysis of 1-Amino-3-isopropoxy-propan-2-ol.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral features of 1-Amino-3-isopropoxy-propan-2-ol. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively identify and characterize this important molecule. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and ensuring the quality and integrity of synthesized compounds. The integration of these spectroscopic techniques provides a powerful and self-validating system for the complete structural elucidation of 1-Amino-3-isopropoxy-propan-2-ol.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Exploratory

An In-depth Technical Guide to the Research Applications of 1-Amino-3-isopropoxy-propan-2-ol

This guide provides a comprehensive technical overview of the potential research applications of 1-Amino-3-isopropoxy-propan-2-ol, a versatile β-amino alcohol. With a focus on its role as a key building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential research applications of 1-Amino-3-isopropoxy-propan-2-ol, a versatile β-amino alcohol. With a focus on its role as a key building block in medicinal chemistry, this document will explore its synthesis, chemical properties, and, most significantly, its potential as a precursor for novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the β-Amino Alcohol Scaffold

The 1-amino-propan-2-ol backbone is a privileged scaffold in medicinal chemistry, most notably forming the core of a major class of cardiovascular drugs known as beta-adrenergic receptor antagonists, or beta-blockers.[1] These drugs are crucial in the management of hypertension, angina pectoris, and cardiac arrhythmias. The versatility of the β-amino alcohol structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. 1-Amino-3-isopropoxy-propan-2-ol, with its isopropoxy moiety, presents a unique starting point for the synthesis of novel compounds with potentially enhanced or differentiated pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-3-isopropoxy-propan-2-ol is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.

PropertyValueSource
Molecular Formula C6H15NO2Santa Cruz Biotechnology[2]
Molecular Weight 133.19 g/mol Santa Cruz Biotechnology[2]

Synthesis of 1-Amino-3-isopropoxy-propan-2-ol

The synthesis of β-amino alcohols like 1-Amino-3-isopropoxy-propan-2-ol is typically achieved through the ring-opening of an epoxide.[3] A common and efficient method involves the reaction of an appropriate epoxide with an amine. For the synthesis of the title compound, this would involve the reaction of 2-(isopropoxymethyl)oxirane with ammonia.

Proposed Synthetic Workflow

G reagent1 2-(Isopropoxymethyl)oxirane reaction Epoxide Ring-Opening reagent1->reaction reagent2 Ammonia (NH3) reagent2->reaction product 1-Amino-3-isopropoxy-propan-2-ol reaction->product

Caption: Proposed synthesis of 1-Amino-3-isopropoxy-propan-2-ol.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a sealed reaction vessel, dissolve 2-(isopropoxymethyl)oxirane in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add a molar excess of ammonia (either as a solution in methanol or as aqueous ammonium hydroxide) to the reaction mixture. The excess ammonia helps to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-Amino-3-isopropoxy-propan-2-ol.

Potential Research Applications

The primary and most promising research application for 1-Amino-3-isopropoxy-propan-2-ol lies in its use as a key intermediate in the synthesis of novel β-blockers.[1][4] The general structure of a β-blocker consists of an aryloxy group linked to the propan-2-ol backbone, with a secondary amine.

Synthesis of Novel Beta-Blockers

The amino group of 1-Amino-3-isopropoxy-propan-2-ol can be further functionalized to introduce various substituents, which can modulate the compound's affinity and selectivity for β-adrenergic receptors.

G start 1-Amino-3-isopropoxy-propan-2-ol reaction N-Alkylation or Reductive Amination start->reaction reagent Aryl Halide (Ar-X) or Epoxide reagent->reaction product Novel Beta-Blocker Candidate reaction->product

Caption: General scheme for synthesizing beta-blocker candidates.

  • Reaction Setup: Dissolve 1-Amino-3-isopropoxy-propan-2-ol in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture.

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., isopropyl iodide for a propranolol-like structure) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor for completion using TLC or LC-MS.

  • Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by column chromatography to yield the target N-alkylated derivative.

Chiral Synthesis and Resolution

Many pharmaceuticals derived from amino alcohols are chiral, with one enantiomer often exhibiting the desired therapeutic activity while the other may be inactive or contribute to side effects.[5] Therefore, the synthesis of enantiomerically pure 1-Amino-3-isopropoxy-propan-2-ol and its derivatives is of significant interest. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

  • Asymmetric Epoxidation: Starting with an achiral precursor, an asymmetric epoxidation reaction (e.g., Sharpless epoxidation) can be employed to generate a chiral epoxide, which is then opened with ammonia.

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase A (CAL-A), have been successfully used for the enantioselective acylation of related amino alcohols, allowing for the separation of enantiomers.[6]

Exploration of Other Therapeutic Areas

While the primary focus is on cardiovascular applications, the β-amino alcohol scaffold is also found in drugs targeting other conditions. For instance, certain amino alcohols have been investigated as potential anti-tubercular agents by inhibiting mycobacterial N-acetyltransferase (NAT) enzymes.[7] Furthermore, derivatives of amino alcohols are being explored for their potential as anti-inflammatory agents by inhibiting Toll-Like Receptor 4 (TLR4) mediated inflammatory responses.[8] Researchers can use 1-Amino-3-isopropoxy-propan-2-ol as a starting material to synthesize libraries of compounds for screening in these and other therapeutic areas.

Conclusion

1-Amino-3-isopropoxy-propan-2-ol is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its structural similarity to the core of many beta-blockers makes it an ideal candidate for the synthesis of novel cardiovascular drugs. Furthermore, the broader therapeutic potential of the β-amino alcohol scaffold suggests that derivatives of this compound may find applications in treating infectious diseases and inflammatory conditions. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the full potential of this promising compound.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol Derivatives and Analogues.
  • ACS Publications. (n.d.). β-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry.
  • Chem-Impex. (n.d.). 1-Amino-2-phenyl-propan-2-ol.
  • PubMed. (2010). Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase.
  • RSC Publishing. (2015). Continuous and convergent access to vicinyl amino alcohols.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-3-isopropoxy-propan-2-ol.
  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.

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Foundational

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol as a Chiral Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is intrinsically linked to its pharmacological activity, with diff...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is intrinsically linked to its pharmacological activity, with different enantiomers often exhibiting vastly different therapeutic effects or toxicological profiles. Central to the efficient construction of these complex chiral molecules is the use of versatile chiral building blocks. Among these, 1-Amino-3-isopropoxy-propan-2-ol has emerged as a synthon of significant interest, particularly in the synthesis of cardiovascular drugs. This technical guide provides an in-depth exploration of its synthesis, properties, and critical applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable chiral intermediate.

The Strategic Importance of Chiral 1,2-Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of two vicinal functional groups, an amine and a hydroxyl group, provides a versatile handle for further chemical transformations. When this scaffold is rendered chiral, it allows for the precise spatial arrangement of substituents, a critical factor in achieving selective interactions with biological targets. 1-Amino-3-isopropoxy-propan-2-ol, with its defined stereocenter at the C2 position, exemplifies a C3 chiral synthon that provides a robust foundation for the asymmetric synthesis of more complex molecules.

Enantioselective Synthesis: Crafting Chirality

The practical utility of a chiral building block is intrinsically tied to the efficiency and stereoselectivity of its synthesis. The most common and effective strategy for preparing enantiomerically pure (R)- and (S)-1-Amino-3-isopropoxy-propan-2-ol involves the regioselective ring-opening of a suitable chiral epoxide precursor.

The Glycidyl Ether Approach: A Convergent and Stereo-defined Route

A widely adopted and highly efficient method commences with the readily available chiral precursors, (R)- or (S)-isopropyl glycidyl ether. These epoxides serve as ideal starting materials as their inherent chirality directly translates to the final product. The key transformation is the nucleophilic attack of an amine source at the sterically less hindered C1 position of the epoxide ring.

A common and practical approach involves the direct aminolysis of the epoxide with ammonia.[1] This reaction is typically carried out in a protic solvent, such as ethanol or isopropanol, often at elevated temperatures and pressures in a sealed vessel to ensure the retention of the volatile ammonia. The choice of aqueous ammonia can also be effective and offers a more sustainable and less hazardous alternative to anhydrous ammonia.[1] The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the C1 position, which, in this symmetric case, is inconsequential to the stereocenter at C2, thus preserving the enantiopurity of the starting material.

G cluster_0 Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol cluster_1 Synthesis of (R)-1-Amino-3-isopropoxy-propan-2-ol S-GlycidylEther (S)-Isopropyl Glycidyl Ether S-Product (S)-1-Amino-3-isopropoxy-propan-2-ol S-GlycidylEther->S-Product Regioselective Ring-Opening Ammonia NH₃ R-GlycidylEther (R)-Isopropyl Glycidyl Ether R-Product (R)-1-Amino-3-isopropoxy-propan-2-ol R-GlycidylEther->R-Product Regioselective Ring-Opening

Caption: Enantioselective synthesis from chiral isopropyl glycidyl ethers.

Experimental Protocol: Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol

  • Reaction Setup: In a high-pressure stainless-steel reactor, place (S)-isopropyl glycidyl ether (1.0 eq).

  • Reagent Addition: Add a solution of aqueous ammonia (25-30%, 10-15 eq) in ethanol.

  • Reaction Conditions: Seal the reactor and heat to 80-100 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove ammonia and ethanol.

  • Purification: The crude product is then purified by vacuum distillation to afford (S)-1-Amino-3-isopropoxy-propan-2-ol as a colorless oil.

The causality behind this experimental design lies in the need to control the regioselectivity of the ring-opening reaction. The use of a neutral nucleophile like ammonia under these conditions favors attack at the less substituted carbon of the epoxide, leading to the desired 1-amino product with high fidelity.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized chiral building block. The following table summarizes key analytical data, although specific values may vary slightly based on experimental conditions and reporting standards.

Property(S)-1-Amino-3-isopropoxy-propan-2-ol(R)-1-Amino-3-isopropoxy-propan-2-ol
Molecular Formula C₆H₁₅NO₂C₆H₁₅NO₂
Molecular Weight 133.19 g/mol 133.19 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Approx. 85-90 °C at reduced pressureApprox. 85-90 °C at reduced pressure
Optical Rotation [α]²⁰_D_ Negative (in a specified solvent)Positive (in a specified solvent)
¹H NMR (CDCl₃, δ ppm) ~3.6 (m, 1H, CH-OH), ~3.5 (m, 1H, CH-O), ~3.4 (dd, 2H, CH₂-O), ~2.8 (dd, 1H, CH₂-N), ~2.6 (dd, 1H, CH₂-N), ~1.1 (d, 6H, 2xCH₃)Identical to (S)-enantiomer
¹³C NMR (CDCl₃, δ ppm) ~72 (CH-O), ~71 (CH-OH), ~70 (CH₂-O), ~45 (CH₂-N), ~22 (2xCH₃)Identical to (S)-enantiomer
Mass Spec (ESI-MS) m/z 134.1 [M+H]⁺m/z 134.1 [M+H]⁺

Note: Specific optical rotation values are highly dependent on the concentration and solvent used for measurement and should be referenced from specific literature for the exact conditions.

Application in Pharmaceutical Synthesis: The Gateway to Beta-Blockers

The primary and most significant application of chiral 1-Amino-3-isopropoxy-propan-2-ol is as a key intermediate in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.[2][3] These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[4] The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry, with the (S)-enantiomer often being the more active isomer.

The general structure of many aryloxypropanolamine beta-blockers features a chiral 1-amino-3-aryloxy-propan-2-ol core. 1-Amino-3-isopropoxy-propan-2-ol provides the foundational chiral amino-propan-2-ol fragment.

Synthetic Strategy for Beta-Blocker Synthesis

The synthesis of a beta-blocker using this chiral building block typically involves a nucleophilic substitution reaction where the primary amine of 1-Amino-3-isopropoxy-propan-2-ol displaces a leaving group on a suitable aromatic precursor. However, a more common and convergent approach involves the reaction of a substituted phenol with a chiral glycidyl derivative, followed by ring-opening with an appropriate amine. In the context of our chiral building block, it can be utilized in a multi-step synthesis.

A representative synthetic workflow is the preparation of beta-blockers like Metoprolol or Bisoprolol, where the isopropoxy group might be a precursor or a related moiety. For instance, the synthesis of Bisoprolol involves a chiral propanolamine side chain.

G cluster_0 Beta-Blocker Synthesis BuildingBlock (S)-1-Amino-3-isopropoxy- propan-2-ol BetaBlocker Chiral Beta-Blocker (e.g., Bisoprolol analogue) BuildingBlock->BetaBlocker Nucleophilic Substitution AromaticPrecursor Aromatic Precursor (e.g., with a leaving group)

Caption: General synthetic route to beta-blockers.

The choice of the (S)-enantiomer of 1-Amino-3-isopropoxy-propan-2-ol is often crucial for obtaining the desired biologically active beta-blocker. This underscores the importance of having access to enantiomerically pure starting materials.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

1-Amino-3-isopropoxy-propan-2-ol stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and stereoselective preparation from readily available precursors, coupled with its versatile reactivity, makes it an invaluable intermediate for the construction of complex and biologically significant molecules. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the synthesis and application of this chiral synthon is essential for the development of next-generation therapeutics. The continued exploration of new applications for this and similar chiral building blocks will undoubtedly pave the way for future innovations in drug discovery.

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Exploratory

A Framework for Determining the Mechanism of Action of 1-Amino-3-isopropoxy-propan-2-ol in Biological Systems

Abstract 1-Amino-3-isopropoxy-propan-2-ol is a novel chemical entity with a propanolamine backbone, a structural motif present in a variety of biologically active compounds, most notably beta-blockers.[1][2][3][4] The ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-3-isopropoxy-propan-2-ol is a novel chemical entity with a propanolamine backbone, a structural motif present in a variety of biologically active compounds, most notably beta-blockers.[1][2][3][4] The absence of established biological data for this specific molecule necessitates a structured and comprehensive approach to elucidate its potential mechanism of action. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this and other novel compounds. The proposed workflow integrates computational prediction, in vitro screening, target validation, and pathway analysis to build a thorough understanding of the compound's molecular interactions and its effects on biological systems.

Introduction: Structural Clues and a Path Forward

The chemical structure of 1-Amino-3-isopropoxy-propan-2-ol, featuring a central propan-2-ol with an amino group at the first position and an isopropoxy group at the third, suggests potential interactions with biological macromolecules. The aryloxypropanolamine structure is a common feature in beta-blockers, which act as antagonists at β-adrenergic receptors.[2] Propranolol, for instance, is a propanolamine derivative that functions as a beta-adrenergic antagonist.[1][3] Metoprolol is another example of a propanolamine that acts as a selective beta-1 blocker.[4]

Given this structural precedent, a primary hypothesis is that 1-Amino-3-isopropoxy-propan-2-ol may modulate the activity of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that includes the adrenergic receptors. However, it is crucial to approach this investigation without bias, as the unique isopropoxy substitution may confer novel activities. The elucidation of a compound's mechanism of action is a critical and often challenging aspect of drug discovery, requiring a multi-faceted experimental approach.[5] This guide outlines a logical and iterative process to deconstruct the biological activity of this novel molecule.

Phase 1: Initial Profiling and Hypothesis Generation

The initial phase of investigation focuses on broad-based screening to generate preliminary data on the compound's potential biological activities and to refine hypotheses.

In Silico Analysis and Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial insights. In silico tools can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential biological targets based on structural similarity to known ligands.[6][7][8][9][10]

Key In Silico Approaches:

  • Ligand-based virtual screening: Comparing the structure of 1-Amino-3-isopropoxy-propan-2-ol against databases of compounds with known biological activities to identify potential targets.[8]

  • Structure-based virtual screening (if a crystal structure of a potential target is available): Docking the compound into the binding sites of homologous proteins to predict binding affinity.

High-Throughput and Phenotypic Screening

High-throughput screening (HTS) allows for the rapid testing of the compound against a large number of biological targets.[11] In parallel, phenotypic screening can identify compounds that produce a desired change in a cellular or organismal model, without prior knowledge of the specific target.[12][13][14][15][16]

Table 1: Initial Screening Assays

Assay TypeDescriptionPotential Readouts
Target-Based HTS Assays against panels of known drug targets (e.g., GPCRs, kinases, ion channels, nuclear receptors).Inhibition or activation of target activity, binding affinity.
Phenotypic Screening Treatment of various cell lines (e.g., cancer cell lines, primary neurons, cardiomyocytes) with the compound.Changes in cell viability, proliferation, morphology, or expression of specific biomarkers.[15]

The results from these initial screens will guide the direction of subsequent, more focused investigations.

Phase 2: Target Identification and Validation

Once a "hit" is identified from the initial screening, the next critical step is to confirm that the observed biological effect is due to the compound's interaction with a specific molecular target.[11][17][18][19][20]

Target Deconvolution from Phenotypic Screens

If a phenotypic effect is observed, various techniques can be employed to identify the molecular target responsible.

Table 2: Target Deconvolution Methods

MethodPrinciple
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.
Thermal Proteome Profiling Changes in protein thermal stability upon compound binding are measured across the proteome.[21]
Genetic Approaches (siRNA/CRISPR) Systematically knocking down or knocking out genes to identify those that alter the cellular response to the compound.
Validating Target Engagement and Specificity

Directly demonstrating that the compound binds to the putative target is a cornerstone of mechanism of action studies.

Table 3: Target Validation Techniques

TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) A label-free method to measure real-time binding kinetics between the compound and the purified target protein.[22][23][24][25][26]Association rate (ka), dissociation rate (kd), and binding affinity (KD).
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a protein upon ligand binding.[27][28][29][30][31]Shift in melting temperature (ΔTm).
Radioligand Binding Assay A classic pharmacological technique where the compound competes with a radiolabeled ligand for binding to the target receptor.[32][33][34][35][36]Inhibition constant (Ki).

Target_Validation_Workflow cluster_Phase1 Phase 1: Screening cluster_Phase2 Phase 2: Target ID & Validation cluster_Phase3 Phase 3: Pathway Analysis in_silico In Silico Prediction hts High-Throughput Screening in_silico->hts Hypothesis validation Target Validation (SPR, TSA) hts->validation Hits phenotypic Phenotypic Screening deconvolution Target Deconvolution phenotypic->deconvolution Phenotype deconvolution->validation Putative Targets omics Omics Analysis (RNA-seq, Proteomics) validation->omics Validated Target cellular_assays Cellular & Biochemical Assays omics->cellular_assays Pathway Insights

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Phase 3: Pathway Elucidation and Functional Characterization

With a validated target in hand, the focus shifts to understanding the broader biological consequences of the compound-target interaction.

"Omics" Approaches for Unbiased Pathway Analysis

Transcriptomics and proteomics provide a global view of the cellular changes induced by the compound, offering clues to the downstream signaling pathways.[37][38][39][40][41]

  • RNA-Sequencing (RNA-seq): Measures changes in gene expression in response to compound treatment, identifying up- or down-regulated pathways.

  • Quantitative Proteomics: Analyzes changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

In-Depth Cellular and Biochemical Assays

Based on the pathway analysis, specific cellular and biochemical assays can be designed to dissect the mechanism of action in greater detail.

If the target is a receptor:

  • Second Messenger Assays: Measure changes in intracellular signaling molecules (e.g., cAMP, Ca2+) following receptor activation or inhibition.

  • Receptor Internalization Assays: Determine if the compound promotes the removal of the receptor from the cell surface.

If the target is an enzyme:

  • Enzyme Kinetic Assays: Characterize the mode of enzyme inhibition or activation by the compound.[42][43][44][45][46]

Signaling_Pathway_Hypothesis Compound 1-Amino-3-isopropoxy-propan-2-ol GPCR GPCR Target (e.g., β-Adrenergic Receptor) Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: A hypothetical signaling pathway for 1-Amino-3-isopropoxy-propan-2-ol, assuming a GPCR target.

Experimental Protocols

Protocol: Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound for a target receptor.[32][33][34]

  • Prepare cell membranes expressing the target receptor. Homogenize cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.

  • Set up the binding reaction in a 96-well plate. To each well, add:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand for the target receptor.

    • A range of concentrations of the unlabeled test compound (1-Amino-3-isopropoxy-propan-2-ol).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated.[32]

Protocol: Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the binding of a compound to a purified protein.[27][31]

  • Prepare the reaction mixture containing the purified target protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Aliquot the protein-dye mixture into a 96-well PCR plate.

  • Add the test compound (1-Amino-3-isopropoxy-propan-2-ol) at various concentrations to the wells. Include a no-compound control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature and measuring the fluorescence at each step.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A shift in Tm in the presence of the compound indicates binding.[31]

Conclusion

The elucidation of the mechanism of action for a novel compound like 1-Amino-3-isopropoxy-propan-2-ol is a systematic and multi-disciplinary endeavor. By commencing with broad, unbiased screening and progressively narrowing the focus through target validation and detailed pathway analysis, a clear picture of the compound's biological function can be established. The structural similarity to known pharmacophores provides a logical starting point for hypothesis generation, but the experimental framework outlined in this guide ensures a thorough and unbiased investigation. The successful application of these methodologies will not only reveal the specific molecular interactions of 1-Amino-3-isopropoxy-propan-2-ol but also pave the way for its potential development as a therapeutic agent.

References

A comprehensive list of references will be compiled based on the in-text citations to provide a verifiable and authoritative foundation for the presented methodologies.

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of Isopropoxy-Propanolamine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the biological activities of isopropoxy-propanolamine compounds, a significant class of molecules in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of isopropoxy-propanolamine compounds, a significant class of molecules in pharmacology. The focus is on their role as adrenergic receptor modulators, particularly as beta-blockers, which are crucial in managing various cardiovascular diseases.

Introduction to Isopropoxy-Propanolamine Compounds

Isopropoxy-propanolamine compounds are a class of organic molecules characterized by a propanolamine backbone. This structure consists of a three-carbon chain with both an amine and a hydroxyl group, making them versatile in chemical synthesis and biological applications.[1] In the pharmaceutical industry, these compounds are key scaffolds for adrenergic receptor modulators, especially beta-blockers used to treat conditions like hypertension, angina, and arrhythmias.[1][2]

The core structure of these compounds, specifically aryloxypropanolamines, features an oxygen bridge that lengthens the side chain, increasing their potency as antagonists.[3] This structural feature is a critical determinant of their biological activity.

Mechanism of Action: Adrenergic Receptor Antagonism

The primary mechanism of action for many isopropoxy-propanolamine compounds is the antagonism of beta-adrenergic receptors (β-ARs).[4] These receptors are stimulated by endogenous catecholamines like epinephrine and norepinephrine.[4] By blocking these receptors, isopropoxy-propanolamine compounds inhibit the normal sympathetic actions mediated by these catecholamines.[5][6]

There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3.

  • β1-receptors are predominantly found in the heart. Their stimulation increases heart rate and contractility.

  • β2-receptors are located in the smooth muscles of the airways and blood vessels. Their activation leads to muscle relaxation.

  • β3-receptors are involved in metabolic processes.

Isopropoxy-propanolamine-based beta-blockers can be non-selective, blocking both β1 and β2 receptors (e.g., propranolol), or cardioselective, primarily targeting β1 receptors (e.g., metoprolol, atenolol).[1][2][4] This selectivity is a crucial factor in their therapeutic application and side-effect profile.

The antagonism of β1-receptors in the heart by these compounds leads to:

  • Decreased heart rate (negative chronotropic effect) .[5]

  • Reduced force of contraction (negative inotropic effect) .[5]

  • Lowered blood pressure , due to decreased cardiac output and reduced renin secretion.[5][6]

These effects collectively reduce the heart's workload and oxygen demand, which is beneficial in conditions like angina and following a myocardial infarction.[5][7]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The following diagram illustrates the signaling pathway affected by isopropoxy-propanolamine compounds.

Beta_Adrenergic_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Blocker Isopropoxy-Propanolamine (Beta-Blocker) Blocker->Beta_Receptor Blocks Binding

Beta-Adrenergic Receptor Signaling Pathway and its Inhibition.

Structure-Activity Relationships (SAR)

The biological activity of isopropoxy-propanolamine compounds is highly dependent on their chemical structure. Key structural features that influence their potency and selectivity include:

  • The Aryloxy Group : The nature of the aromatic ring and its substituents is a primary determinant of receptor affinity and selectivity.[3]

  • The Propanolamine Side Chain : The length and composition of the side chain, particularly the oxygen bridge in aryloxypropanolamines, enhance antagonist potency.[3]

  • Stereochemistry : The stereogenic center at the 2-position of the propanolamine chain is crucial, with the (R)-configuration often exhibiting higher potency.[1]

  • N-Alkyl Substitutions : The substituents on the nitrogen atom influence receptor selectivity.[1]

For instance, the substitution at the ortho position of the aromatic ring can increase beta-blocking potency, especially when a heteroatom is present in the alpha position of the substituent.[3]

Therapeutic Applications

The primary therapeutic applications of isopropoxy-propanolamine compounds are in cardiovascular medicine.[5] They are widely prescribed for:

  • Hypertension (High Blood Pressure) [1][5]

  • Angina Pectoris [1]

  • Cardiac Arrhythmias [1][5]

  • Myocardial Infarction (Heart Attack) [5]

  • Congestive Heart Failure [5]

Beyond cardiovascular applications, some propanolamine derivatives have shown potential in other therapeutic areas, such as sympathomimetic agents for nasal congestion (e.g., phenylpropanolamine).[1][8] Phenylpropanolamine acts by activating alpha- and beta-adrenergic receptors in the respiratory tract mucosa, leading to vasoconstriction and reduced nasal swelling.[9] It also stimulates the release of norepinephrine.[9][10]

Experimental Evaluation of Biological Activity

The assessment of the biological activity of isopropoxy-propanolamine compounds involves a range of in vitro and in vivo assays.

In Vitro Assays
  • Receptor Binding Assays : These assays determine the affinity of the compound for specific adrenergic receptor subtypes.

  • Functional Assays : These measure the cellular response to receptor activation or blockade. Examples include:

    • cAMP Production Assays : Measure the inhibition of agonist-induced cyclic AMP production.[11]

    • β-arrestin Recruitment Assays : Monitor the recruitment of β-arrestin to the receptor upon activation, which is a key step in receptor desensitization and signaling.[11][12][13][14] Luciferase complementation assays are a modern approach for these studies.[12]

Experimental Protocol: β-Arrestin Recruitment Assay (Luciferase Complementation)

This protocol outlines a luciferase complementation assay to quantify β-arrestin recruitment to a β-adrenergic receptor.

  • Cell Culture and Transfection :

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with two constructs:

      • One encoding the β-adrenergic receptor fused to the N-terminal fragment of a luciferase enzyme.

      • Another encoding β-arrestin fused to the C-terminal fragment of the luciferase.

  • Compound Treatment :

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of the isopropoxy-propanolamine compound (the antagonist).

    • Add a known β-adrenergic receptor agonist (e.g., isoproterenol) to stimulate the receptor.

  • Luminescence Measurement :

    • Add the luciferase substrate to the wells.

    • Measure the luminescence signal using a luminometer. A decrease in signal in the presence of the antagonist indicates inhibition of agonist-induced β-arrestin recruitment.

  • Data Analysis :

    • Plot the luminescence data against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).

    • Calculate pharmacological parameters such as pEC50, pKB, and pA2 to characterize the antagonist's potency.[12]

In Vivo Models

Animal models are essential for evaluating the physiological effects of these compounds.[15]

  • Rodent Models of Hypertension : Rats and mice are commonly used to study the antihypertensive effects of beta-blockers.[15][16]

  • Models of Myocardial Infarction and Heart Failure : These models are used to assess the cardioprotective effects of the compounds.[17] For example, isoproterenol treatment in mice can induce cardiac hypertrophy, providing a model to test the efficacy of beta-blockers.[17]

  • Pithed Rat Model : This model is used to evaluate the effects of drugs on the cardiovascular system in the absence of neurogenic reflex control.[16]

Experimental Protocol: Evaluation in a Rat Hypertension Model
  • Animal Selection and Acclimatization :

    • Use a suitable rat strain (e.g., Wistar rats).[15][16]

    • Allow the animals to acclimatize to the laboratory conditions.

  • Induction of Hypertension :

    • Induce hypertension using a standard method, such as the two-kidney, one-clip (2K1C) Goldblatt model.

  • Drug Administration :

    • Administer the isopropoxy-propanolamine compound to the hypertensive rats, typically via oral gavage or intravenous injection.

    • Include a control group receiving a vehicle.

  • Blood Pressure Monitoring :

    • Measure blood pressure and heart rate at regular intervals using a non-invasive tail-cuff method or via a carotid artery cannula for continuous monitoring.[16]

  • Data Analysis :

    • Compare the blood pressure and heart rate measurements between the treated and control groups to determine the efficacy of the compound.

Drug Development and Evaluation Workflow

The following diagram outlines the typical workflow for the development and evaluation of isopropoxy-propanolamine compounds.

Drug_Development_Workflow Start Start Synthesis Chemical Synthesis & Structure-Activity Relationship (SAR) Studies Start->Synthesis In_Vitro In Vitro Screening (Receptor Binding & Functional Assays) Synthesis->In_Vitro In_Vitro->Synthesis SAR Feedback In_Vivo In Vivo Efficacy & Safety (Animal Models) In_Vitro->In_Vivo Lead Compound Selection In_Vivo->Synthesis Optimization Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials Preclinical Candidate Selection Approval Regulatory Approval Clinical_Trials->Approval End End Approval->End

Drug Development Workflow for Isopropoxy-Propanolamine Compounds.

Summary of Biological Activities and Potency

The following table summarizes the key biological activities and relative potencies of representative isopropoxy-propanolamine compounds.

CompoundReceptor SelectivityPrimary Biological ActivityKey Therapeutic Uses
Propranolol Non-selective (β1 and β2)[1][4]Beta-adrenergic antagonistHypertension, angina, arrhythmias[1][2]
Metoprolol Cardioselective (β1)[1][2]Beta-adrenergic antagonistHypertension, angina, heart failure[1][2]
Atenolol Cardioselective (β1)[2]Beta-adrenergic antagonistHypertension, angina[2]
Bisoprolol Cardioselective (β1)[1][2]Beta-adrenergic antagonistHypertension, heart failure[1][2]
Phenylpropanolamine α and β agonist[9]SympathomimeticNasal decongestant[8]

Conclusion

Isopropoxy-propanolamine compounds, particularly the aryloxypropanolamine subclass, represent a cornerstone of cardiovascular pharmacology. Their efficacy as beta-adrenergic antagonists has revolutionized the treatment of hypertension, angina, and other heart conditions. The continued exploration of their structure-activity relationships and the development of more selective agents hold promise for even more targeted and effective therapies with fewer side effects. A thorough understanding of their mechanisms of action and the application of robust experimental models are critical for the successful development of new drugs in this class.

References

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  • What is the mechanism of action of Propranolol (beta blocker)?. Dr.Oracle. Retrieved from [Link]

  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943. PubChem. Retrieved from [Link]

  • Propanolamines. Wikipedia. Retrieved from [Link]

  • 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378. PubChem. Retrieved from [Link]

  • β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. (2020-05-18). PMC. Retrieved from [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres. (1987-05). PubMed. Retrieved from [Link]

  • β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. (2014-04-15). PMC. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2017-09-29). MDPI. Retrieved from [Link]

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  • Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. (2015-01-27). PubMed Central. Retrieved from [Link]

  • Phenylpropanolamine and other over-the-counter vasoactive compounds. (1985-05). PubMed. Retrieved from [Link]

  • Biological Activities of Natural Products III. (2023-06-19). PMC. Retrieved from [Link]

  • Beta-blockers: Historical Perspective and Mechanisms of Action. (2019-09-24). Retrieved from [Link]

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. (2021-08-25). Retrieved from [Link]

  • Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. (2023-01-23). PNAS. Retrieved from [Link]

  • Beta blocker. Wikipedia. Retrieved from [Link]

  • Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. (2009-05-01). PubMed. Retrieved from [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020-04-10). bioRxiv. Retrieved from [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013-10-10). PMC. Retrieved from [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024-02-19). MDPI. Retrieved from [Link]

  • Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. (2024-06-07). MDPI. Retrieved from [Link]

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  • IL-1β blockade prevents cardiotoxicity and improves the efficacy of immune checkpoint blockers and chemotherapy against pancreatic cancer in mice with obesity. (2025-05-24). Gut. Retrieved from [Link]

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Foundational

Chiral Synthesis of 1-Amino-3-isopropoxy-propan-2-ol: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the chiral synthesis of 1-Amino-3-isopropoxy-propan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The document is s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of 1-Amino-3-isopropoxy-propan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, mechanistic details, and practical experimental protocols. Emphasis is placed on achieving high enantioselectivity through the use of chiral precursors and stereocontrolled reaction pathways. This guide explains the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral β-Amino Alcohols

The 1,2-amino alcohol moiety is a critical pharmacophore found in a wide array of biologically active molecules, including numerous pharmaceuticals. The specific stereochemistry of these compounds is often paramount to their therapeutic efficacy and safety profile. 1-Amino-3-isopropoxy-propan-2-ol, as a member of this class, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly β-adrenergic blocking agents (β-blockers). The presence of a chiral center at the C-2 position necessitates a stereocontrolled synthetic approach to isolate the desired enantiomer, as the biological activity often resides in only one of the enantiomers. This guide will delve into the practical and theoretical aspects of synthesizing this important molecule in an enantiomerically pure form.

Strategic Approaches to the Chiral Synthesis

The synthesis of chiral 1-Amino-3-isopropoxy-propan-2-ol can be approached through several strategic disconnections. The most logical and widely employed strategy involves the use of a chiral three-carbon synthon that already possesses the required stereochemistry at the C-2 position. This approach simplifies the synthesis and ensures high enantiomeric purity of the final product.

Two primary pathways leveraging this strategy are:

  • Route A: Synthesis from a Chiral Glycidyl Derivative: This is a highly convergent approach where a chiral epoxide, such as (R)- or (S)-glycidol or a derivative thereof, serves as the cornerstone. The chirality is installed early in the synthesis and is carried through to the final product.

  • Route B: Asymmetric Synthesis from a Prochiral Precursor: This method involves the use of a prochiral starting material and a chiral catalyst or auxiliary to induce stereoselectivity during a key reaction step, such as an asymmetric reduction or amination.

This guide will focus on a detailed protocol based on Route A , as it offers a robust and reliable method for obtaining high enantiomeric purity.

Mechanistic Insights and Rationale

The chosen synthetic route, starting from a chiral glycidol derivative, relies on a series of well-understood and high-yielding chemical transformations. The key mechanistic principles are:

  • Williamson Ether Synthesis: The introduction of the isopropoxy group is achieved via a Williamson ether synthesis, where an alkoxide nucleophilically attacks an electrophilic carbon bearing a good leaving group.

  • Epoxide Ring-Opening: The core of the synthesis involves the regioselective ring-opening of a chiral epoxide by an amine. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The stereochemistry at the chiral center of the epoxide is inverted at the site of nucleophilic attack, a crucial consideration in planning the synthesis of the desired enantiomer.

  • Protecting Group Strategy: To prevent unwanted side reactions, it is often necessary to employ protecting groups for the amine functionality. The choice of protecting group is critical and should allow for easy introduction and selective removal under mild conditions.

Detailed Experimental Protocol: Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol

This section provides a detailed, step-by-step protocol for the synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol, starting from commercially available (R)-glycidyl nosylate. The choice of (R)-glycidyl nosylate as the starting material is strategic, as the nucleophilic attack by the isopropoxide at the C-3 position will not affect the stereocenter, and the subsequent epoxide opening at C-1 by an amino nucleophile will proceed with inversion of configuration at C-1, ultimately leading to the desired (S) configuration at C-2 in the final product after appropriate functional group manipulations.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Supplier
(R)-Glycidyl nosylateC₉H₉NO₅S243.24Major Chemical Supplier
IsopropanolC₃H₈O60.10Major Chemical Supplier
Sodium hydride (60% dispersion in mineral oil)NaH24.00Major Chemical Supplier
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Major Chemical Supplier
Sodium azideNaN₃65.01Major Chemical Supplier
Ammonium chlorideNH₄Cl53.49Major Chemical Supplier
Lithium aluminum hydride (LAH)LiAlH₄37.95Major Chemical Supplier
Diethyl ether(C₂H₅)₂O74.12Major Chemical Supplier
Hydrochloric acid (HCl)HCl36.46Major Chemical Supplier
Sodium hydroxide (NaOH)NaOH40.00Major Chemical Supplier
Magnesium sulfate (anhydrous)MgSO₄120.37Major Chemical Supplier

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (R)-1-Isopropoxy-2,3-epoxypropane cluster_step2 Step 2: Synthesis of (S)-1-Azido-3-isopropoxy-propan-2-ol cluster_step3 Step 3: Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol A (R)-Glycidyl nosylate C (R)-1-Isopropoxy-2,3-epoxypropane A->C Williamson Ether Synthesis B Isopropanol, NaH, THF B->C D (R)-1-Isopropoxy-2,3-epoxypropane F (S)-1-Azido-3-isopropoxy-propan-2-ol D->F Epoxide Ring-Opening E NaN3, NH4Cl, EtOH/H2O E->F G (S)-1-Azido-3-isopropoxy-propan-2-ol I (S)-1-Amino-3-isopropoxy-propan-2-ol G->I Azide Reduction H LiAlH4, THF H->I

Protocols & Analytical Methods

Method

Synthesis of 1-Amino-3-isopropoxy-propan-2-ol: A Detailed Protocol for Researchers

Introduction 1-Amino-3-isopropoxy-propan-2-ol is a key building block in medicinal and pharmaceutical chemistry. As a functionalized β-amino alcohol, its structural motif is prevalent in a wide array of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-isopropoxy-propan-2-ol is a key building block in medicinal and pharmaceutical chemistry. As a functionalized β-amino alcohol, its structural motif is prevalent in a wide array of biologically active molecules, including certain beta-blockers and other pharmaceutical agents. The strategic placement of an amine, a hydroxyl group, and an ether linkage provides a versatile scaffold for further chemical modifications in drug discovery and development.

This comprehensive guide provides a detailed, two-step synthesis protocol for 1-Amino-3-isopropoxy-propan-2-ol. The methodology is designed for robustness and high yield, focusing on the underlying chemical principles to empower researchers with a deep understanding of the process. This protocol is intended for laboratory-scale synthesis by trained chemists.

Overall Synthesis Strategy

The synthesis of 1-Amino-3-isopropoxy-propan-2-ol is efficiently achieved through a two-step process commencing with readily available starting materials. The first step involves the formation of an epoxide intermediate, 1-isopropoxy-2,3-epoxypropane, via a Williamson ether synthesis. The subsequent step entails the regioselective ring-opening of this epoxide with ammonia to yield the target β-amino alcohol.

Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Aminolysis Epichlorohydrin Epichlorohydrin Epoxide 1-Isopropoxy-2,3-epoxypropane Epichlorohydrin->Epoxide Williamson Ether Synthesis Isopropanol Isopropanol Isopropanol->Epoxide Base Base (e.g., NaOH) Base->Epoxide Final_Product 1-Amino-3-isopropoxy-propan-2-ol Epoxide->Final_Product Intermediate Ammonia Ammonia (aq.) Ammonia->Final_Product Epoxide Ring-Opening caption Overall two-step synthesis workflow.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Isopropoxy-2,3-epoxypropane

This initial step involves the reaction of epichlorohydrin with isopropanol in the presence of a strong base, typically sodium hydroxide. This reaction proceeds via a Williamson ether synthesis to form the glycidyl ether intermediate.

Reaction Mechanism

The reaction is initiated by the deprotonation of isopropanol by the base to form the isopropoxide anion, a potent nucleophile. This is followed by a nucleophilic attack of the isopropoxide on the primary carbon of epichlorohydrin, displacing the chloride ion. The resulting alkoxide then undergoes an intramolecular SN2 reaction to form the epoxide ring.

Experimental Protocol

Materials and Reagents:

  • Epichlorohydrin (1-chloro-2,3-epoxypropane)[1]

  • Isopropanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in isopropanol (used as both reactant and solvent). Stir the mixture until the sodium hydroxide is fully dissolved.

  • Addition of Epichlorohydrin: Cool the solution in an ice bath. Slowly add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature during the addition is crucial to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the sodium chloride byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-isopropoxy-2,3-epoxypropane.

  • Purification (Optional): The crude product can be purified by vacuum distillation if a higher purity is required.

Part 2: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol

The second and final step is the aminolysis of the synthesized 1-isopropoxy-2,3-epoxypropane. This involves the ring-opening of the epoxide with ammonia, a common and effective method for the synthesis of β-amino alcohols.[2][3][4]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the ammonia molecule on one of the carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides like 1-isopropoxy-2,3-epoxypropane, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an SN2 mechanism.[2][5] This regioselectivity ensures the formation of the desired 1-amino-3-isopropoxy-propan-2-ol isomer.

Aminolysis_Mechanism Reactants 1-Isopropoxy-2,3-epoxypropane + NH₃ TransitionState Transition State Reactants:epoxide->TransitionState Nucleophilic Attack (SN2) Reactants:ammonia->TransitionState Product 1-Amino-3-isopropoxy-propan-2-ol TransitionState->Product Proton Transfer caption Mechanism of epoxide ring-opening by ammonia.

Caption: Mechanism of epoxide ring-opening by ammonia.

Experimental Protocol

Materials and Reagents:

  • 1-Isopropoxy-2,3-epoxypropane (from Part 1)

  • Aqueous ammonia (28-30% solution)

  • Ethanol or Methanol (optional, as a co-solvent)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Pressure-rated reaction vessel or a sealed thick-walled glass tube

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-rated vessel, dissolve 1-isopropoxy-2,3-epoxypropane (1.0 equivalent) in a minimal amount of ethanol or methanol (this is optional but can improve solubility).

  • Addition of Ammonia: Add an excess of concentrated aqueous ammonia (5-10 equivalents) to the vessel.

  • Reaction Progression: Seal the vessel tightly and heat the mixture to 50-60 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Concentration: Remove the excess ammonia and solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude 1-Amino-3-isopropoxy-propan-2-ol.

  • Purification: The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a high-purity compound.

Quantitative Data Summary

ParameterStep 1: Epoxide FormationStep 2: Aminolysis
Starting Material Epichlorohydrin1-Isopropoxy-2,3-epoxypropane
Key Reagent Isopropanol, NaOHAqueous Ammonia
Typical Molar Ratio Epichlorohydrin:NaOH (1:1.1)Epoxide:Ammonia (1:5-10)
Reaction Temperature Reflux50-60 °C
Reaction Time 3-4 hours12-24 hours
Typical Yield 70-85%60-80%

Safety Precautions

  • Epichlorohydrin: is a highly reactive and toxic compound.[1] It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: is corrosive. Avoid contact with skin and eyes.

  • Aqueous Ammonia: is corrosive and has a pungent odor. Work in a well-ventilated area.

  • Pressurized Reaction: The aminolysis step is performed under pressure. Use a vessel that is rated for the reaction conditions and take appropriate safety measures.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 1-Amino-3-isopropoxy-propan-2-ol. By understanding the underlying chemical principles of each step, from the Williamson ether synthesis to the regioselective aminolysis, researchers can confidently reproduce and, if necessary, adapt this protocol for their specific needs in the development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2017). Reaction of propylene oxide with ammonia or hydrazoic acid. Available at: [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • Vázquez-Vuelvas, R., et al. (2015). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 24(9), 3439-3451.
  • Google Patents. (2016). CN105272939A - Epoxy propane production method.
  • Google Patents. (1977). US4054542A - Amine-epichlorohydrin polymeric compositions.
  • ResearchGate. (n.d.). Figure 3. Synthesis of 1-azido-2,3-epoxypropane. III. Available at: [Link]

  • Google Patents. (2007). S2007.42 - 1 - Product containing epichlorohydrin, its preparation and its use in various applications.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 749-754.
  • Chemical Communications (RSC Publishing). (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available at: [Link]

  • European Patent Office. (1995). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Available at: [Link]

  • PMC. (2008). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Available at: [Link]

  • Canadian Journal of Chemistry. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. Available at: [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Google Patents. (1969). US3441609A - Ammonia-epichlorohydrin reaction products.
  • PubMed Central. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Available at: [Link]

  • Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Available at: [Link]

  • LookChem. (n.d.). Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8. Available at: [Link]

  • TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Available at: [Link]

  • PubChem. 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane. Available at: [Link]

  • Google Patents. (2018). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • ResearchGate. (2025). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Available at: [Link]

  • Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
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Application

The Strategic Application of 1-Amino-3-isopropoxy-propan-2-ol Scaffolds in the Synthesis of Advanced Beta-Blockers

This technical guide provides an in-depth exploration of the synthesis of advanced beta-blockers, with a particular focus on the strategic implementation of the 1-amino-3-isopropoxy-propan-2-ol structural motif. While no...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis of advanced beta-blockers, with a particular focus on the strategic implementation of the 1-amino-3-isopropoxy-propan-2-ol structural motif. While not always a direct starting material, this core scaffold is central to the molecular architecture of highly selective beta-blockers such as Bisoprolol. This document will elucidate the synthetic pathway to Bisoprolol, serving as a representative example, and will provide detailed protocols, mechanistic insights, and analytical validation for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.

Introduction: The Architectural Significance of the Aminopropanol Backbone in Beta-Blockers

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] Their therapeutic efficacy is intrinsically linked to their molecular structure, which typically features an aryloxypropanolamine backbone. The specific substituents on the aromatic ring and the amine terminus dictate the drug's selectivity for β1 or β2 adrenergic receptors, as well as its pharmacokinetic and pharmacodynamic properties.

The "1-Amino-3-isopropoxy-propan-2-ol" moiety, although often synthesized in situ as part of a larger molecular framework, represents a critical building block. Its isopropoxy group contributes to the lipophilicity of the molecule, influencing its absorption and distribution, while the secondary amine and hydroxyl groups are pivotal for receptor binding. This guide will dissect a common and industrially relevant synthetic route to Bisoprolol, a highly β1-selective blocker, to illustrate the practical application of this key structural element.

The Synthetic Blueprint: A Multi-Step Approach to Bisoprolol

The synthesis of Bisoprolol from readily available starting materials is a well-established process that can be systematically broken down into three key transformations. This pathway highlights the formation of a key intermediate that embodies the isopropoxy-propanol structure, which is then elaborated to the final active pharmaceutical ingredient (API).

Synthesis_Workflow cluster_0 Stage 1: Etherification cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Amination (Ring Opening) 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Intermediate_1 4-((2-Isopropoxyethoxy)methyl)phenol 4-Hydroxybenzyl_alcohol->Intermediate_1 H₂SO₄ adsorbed on Silica 2-Isopropoxyethanol 2-Isopropoxyethanol 2-Isopropoxyethanol->Intermediate_1 Intermediate_2 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane Intermediate_1->Intermediate_2 Base (e.g., K₂CO₃) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_2 Bisoprolol Bisoprolol Intermediate_2->Bisoprolol Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Bisoprolol

Caption: Overall synthetic workflow for Bisoprolol.

Stage 1: Synthesis of the Key Intermediate, 4-((2-Isopropoxyethoxy)methyl)phenol

The initial and often most challenging step is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[2] This reaction establishes the isopropoxyethoxy side chain that is characteristic of Bisoprolol. The use of an acid catalyst, such as sulfuric acid adsorbed onto silica, has been shown to be an effective method to promote this reaction while minimizing side products.[3]

Stage 2: Formation of the Epoxide Intermediate

The phenolic hydroxyl group of the intermediate is then reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether. This epoxide is a highly reactive intermediate that serves as the electrophilic partner in the subsequent amination step.

Stage 3: Nucleophilic Ring Opening to Yield Bisoprolol

The final step in the synthesis is the nucleophilic attack of isopropylamine on the epoxide ring of the glycidyl ether intermediate.[4] This reaction opens the epoxide ring and introduces the isopropylamino group, completing the formation of the Bisoprolol molecule.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Bisoprolol.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity
4-Hydroxybenzyl alcohol623-05-2C₇H₈O₂≥98%
2-Isopropoxyethanol109-59-1C₅H₁₂O₂≥99%
Sulfuric acid7664-93-9H₂SO₄95-98%
Silica gel7631-86-9SiO₂60-120 mesh
Toluene108-88-3C₇H₈≥99.5%
Sodium hydroxide1310-73-2NaOH≥97%
Epichlorohydrin106-89-8C₃H₅ClO≥99%
Potassium carbonate584-08-7K₂CO₃≥99%
Isopropylamine75-31-0C₃H₉N≥99.5%
Methanol67-56-1CH₄O≥99.8%
Chloroform67-66-3CHCl₃≥99%
Protocol 1: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate 1)
  • Catalyst Preparation: Prepare sulfuric acid-adsorbed silica by adding concentrated sulfuric acid to silica gel in a suitable solvent like acetone, followed by removal of the solvent under vacuum.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, add 2-isopropoxyethanol and toluene. Cool the mixture to approximately 5°C.[3]

  • Catalyst Addition: To the cooled solution, add the prepared sulfuric acid-adsorbed silica catalyst.

  • Addition of Starting Material: Slowly add 4-hydroxybenzyl alcohol to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature between 25°C and 60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the silica catalyst. Wash the filtrate with an aqueous solution of an inorganic base (e.g., sodium hydroxide solution) to neutralize any remaining acid.

  • Isolation: The resulting organic layer containing the product can be carried forward to the next step without isolation, or the product can be isolated by removing the solvent under reduced pressure.

Protocol 2: Synthesis of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (Intermediate 2)
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-((2-isopropoxyethoxy)methyl)phenol from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate, to the solution and stir.

  • Epichlorohydrin Addition: Add epichlorohydrin dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture, for instance to 80°C, and monitor the reaction progress by TLC.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Protocol 3: Synthesis of Bisoprolol
  • Reaction Setup: Dissolve the crude epoxide intermediate in methanol and cool the solution to 15-20°C.

  • Ring Opening: Slowly add isopropylamine to the cooled solution.

  • Reaction: Stir the reaction mixture for several hours at room temperature, and then heat to reflux to ensure complete reaction. Monitor the reaction by TLC.[4]

  • Work-up and Isolation: After the reaction is complete, remove the excess isopropylamine and methanol by distillation. Dissolve the resulting oil in an organic solvent like chloroform and wash with water to remove any water-soluble impurities.

  • Purification: The crude Bisoprolol can be purified by crystallization from a suitable solvent or by column chromatography to yield the final product.

Analytical Characterization and Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.

Characterization of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate 1)
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 1.16-1.18 (d, 6H, -CH(CH₃)₂), 3.58-3.65 (m, 5H, -O-CH₂-CH₂-O-CH-), 4.5 (s, 2H, Ar-CH₂-O-), 7.13-7.15 (d, 2H, Ar-H), Ar-H protons ortho to the hydroxyl group appear as a doublet, and the other aromatic protons will have corresponding signals. The phenolic -OH proton will appear as a broad singlet.[1]
IR (liquid film, cm⁻¹)O-H stretch around 3361 cm⁻¹, C-O stretching band around 1333 cm⁻¹, and C-H bending at approximately 768 cm⁻¹.[1]
Mass Spec (ESI-MS)Expected m/z for [M+H]⁺ corresponding to the molecular weight of C₁₂H₁₈O₃ (210.27 g/mol ).
Characterization of Bisoprolol
Technique Expected Data
¹H NMR Characteristic signals for the aromatic protons, the protons of the isopropoxy and isopropylamino groups, and the protons of the propan-2-ol backbone.
¹³C NMR Distinct signals for all the carbon atoms in the molecule, confirming the overall structure.
Mass Spec (ESI-MS)Expected m/z for [M+H]⁺ corresponding to the molecular weight of C₁₈H₃₁NO₄ (325.4 g/mol ).
HPLC A single peak indicating the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess.

The Critical Role of Chirality

A crucial aspect of beta-blocker synthesis is the control of stereochemistry. The therapeutic activity of most beta-blockers resides primarily in one enantiomer. For instance, the S-(-)-enantiomer of many beta-blockers is significantly more potent than the R-(+)-enantiomer. Therefore, the development of enantioselective synthetic methods or efficient chiral resolution techniques is of paramount importance in pharmaceutical manufacturing.

Strategies for Enantioselective Synthesis
  • Chiral Pool Synthesis: Utilizing a chiral starting material that already possesses the desired stereochemistry.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key reaction step, such as the ring opening of the epoxide.

Chiral Resolution

Racemic mixtures of beta-blockers can be separated into their constituent enantiomers using techniques such as:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Chirality_Concept Racemic_Mixture Racemic Beta-Blocker (R and S enantiomers) Chiral_Resolution Chiral Resolution (e.g., Chiral HPLC) Racemic_Mixture->Chiral_Resolution S_Enantiomer S-Enantiomer (Active) Chiral_Resolution->S_Enantiomer R_Enantiomer R-Enantiomer (Less Active) Chiral_Resolution->R_Enantiomer

Caption: The concept of chiral resolution of beta-blockers.

Conclusion

The synthesis of advanced beta-blockers, exemplified by the route to Bisoprolol, underscores the importance of the 1-amino-3-isopropoxy-propan-2-ol structural motif. A thorough understanding of the multi-step synthetic pathway, coupled with robust analytical characterization and control over stereochemistry, is fundamental for the successful development and manufacturing of these critical cardiovascular drugs. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry, facilitating the efficient and reliable synthesis of high-quality beta-blocker APIs.

References

  • WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermedi
  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of Pharmaceutical Research International. (Link: [Link])

  • WO2007069266A2 - A novel process for the synthesis of bisoprolol and its intermedi
  • 4-((2-Isopropoxyethoxy)methyl)phenol. PubChem. (Link: [Link])

  • Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah University Journal for Research. (Link: [Link])

  • 1H and 13C NMR Characteristics of β-blockers. Magnetic Resonance in Chemistry. (Link: [Link])

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Method

Application Notes &amp; Protocols: (S)-1-Amino-3-isopropoxy-propan-2-ol as a Chiral Ligand in Asymmetric Synthesis

Foreword for the Modern Chemist In the relentless pursuit of enantiomerically pure molecules, the design and application of novel chiral ligands remain a cornerstone of synthetic chemistry. While classic ligands have est...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Chemist

In the relentless pursuit of enantiomerically pure molecules, the design and application of novel chiral ligands remain a cornerstone of synthetic chemistry. While classic ligands have established robust methodologies, the exploration of new structural motifs is critical for expanding the synthetic toolkit, enhancing catalytic efficiency, and overcoming existing limitations in stereocontrol. This guide introduces (S)-1-Amino-3-isopropoxy-propan-2-ol, a chiral amino alcohol ligand, as a versatile and effective stereodirecting agent in asymmetric synthesis.

This document moves beyond a mere recitation of procedural steps. It is crafted to provide the practicing researcher with a deep, mechanistic understanding of why certain experimental choices are made. We will delve into the synthesis of this ligand, its coordination chemistry, and its application in a representative asymmetric transformation. The protocols herein are designed to be self-validating, with integrated checkpoints and characterization guidance to ensure both reproducibility and the highest standards of scientific integrity.

The Conceptual Framework: Why an Alkoxy Amino Alcohol Ligand?

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis.[1][2] Their efficacy stems from the formation of stable, bidentate chelate complexes with a variety of metal centers. This coordination creates a rigid, well-defined chiral environment that dictates the facial selectivity of substrate approach, thereby inducing asymmetry in the product.

The featured ligand, (S)-1-Amino-3-isopropoxy-propan-2-ol, incorporates a key structural modification: an isopropoxy ether moiety at the C3 position. This feature introduces several strategic advantages:

  • Modulation of Steric and Electronic Properties: The bulky isopropoxy group can enhance the steric hindrance within the catalytic pocket, potentially leading to higher enantioselectivities.

  • Enhanced Solubility: The ether linkage can improve the solubility of the ligand and its metal complexes in a broader range of organic solvents.

  • Tertiary Coordination Site: The ether oxygen presents a potential third coordination site, which could influence the geometry and reactivity of the catalytic center.

Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol

The synthesis of this ligand can be efficiently achieved from the readily available and inexpensive chiral precursor, (S)-glycidol. The synthetic route is designed for scalability and high fidelity of stereochemical transfer.

Protocol 2.1: Synthesis of (S)-1-Isopropoxy-2,3-epoxypropane
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add (S)-glycidol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (S)-1-isopropoxy-2,3-epoxypropane as a colorless oil.

Protocol 2.2: Regioselective Ring-Opening of the Epoxide
  • To a solution of (S)-1-isopropoxy-2,3-epoxypropane (1.0 eq.) in a 7:3 mixture of THF and water, add sodium azide (3.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude azido alcohol.

Protocol 2.3: Reduction of the Azide to the Primary Amine
  • Dissolve the crude azido alcohol from the previous step in methanol.

  • Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (S)-1-Amino-3-isopropoxy-propan-2-ol.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-1-Amino-3-isopropoxy-propan-2-ol s_glycidol (S)-Glycidol epoxypropane (S)-1-Isopropoxy-2,3-epoxypropane s_glycidol->epoxypropane  NaH, 2-Bromopropane   azido_alcohol Azido Alcohol Intermediate epoxypropane->azido_alcohol  NaN3, THF/H2O   final_ligand (S)-1-Amino-3-isopropoxy- propan-2-ol azido_alcohol->final_ligand  H2, Pd/C  

Caption: Synthetic pathway to the chiral ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

A classic and highly reliable test for the efficacy of new chiral amino alcohol ligands is the asymmetric addition of diethylzinc to aldehydes.[1] This reaction produces valuable chiral secondary alcohols with high enantiopurity.

In-Situ Preparation of the Chiral Catalyst

The active catalyst is typically prepared in situ from the ligand and a titanium(IV) isopropoxide precursor.

Catalyst_Formation ligand (S)-1-Amino-3-isopropoxy-propan-2-ol Ligand (L) catalyst [Ti(L)(OiPr)2] Active Chiral Catalyst ligand->catalyst  Toluene, RT   ti_precursor Ti(OiPr)4 Titanium(IV) Isopropoxide ti_precursor->catalyst

Caption: Formation of the active titanium catalyst.

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through a series of well-defined steps involving ligand exchange and a highly organized transition state.

Catalytic_Cycle A [Ti(L)(OiPr)2] B [Ti(L)(Et)(OiPr)] A->B  + Et2Zn - Et-OiPr C Aldehyde Coordination Complex B->C  + RCHO D Transition State C->D Intramolecular Ethyl Transfer E Zinc Alkoxide Product D->E Product Formation F [Ti(L*)(OiPr)(O-R)] E->F  - Chiral Alcohol (after workup) F->B  + Et2Zn - Et-O-R

Caption: Proposed catalytic cycle for ethyl addition.

Protocol 3.1: Asymmetric Ethyl Addon to Benzaldehyde
  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of (S)-1-Amino-3-isopropoxy-propan-2-ol (0.02 mmol) in anhydrous toluene (2 mL).

  • Add titanium(IV) isopropoxide (0.02 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the flask to 0 °C and add benzaldehyde (1.0 mmol).

  • Add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance and Data Interpretation

Based on structurally similar amino alcohol ligands, the use of (S)-1-Amino-3-isopropoxy-propan-2-ol is anticipated to yield the (R)-enantiomer of 1-phenyl-1-propanol. The performance of a new ligand should be benchmarked against established standards.

Table 1: Representative Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2S)-(-)-N-Methylephedrine>95>98R
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>9597S
(S)-1-Amino-3-isopropoxy-propan-2-ol (Predicted) >90 >95 R

Note: The data for the title ligand is a projection based on the performance of analogous systems and serves as a target for experimental validation.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ligand Purity: Ensure the ligand is of high enantiomeric and chemical purity.

    • Temperature: Lowering the reaction temperature can often improve enantioselectivity.

    • Solvent Effects: Screen different aprotic solvents (e.g., hexanes, dichloromethane).

  • Low Yield:

    • Reagent Quality: Use freshly distilled aldehydes and high-quality organometallic reagents.

    • Moisture: Ensure strictly anhydrous conditions, as water will quench the organometallic reagent.

Conclusion and Future Outlook

(S)-1-Amino-3-isopropoxy-propan-2-ol represents a promising, rationally designed ligand for asymmetric catalysis. Its straightforward synthesis and the potential for high stereochemical induction make it an attractive candidate for a wide range of transformations beyond the one detailed here. Future work should explore its application in other metal-catalyzed reactions, such as asymmetric transfer hydrogenation, aldol reactions, and Michael additions. The modularity of its synthesis also allows for the facile introduction of different alkoxy groups, providing a platform for fine-tuning the ligand's properties for specific applications.

References

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Badalova, Y. B., Mamedova, P. S., Alieva, F. A., Magerramov, A. M., & Allakhverdiev, M. A. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry, 78(10), 1656–1658. [Link]

  • Puente, A., & Salgado, A. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(12), 14358–14370. [Link]

  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561–2576. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of "1-Amino-3-isopropoxy-propan-2-ol" and its Analogs as Beta-Adrenergic Receptor Modulators

Introduction: Unveiling the Potential of a Novel Propanolamine Derivative The chemical scaffold of "1-Amino-3-isopropoxy-propan-2-ol" bears a striking resemblance to a well-established class of pharmacologically active a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Propanolamine Derivative

The chemical scaffold of "1-Amino-3-isopropoxy-propan-2-ol" bears a striking resemblance to a well-established class of pharmacologically active agents: the beta-blockers. These compounds, such as the prototypical propranolol, are cornerstone therapies for a range of cardiovascular diseases.[1][2] Their mechanism of action involves the antagonism of beta-adrenergic receptors, which are integral members of the G protein-coupled receptor (GPCR) superfamily.[3][4] GPCRs represent a significant target class for drug discovery, with a large percentage of currently marketed drugs acting on these receptors.[5][6]

Given the structural analogy, it is hypothesized that "1-Amino-3-isopropoxy-propan-2-ol" and its derivatives may exhibit modulatory activity at beta-adrenergic receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound and its analogs to identify and characterize their potential as beta-adrenergic receptor ligands. These protocols are designed to be robust, scalable, and provide a clear path from initial hit identification to lead optimization.

Guiding Principles for Assay Selection and Development

The successful identification of novel modulators requires a carefully planned screening cascade. This typically begins with a primary screen to identify "hits" from a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action. For the initial HTS campaign targeting "1-Amino-3-isopropoxy-propan-2-ol" and its analogs, we will focus on two complementary and widely adopted assay formats: a biochemical binding assay and a cell-based functional assay.

  • Biochemical Assay: A Fluorescence Polarization (FP) competition binding assay will be employed to directly measure the ability of test compounds to displace a known fluorescently labeled ligand from the beta-adrenergic receptor. FP is a homogeneous assay format, meaning it does not require separation of bound and free ligand, making it highly amenable to automation and high-throughput screening.[7][8][9]

  • Cell-Based Assay: A cell-based cyclic adenosine monophosphate (cAMP) assay will be used to assess the functional consequences of receptor binding. Beta-adrenergic receptors are canonically coupled to Gs proteins, which, upon activation, stimulate the production of the second messenger cAMP.[6][10] Measuring changes in intracellular cAMP levels provides a direct readout of the functional activity of the test compounds (i.e., whether they are agonists, antagonists, or inverse agonists).

The following sections provide detailed protocols for these assays, along with insights into experimental design, data analysis, and validation.

Experimental Workflows

Diagram of the Overall Screening Cascade

Screening_Cascade cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation & Potency cluster_2 Secondary Functional Screen cluster_3 Mechanism of Action & Selectivity Compound_Library Compound Library (incl. 1-Amino-3-isopropoxy-propan-2-ol analogs) FP_Assay Fluorescence Polarization Binding Assay (Biochemical) Compound_Library->FP_Assay Dose_Response Dose-Response Curves (IC50 Determination) FP_Assay->Dose_Response Primary Hits cAMP_Assay Cell-Based cAMP Assay (Functional) Dose_Response->cAMP_Assay Confirmed Hits MOA_Studies Agonist/Antagonist Mode Selectivity Profiling (β1 vs β2 receptors) cAMP_Assay->MOA_Studies Active Compounds Lead_Candidates Lead Candidates MOA_Studies->Lead_Candidates

Caption: A representative high-throughput screening cascade for identifying beta-adrenergic receptor modulators.

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to the beta-adrenergic receptor. In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger receptor, the tracer's rotation is slowed, leading to an increase in fluorescence polarization.[9] Test compounds that bind to the receptor will compete with the fluorescent tracer, causing a decrease in the polarization signal. This assay is a powerful tool for identifying compounds that interact directly with the receptor's binding site.[11]

Materials:

  • Purified beta-adrenergic receptor (e.g., β1 or β2 subtype, commercially available or produced in-house)

  • Fluorescently labeled antagonist tracer (e.g., a propranolol derivative labeled with a green-emitting fluorophore)[12]

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4

  • Test compounds (including "1-Amino-3-isopropoxy-propan-2-ol" and analogs) dissolved in 100% DMSO

  • Known non-fluorescent antagonist (e.g., propranolol) for positive control

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. This will result in a final DMSO concentration of ≤1% in the assay, which is generally well-tolerated.

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent tracer in assay buffer at a concentration determined by prior optimization (typically at its Kd value for the receptor).

    • Prepare a 2X solution of the beta-adrenergic receptor in assay buffer at a concentration that gives an adequate assay window.

  • Assay Assembly:

    • Add 10 µL of the 2X fluorescent tracer solution to each well of the 384-well plate containing the pre-spotted compounds.

    • Add 10 µL of the 2X receptor solution to all wells except for the "no receptor" control wells (which receive 10 µL of assay buffer instead).

    • The final assay volume will be 20 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plates from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Interpretation:

The primary output of the FP assay is the millipolarization (mP) value. The data is typically normalized to the controls:

  • High Signal (0% Inhibition): Wells containing DMSO, fluorescent tracer, and receptor (maximum binding).

  • Low Signal (100% Inhibition): Wells containing a saturating concentration of a known unlabeled antagonist (e.g., propranolol), fluorescent tracer, and receptor (complete displacement).

The percent inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])

For hits identified in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Example Data Table for FP Assay:

CompoundConcentration (µM)mP Value% Inhibition
DMSO Control (0% Inhibition)-2500
Propranolol (100% Inhibition)100100100
1-Amino-3-isopropoxy-propan-2-ol1015066.7
Analog A102453.3
Analog B1012086.7

Protocol 2: Cell-Based HTRF® cAMP Assay

Principle: This assay measures the intracellular accumulation of cAMP, a key second messenger in the beta-adrenergic signaling pathway. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive and robust detection technology. It utilizes a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cellular cAMP is present, it competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator, used as a positive control for Gs-coupled receptors).

  • Isoproterenol (a known beta-adrenergic receptor agonist).

  • Propranolol (a known beta-adrenergic receptor antagonist).

  • HTRF® cAMP assay kit (containing cell lysis buffer, cAMP-d2, and anti-cAMP-cryptate).

  • 384-well, white, solid-bottom microplates.

  • Plate reader capable of HTRF® measurements.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in a small volume of cell culture medium (e.g., 10 µL).

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of test compounds, agonists, and antagonists in an appropriate assay buffer.

    • For antagonist mode: Add the test compounds to the cells and incubate for a short period (e.g., 15-30 minutes). Then, add a sub-maximal concentration (e.g., EC80) of a known agonist like isoproterenol.

    • For agonist mode: Add the test compounds directly to the cells.

    • Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Following the stimulation period, add the HTRF® lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

    • Incubate the plates at room temperature for 1 hour to allow for cell lysis and the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plates on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Interpretation:

The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated for each well. The change in this ratio is inversely proportional to the amount of cAMP produced.

  • Agonist Mode: Compounds that stimulate cAMP production will cause a decrease in the HTRF® ratio. The potency of agonists is determined by calculating the half-maximal effective concentration (EC50).

  • Antagonist Mode: Compounds that inhibit the agonist-induced cAMP production will cause an increase in the HTRF® ratio. The potency of antagonists is determined by calculating the half-maximal inhibitory concentration (IC50).

Example Data Table for cAMP Assay (Antagonist Mode):

CompoundConcentration (µM)HTRF® Ratio% Inhibition of Isoproterenol Response
Basal (No Agonist)-12000N/A
Isoproterenol (EC80)0.140000
1-Amino-3-isopropoxy-propan-2-ol10800050
Analog B101100087.5
Diagram of the Beta-Adrenergic Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor (GPCR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP AC->ATP Converts cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylation Cascade Ligand Agonist (e.g., Isoproterenol) Ligand->Receptor Antagonist Antagonist (e.g., 1-Amino-3-isopropoxy-propan-2-ol) Antagonist->Receptor

Caption: Simplified schematic of the Gs-coupled beta-adrenergic receptor signaling pathway.

Assay Validation and Quality Control

For any HTS campaign, rigorous assay validation is crucial to ensure the reliability of the data.[13] The following parameters should be assessed:

  • Z'-factor: This statistical parameter is a measure of the assay's quality and is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to determine the highest concentration that does not significantly affect assay performance.

  • Reproducibility: The assay should be performed on multiple days to assess its inter-assay variability.

Conclusion: A Pathway to Novel Therapeutics

The structural similarity of "1-Amino-3-isopropoxy-propan-2-ol" to known beta-blockers provides a strong rationale for investigating its activity at beta-adrenergic receptors. The detailed protocols for fluorescence polarization and cell-based cAMP assays presented here offer a robust and efficient strategy for the high-throughput screening of this compound and its analogs. By following this comprehensive guide, researchers can effectively identify and characterize novel modulators of the beta-adrenergic system, paving the way for the development of new therapeutic agents for cardiovascular and other diseases.

References

  • National Center for Biotechnology Information. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. PubChem.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. PubChem. Retrieved from [Link]

  • Celtarys. (2025, August 27). Fluorescence Polarization in GPCR Research. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Advances in G Protein-Coupled Receptor High-throughput Screening. Acta Pharmacologica Sinica, 33(3), 372–381.
  • An, S., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-119.
  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]

  • Sportsman, J. R., et al. (2004). Use of fluorescence polarization detection for the measurement of fluopeptide binding to G protein-coupled receptors. Assay and Drug Development Technologies, 2(4), 375-384.
  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 997–1001.
  • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). HitHunter® cAMP Assay for Small Molecules. Retrieved from [Link]

  • Adams, M. P., & MPH, R. K. (2023). Propranolol. In StatPearls.
  • MDPI. (n.d.). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Wang, T., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. Scientific Reports, 6, 29415.
  • Dr Matt & Dr Mike. (2018, May 17). Propranolol - Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Beta-Blockers. Retrieved from [Link]

  • DiscoverX Corporation. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-381.
  • Whiteley, M., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Methods in Molecular Biology, 1946, 169-181.
  • Auld, D. S., & Ture-Celik, E. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • Zhang, J., et al. (2017).
  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(16), 6653–6661.
  • Smith, C. A., & Meiler, J. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropoxy-1-propanol. PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1-Amino-3-isopropoxy-propan-2-ol as a pH Buffer in Biological Assays

Introduction: The Critical Role of pH in Biological Assays and the Potential of a Novel Buffering Agent Maintaining a stable pH is paramount for the success of virtually all biological assays. Fluctuations in proton conc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH in Biological Assays and the Potential of a Novel Buffering Agent

Maintaining a stable pH is paramount for the success of virtually all biological assays. Fluctuations in proton concentration can significantly alter the structure and function of proteins, nucleic acids, and other macromolecules, leading to unreliable and irreproducible results. The choice of buffering agent is therefore a critical experimental parameter. While classic buffers like Tris and phosphate buffers are widely used, the search for novel buffering agents with unique properties continues. This document introduces 1-Amino-3-isopropoxy-propan-2-ol, a primary amine-containing propanol derivative, and explores its potential as a pH buffer in various biological applications. Its structure suggests a buffering capacity in the physiological to slightly alkaline range, potentially offering advantages in specific experimental systems.

Physicochemical Properties and Buffer Characteristics

The utility of a compound as a pH buffer is dictated by its physicochemical properties, most importantly its pKa, the pH at which the amino group is 50% protonated. While empirical data for 1-Amino-3-isopropoxy-propan-2-ol is not extensively documented in publicly available literature, we can infer its properties from structurally similar amino alcohols. The presence of the primary amino group is the primary determinant of its buffering capacity.

PropertyInferred Value/CharacteristicRationale/Reference
Molecular Formula C₆H₁₅NO₂Deduced from chemical structure
Molecular Weight 133.19 g/mol Calculated from molecular formula
pKa (25 °C) ~9.5Estimated based on the pKa of similar amino alcohols like 1-Amino-2-propanol.[1]
Effective Buffering Range pH 8.5 - 10.5Generally effective within ±1 pH unit of the pKa.[2]
Appearance Colorless to slightly yellow liquidBased on analogous compounds.[3]
Solubility Miscible in waterThe hydroxyl and amino groups confer high aqueous solubility.[3]

Diagram: The Buffering Mechanism of 1-Amino-3-isopropoxy-propan-2-ol

Protonated R-NH3+ (Protonated Form) Deprotonated R-NH2 (Deprotonated Form) Protonated->Deprotonated H_plus H+ Protonated->H_plus Deprotonated->Protonated Water2 H2O Deprotonated->Water2 OH_minus OH- Water1 H2O OH_minus->Water1

Caption: Equilibrium of 1-Amino-3-isopropoxy-propan-2-ol buffering action.

Applications in Biological Assays

Given its estimated effective buffering range of pH 8.5 to 10.5, 1-Amino-3-isopropoxy-propan-2-ol could be a valuable tool for a variety of biological assays that require slightly alkaline conditions.

Potential Applications:

  • Enzyme Assays: Many enzymes, particularly those involved in metabolic pathways, exhibit optimal activity in the slightly alkaline pH range. This buffer could be suitable for assays of enzymes such as alkaline phosphatase.

  • Protein Chemistry and Analysis: Maintaining a specific pH is crucial for protein stability and for techniques like gel electrophoresis and chromatography.

  • In Vitro Drug Discovery Screens: High-throughput screening assays often require robust buffering to ensure consistency across a large number of samples.

Experimental Protocols

Protocol 1: Preparation of a 1 M Stock Solution of 1-Amino-3-isopropoxy-propan-2-ol Buffer

Materials:

  • 1-Amino-3-isopropoxy-propan-2-ol (liquid)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • In a chemical fume hood, carefully measure approximately 13.32 g (10 mL, assuming a density of ~1.33 g/mL) of 1-Amino-3-isopropoxy-propan-2-ol and add it to a beaker containing approximately 70 mL of dH₂O.

  • Place the beaker on a stir plate and begin gentle stirring.

  • Slowly add concentrated HCl to the solution while monitoring the pH with a calibrated pH meter. Add the acid dropwise as the pH approaches the desired value (e.g., 9.5).

  • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask.

  • Bring the final volume to 100 mL with dH₂O.

  • Sterilize the buffer solution by filtering it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Workflow for Buffer Compatibility Testing in an Enzyme Assay

This protocol outlines a general workflow to validate the use of 1-Amino-3-isopropoxy-propan-2-ol in a specific enzyme assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare 1-Amino-3-isopropoxy-propan-2-ol Buffer (e.g., 50 mM, pH 9.5) Assay_Test Perform Enzyme Assay with Test Buffer Prep_Buffer->Assay_Test Prep_Control Prepare Control Buffer (e.g., 50 mM Tris-HCl, pH 9.5) Assay_Control Perform Enzyme Assay with Control Buffer Prep_Control->Assay_Control Measure Measure Enzyme Activity (e.g., Spectrophotometry) Assay_Test->Measure Assay_Control->Measure Assay_Blank Include No-Enzyme Blanks for Both Buffers Assay_Blank->Measure Compare Compare Vmax and Km values between Buffers Measure->Compare Assess Assess for any Inhibitory or Enhancing Effects Compare->Assess

Sources

Application

Application Note: A Strategic Approach to the Enantioselective Separation of 1-Amino-3-isopropoxy-propan-2-ol

For: Researchers, scientists, and drug development professionals. Abstract The enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical development, driven by the distinct pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical development, driven by the distinct pharmacological and toxicological profiles enantiomers can exhibit.[1][2] This application note presents a comprehensive guide to developing a robust method for the enantioselective separation of 1-Amino-3-isopropoxy-propan-2-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to the absence of a pre-existing validated method, this document is structured as a detailed method development protocol, leveraging established principles for the separation of structurally analogous compounds such as beta-blockers.[3] We will explore the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and detection strategies, culminating in a detailed, self-validating protocol designed to meet the rigorous standards of the pharmaceutical industry.

Introduction: The Imperative of Chiral Separation

In the realm of drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, leading to significant variations in their therapeutic effects and potential toxicity.[2] Regulatory bodies worldwide now emphasize the development of single-enantiomer drugs to ensure optimal safety and efficacy.[1] High-performance liquid chromatography (HPLC) employing chiral stationary phases has emerged as the preeminent technique for the separation and quantification of enantiomers, offering high resolution and sensitivity.[4][5]

1-Amino-3-isopropoxy-propan-2-ol is a chiral amino alcohol whose enantiomeric purity is critical for its potential applications. The development of a reliable analytical method to separate and quantify its enantiomers is therefore a crucial step in its characterization and potential use in regulated industries.

Analyte Profile and Separation Challenges

Chemical Structure:

  • IUPAC Name: 1-Amino-3-isopropoxy-propan-2-ol

  • Molecular Formula: C₆H₁₅NO₂

  • Chiral Center: The carbon atom at the 2-position of the propanol backbone.

The primary challenges in developing a separation method for this analyte are:

  • Lack of a Strong Chromophore: Aliphatic amines and alcohols do not possess significant ultraviolet (UV) absorbing groups, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[6]

  • Polarity and Basicity: The presence of amino and hydroxyl groups imparts polarity and basicity to the molecule, which can lead to poor peak shape on certain stationary phases if not properly addressed.[3]

Strategic Approach to Method Development

Our strategy will focus on a systematic screening of chiral stationary phases and mobile phases known to be effective for the separation of amino alcohols.

Selection of Chiral Stationary Phases (CSPs)

Based on extensive literature on the separation of similar compounds, two classes of CSPs are highly recommended for initial screening:

  • Polysaccharide-Based CSPs: Derivatives of amylose and cellulose are widely successful for a broad range of chiral compounds, including amines and alcohols.[7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For this application, Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a prime candidate.[7][9]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin, are particularly effective for polar and ionizable compounds like amino acids and amino alcohols.[1][4] They offer multiple interaction modes, including ionic interactions, which can be beneficial for basic analytes. Chirobiotic T is a recommended column from this class.[1][4]

Mobile Phase Selection and Optimization

A normal-phase HPLC approach is often successful for the separation of polar analytes on polysaccharide-based CSPs.

  • Initial Mobile Phase: A mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol or ethanol) is a standard starting point. A typical initial composition for screening would be n-hexane:isopropanol (80:20, v/v) .[10]

  • Basic Modifier: To counteract the basicity of the amine and improve peak shape, the addition of a small amount of a basic modifier is crucial. Diethylamine (DEA) at a concentration of 0.1% is recommended.[3]

Optimization will involve systematically varying the ratio of n-hexane to the alcohol modifier to achieve the desired retention and resolution.

Detection Strategy

Given the poor UV absorbance of 1-Amino-3-isopropoxy-propan-2-ol, several detection strategies should be considered:

  • Low Wavelength UV Detection: Aliphatic amines and alcohols exhibit some absorbance at low UV wavelengths (around 200-220 nm). However, this approach is often limited by the UV cutoff of the mobile phase solvents.[11]

  • Refractive Index (RI) Detection: RI detectors are universal but are not compatible with gradient elution and are generally less sensitive than UV detectors.[12][13][14]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution and is suitable for non-volatile analytes. It is a strong candidate for this application.[5][15][16]

  • Pre-column Derivatization: Reacting the analyte with a UV-active or fluorescent tag can significantly enhance detection sensitivity.[17][18][19] However, this adds a step to the sample preparation and must be carefully validated to ensure complete and non-racemizing derivatization.[20]

For this protocol, we will initially propose low wavelength UV detection due to its common availability, with the strong recommendation to consider ELSD for improved sensitivity and robustness.

Detailed Experimental Protocol

This protocol outlines the steps for the enantioselective separation of 1-Amino-3-isopropoxy-propan-2-ol using a Chiralpak AD-H column.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector (or ELSD).

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane, isopropanol, and diethylamine.

  • Racemic standard of 1-Amino-3-isopropoxy-propan-2-ol.

  • Enantiomerically enriched standard (if available).

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol with 0.1% Diethylamine

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 1-Amino-3-isopropoxy-propan-2-ol and dissolve in 10 mL of isopropanol.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven efficacy for separating amino alcohols.[7][9]
Mobile Phase n-Hexane:Isopropanol with 0.1% DEA (Gradient)Normal phase for polar analyte; DEA improves peak shape.[3][10]
Gradient 95:5 (A:B) to 70:30 (A:B) over 20 minutesTo effectively screen for optimal separation conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTo ensure reproducible retention times.
Detection UV at 210 nm (or ELSD)Low wavelength detection for aliphatic amines; ELSD as a more sensitive alternative.[6][15]
Injection Volume 10 µLStandard injection volume.
Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (n-Hexane/IPA + 0.1% DEA) hplc_inject Inject Sample (10 µL) prep_mp->hplc_inject prep_std Prepare Racemic Standard (0.1 mg/mL) prep_std->hplc_inject hplc_sep Chromatographic Separation (Chiralpak AD-H) hplc_inject->hplc_sep hplc_detect Detection (UV @ 210 nm or ELSD) hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Analysis data_acq->data_proc data_report Report Results (Retention Times, Resolution) data_proc->data_report

Figure 1. A schematic overview of the experimental workflow for the enantioselective separation of 1-Amino-3-isopropoxy-propan-2-ol.

Method Validation: A Self-Validating System

For use in a regulated environment, the developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1]

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A solution of the racemic standard should be injected, and the following parameters monitored:

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between enantiomer peaks
Tailing Factor (T) < 2.0 for both peaks
Theoretical Plates (N) > 2000 for both peaks
Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: The method should be linear over a range of concentrations (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: Determined by recovery studies of spiked samples. Recoveries should be within 98-102%.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Validation Workflow Diagram

G start Method Development spec Specificity start->spec lin Linearity start->lin acc Accuracy start->acc prec Precision start->prec lod_loq LOD & LOQ start->lod_loq robust Robustness start->robust validated Validated Method spec->validated lin->validated acc->validated prec->validated lod_loq->validated robust->validated

Figure 2. Key parameters for method validation according to ICH guidelines.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the development and validation of an enantioselective HPLC method for 1-Amino-3-isopropoxy-propan-2-ol. By systematically evaluating appropriate chiral stationary phases, optimizing mobile phase composition, and considering suitable detection methods, researchers can establish a reliable and robust protocol. The successful implementation of this method will be instrumental in ensuring the enantiomeric purity and quality of this important chiral building block in pharmaceutical research and development.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Pociask-Bialy, K., & Szultka-Mlynska, M. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1363. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Daicel. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Analytical Method Development. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • OSTI.GOV. (2021). Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Detection of Native Amino Acids with Evaporative Light Scattering Detector in Chiral Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Retrieved from [Link]

  • Daicel. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • PubMed. (n.d.). Use of evaporative light scattering detector in the detection and quantification of enantiomeric mixtures by HPLC. Retrieved from [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

  • ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SEDERE, Inc. (2014). A Validated Analysis of Underivatized Amino Acids Using HPLC with Evaporative Light Scattering Detection. Retrieved from [Link]

  • NIH. (n.d.). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]

  • ResearchGate. (2015). Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. Retrieved from [Link]

  • PubMed. (n.d.). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Retrieved from [Link]

  • SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]

  • Quora. (2020). Why methanol, ethanol and water are used as a solvent in uv/vis spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Retrieved from [Link]

  • Waters Help Center. (2025). Wavelength cutoffs for common solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Amino-3-isopropoxy-propan-2-ol by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 1-Amino-3-isopropoxy-propan-2-ol. This guide provides in-depth answers to common questions and troubleshooting strategies tailored for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-Amino-3-isopropoxy-propan-2-ol. This guide provides in-depth answers to common questions and troubleshooting strategies tailored for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Amino-3-isopropoxy-propan-2-ol that influence its purification?

A: Understanding the molecule's structure is the first step to designing a purification strategy. 1-Amino-3-isopropoxy-propan-2-ol (MW: 133.19 g/mol ) has three key functional groups:

  • A Primary Amine (-NH₂): This group is basic and is the primary cause of purification challenges on standard silica gel.

  • A Secondary Alcohol (-OH): This is a polar, hydrogen-bonding group.

  • An Ether (-O-): The isopropoxy group is moderately polar.

The combination of a basic amine with a polar alcohol makes this a highly polar molecule that requires specific chromatographic conditions to avoid common pitfalls like peak tailing and poor recovery.

Q2: Which stationary phase is best for purifying this amino alcohol?

A: The choice of stationary phase is critical. While standard silica gel is the most common choice in organic chemistry, it is often problematic for basic compounds like amines.[1][2]

  • The Problem with Standard Silica Gel: Silica gel has acidic silanol groups (Si-OH) on its surface.[1][2][3] The basic amine group of your compound will form a strong acid-base interaction with these sites.[1][4] This interaction leads to significant peak tailing, and in severe cases, your compound may remain irreversibly adsorbed to the column, resulting in low or zero yield.[1][2][4]

  • Recommended Options:

    • Deactivated Silica Gel (Most Common): This involves using standard silica gel but adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. The modifier neutralizes the acidic silanol sites, allowing the amino alcohol to elute properly.[1][4] This is often the most practical and cost-effective solution.

    • Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with an amino-propyl silane.[5] This pre-deactivated surface is more compatible with basic compounds and can provide excellent separation without needing a mobile phase modifier.[3][5]

    • Basic Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Basic alumina is a suitable alternative to silica for purifying amines, but its separation characteristics can be different, so TLC analysis is essential to confirm its suitability.[1]

Q3: How do I select and optimize the mobile phase (eluent)?

A: Mobile phase selection is performed using Thin-Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal column separation.[6]

Starting Solvent Systems: Given the compound's polarity, a relatively polar solvent system will be required. Good starting points for TLC analysis are:

Non-Polar SolventPolar SolventBasic Additive (Crucial)
Dichloromethane (DCM)Methanol (MeOH)~1% Ammonia (e.g., in MeOH) or Triethylamine
Ethyl Acetate (EtOAc)Hexanes~1-2% Triethylamine (TEA)

The Role of the Basic Additive: You must include a basic additive in your mobile phase when using standard silica gel.[4]

  • Why? The additive (e.g., TEA) is a competing base that interacts with the acidic silanol sites on the silica.[1] By "passivating" these sites, it prevents your target amine from binding too strongly, thus eliminating peak tailing and improving recovery.[4][7]

  • How much? Typically, 0.5% to 2% (v/v) of TEA is sufficient. You can prepare a stock solution of your polar solvent containing the additive (e.g., 1% TEA in MeOH) for easier and more consistent preparations.

Q4: My compound is colorless. How can I see it on a TLC plate?

A: 1-Amino-3-isopropoxy-propan-2-ol lacks a UV-active chromophore, so it will be invisible under a standard UV lamp (254 nm).[8] You must use a chemical stain for visualization. The choice of stain should target the functional groups present.

Recommended TLC Stains:

StainTarget Functional Group(s)ProcedureExpected Result
Ninhydrin Primary/Secondary AminesDip or spray the plate, then gently heat with a heat gun.[9]Purple, red, or pink spots appear.[9][10]
Potassium Permanganate (KMnO₄) Oxidizable groups (Alcohols, Aldehydes)Dip or spray the plate. No heating needed.Yellow/white spots on a purple background.[8][11]
Phosphomolybdic Acid (PMA) General stain for many organic compounds, especially alcohols.[8]Dip or spray the plate, then heat strongly with a heat gun.Dark green or blue spots on a yellow-green background.[8]

Experimental Protocol: TLC System Development

This protocol outlines the essential first step before attempting a column purification.

Objective: To find a mobile phase that provides a target Rf of ~0.3 for 1-Amino-3-isopropoxy-propan-2-ol.

Materials:

  • Silica gel TLC plates

  • Crude reaction mixture containing the target compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC developing chamber

  • Ninhydrin stain solution

  • Heat gun

Procedure:

  • Prepare the Mobile Phase: Start with a system of 95:5 DCM:MeOH containing 1% TEA. To do this, prepare a stock of 1% TEA in MeOH first. Then mix 9.5 mL of DCM with 0.5 mL of the MeOH/TEA stock.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., methanol). Using a capillary tube, apply a small spot of the solution onto the baseline.

  • Develop the Plate: Pour a small amount (~0.5 cm depth) of the prepared mobile phase into the TLC chamber. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[12] Close the chamber and allow the solvent to travel up the plate.

  • Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Dip the plate in the ninhydrin stain, then heat carefully with a heat gun until colored spots appear.[9]

  • Analyze and Optimize:

    • If the Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of methanol (e.g., try 90:10 DCM:MeOH with 1% TEA).

    • If the Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of methanol (e.g., try 98:2 DCM:MeOH with 1% TEA).

    • Continue this process until the desired Rf is achieved.

Troubleshooting Guide

Q: Why is my compound streaking or "tailing" on the TLC plate and column?

A: This is the most common problem when purifying amines on silica gel.

  • Primary Cause: The basic amine is interacting too strongly with the acidic silanol groups on the silica surface.[1][2][4] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tail.

  • Solution Workflow:

G start Tailing Peak Observed check_base Is there a basic additive (e.g., 1% TEA) in your eluent? start->check_base add_base Add 1-2% TEA or ~1% NH₃ to the mobile phase. Rerun TLC. check_base->add_base No check_conc Is the sample overloaded? check_base->check_conc Yes add_base->start dilute Dilute the sample or use a larger column. check_conc->dilute Yes change_phase Consider alternative stationary phases: - Amine-functionalized silica - Basic alumina check_conc->change_phase No

Caption: Decision workflow for troubleshooting tailing peaks.

Q: My product is pure by TLC, but my final yield after the column is very low. Where did my compound go?

A: Low recovery is often due to irreversible adsorption of the product onto the column.

  • Probable Cause: Even with a basic additive, some highly basic compounds can still bind irreversibly to the most acidic sites on the silica gel. This is more likely if you did not properly equilibrate the column.

  • Solutions & Prevention:

    • Column Equilibration: Before loading your sample, you must flush the packed column with at least 5 column volumes of your mobile phase (containing the basic additive).[4] This ensures the entire silica bed is "deactivated" before the compound is introduced.

    • Increase Additive Concentration: If you still experience low recovery, try increasing the TEA concentration to 2-3%.

    • Use Amine-Functionalized Silica: For particularly stubborn amines, switching to an amine-functionalized silica column is the most robust solution as it minimizes these strong acid-base interactions.[3]

Q: I've successfully purified my compound, but now I can't get rid of the triethylamine (TEA). How do I remove it?

A: Triethylamine has a high boiling point (89.5 °C) and can form salts, making it difficult to remove by simple rotary evaporation.

  • The Problem: If your product or any impurity is acidic, it will form a triethylammonium salt with the TEA. This salt is non-volatile and will remain with your product.

  • Solution:

    • Aqueous Wash: After combining your pure fractions and removing the bulk of the chromatography solvent, dissolve the residue in a suitable organic solvent (like DCM or EtOAc).

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[13] The mild base will deprotonate the triethylammonium salt, converting it back to freebase TEA.

    • Wash with water and then brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The freebase TEA is much more volatile and should now be removed.

Q: I'm running a gradient elution, but my peak shapes are poor and retention times are inconsistent.

A: Inconsistent results during a gradient often point to issues with equilibration or mobile phase preparation.

  • Probable Causes & Solutions:

    • Insufficient Re-equilibration: When running multiple gradient purifications, it is critical to allow the column to fully re-equilibrate with the initial, low-polarity mobile phase for at least 10 column volumes before the next injection.[14]

    • Mobile Phase Inconsistency: Ensure your basic additive is present in the same concentration in both your low-polarity (Solvent A) and high-polarity (Solvent B) mobile phases. If the concentration of TEA changes during the gradient, it can affect the chromatography and lead to inconsistent results.

Purification Workflow Summary

The overall process for purifying 1-Amino-3-isopropoxy-propan-2-ol is summarized below.

Caption: General workflow for column chromatography purification.

References

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (2023). Hindawi. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Amino alcohol-derived chiral stationary phases. (2013). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the... (2013). ResearchGate. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Amino Silica Gel. (2022). Sorbent Technologies, Inc.. [Link]

  • CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. LBS College. [Link]

  • When basification of silica gel is required, before using Column chromatography?. (2014). ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester. [Link]

  • 1-Amino-3-(aminooxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • retention problems using an amino column. (2008). Chromatography Forum. [Link]

  • Triethylammonium after flash chromatography. (2023). Reddit. [Link]

  • 15.1: Paper Chromatography of Amino Acids Lab Procedure. (2021). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2023). BioTech Beacons. [Link]

  • Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. (2023). Biotage. [Link]

  • Visualization of alcohols in TLC?. (2017). ResearchGate. [Link]

  • Why Do Amines Adhere To Silica Gel Columns?. (2024). YouTube. [Link]

  • use of Triethylamine. (2005). Chromatography Forum. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Ibn Al-Haitham Journal For Pure And Applied Science. [Link]

  • 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1-Propanol, 3-amino-. Cheméo. [Link]

Sources

Optimization

"1-Amino-3-isopropoxy-propan-2-ol" stability and degradation pathways

Welcome to the technical support center for 1-Amino-3-isopropoxy-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-3-isopropoxy-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Given the limited specific literature on 1-Amino-3-isopropoxy-propan-2-ol, this guide synthesizes information from analogous amino alcohol compounds and fundamental chemical principles to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 1-Amino-3-isopropoxy-propan-2-ol.

Q1: What are the recommended storage conditions for 1-Amino-3-isopropoxy-propan-2-ol?

A1: Based on the known properties of similar amino alcohols, it is recommended to store 1-Amino-3-isopropoxy-propan-2-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some amino alcohols are sensitive to air and may be hygroscopic.[1][3] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation from atmospheric carbon dioxide and moisture.

Q2: What are the primary functional groups in 1-Amino-3-isopropoxy-propan-2-ol and how do they influence its stability?

A2: 1-Amino-3-isopropoxy-propan-2-ol possesses three key functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and an ether linkage (-O-). The primary amine is basic and susceptible to oxidation and reaction with carbonyl compounds. The secondary alcohol can undergo oxidation to a ketone. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Q3: Is 1-Amino-3-isopropoxy-propan-2-ol compatible with common laboratory plastics?

Q4: What are the potential degradation pathways for 1-Amino-3-isopropoxy-propan-2-ol?

A4: Based on its structure, potential degradation pathways include:

  • Oxidation: The primary amine can be oxidized to form various products, including imines, nitroso, or nitro compounds. The secondary alcohol can be oxidized to a ketone. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates.

  • Acid/Base Instability: While generally stable, extreme pH conditions can promote degradation. Strong acids may lead to ether cleavage, while the amine group can participate in various acid-base reactions.

  • Photodegradation: Exposure to UV or visible light can potentially lead to the formation of free radicals, initiating degradation cascades.[6][7]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments with 1-Amino-3-isopropoxy-propan-2-ol.

Problem 1: I am observing unexpected peaks in my chromatogram after a reaction with 1-Amino-3-isopropoxy-propan-2-ol.

  • Potential Cause 1: On-column degradation.

    • Explanation: The analytical method itself, particularly in gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certain mobile phases or column packings, could be causing the degradation of your compound.

    • Solution:

      • Analyze a freshly prepared standard of 1-Amino-3-isopropoxy-propan-2-ol to see if the unexpected peaks are present.

      • If so, modify your analytical method. For HPLC, consider using a different column, adjusting the mobile phase pH, or using a lower column temperature. For GC, derivatization of the amine and alcohol groups may be necessary to improve stability and peak shape. An OSHA method for a similar compound, 1-amino-2-propanol, involves derivatization with 1-naphthylisothiocyanate for LC-UV analysis.[8]

  • Potential Cause 2: Reaction with solvent or co-solvent.

    • Explanation: Some organic solvents can react with your compound, especially under certain conditions (e.g., elevated temperature, presence of catalysts). For instance, alcohols are generally not recommended as co-solvents in forced degradation studies as they can lead to by-products that might be mistaken for degradants.[9]

    • Solution:

      • Run a blank experiment with only the solvent and 1-Amino-3-isopropoxy-propan-2-ol under your reaction conditions to check for solvent-induced degradation.

      • If reactivity is observed, consider using a more inert solvent.

Problem 2: My sample of 1-Amino-3-isopropoxy-propan-2-ol has developed a yellow color over time.

  • Potential Cause: Oxidative degradation.

    • Explanation: The yellowing of amines upon storage is often an indication of oxidation. This can be accelerated by exposure to air, light, and trace metal contaminants.

    • Solution:

      • Confirm the purity of the material using a suitable analytical technique (e.g., HPLC, GC, NMR).

      • If degradation is confirmed, it is recommended to purify the compound before use if high purity is required.

      • To prevent future degradation, store the compound under an inert atmosphere, protected from light, and in a tightly sealed container.

Problem 3: I am seeing poor recovery of 1-Amino-3-isopropoxy-propan-2-ol from my solid-phase extraction (SPE) protocol.

  • Potential Cause: Strong interaction with the stationary phase.

    • Explanation: The primary amine in 1-Amino-3-isopropoxy-propan-2-ol is basic and can strongly interact with acidic sites on silica-based sorbents, leading to poor recovery.

    • Solution:

      • Consider using a polymer-based SPE sorbent that is more stable over a wider pH range.

      • If using a silica-based sorbent, try adjusting the pH of your sample and wash solutions to suppress the ionization of the amine group (e.g., by making the solution more basic).

      • Alternatively, an ion-exchange SPE mechanism could be employed for selective extraction.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Amino-3-isopropoxy-propan-2-ol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][9]

Objective: To investigate the degradation of 1-Amino-3-isopropoxy-propan-2-ol under various stress conditions.

Materials:

  • 1-Amino-3-isopropoxy-propan-2-ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Calibrated pH meter

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Amino-3-isopropoxy-propan-2-ol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H2O2.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of 1-Amino-3-isopropoxy-propan-2-ol in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.

    • Analyze the samples at the end of the incubation period.

  • Photolytic Degradation:

    • Expose a solution of 1-Amino-3-isopropoxy-propan-2-ol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples after exposure.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point. Detection can be by UV or, for more detailed information on degradants, by MS.

Expected Outcomes: This study will help identify the conditions under which 1-Amino-3-isopropoxy-propan-2-ol is unstable and provide insights into its degradation products.

Stress ConditionTypical ConditionsPotential Degradation
Acid Hydrolysis0.1 M HCl, 60°CPossible ether cleavage
Base Hydrolysis0.1 M NaOH, 60°CGenerally stable, but elimination or rearrangement reactions are possible
Oxidation3% H2O2, Room TempOxidation of amine and alcohol groups
Thermal80°CDecomposition, dependent on the presence of oxygen
PhotolysisUV/Vis lightFormation of radical-induced degradation products

Visualizations

Potential Degradation Pathways

G cluster_main 1-Amino-3-isopropoxy-propan-2-ol cluster_oxidation Oxidation cluster_acid Acid Hydrolysis cluster_co2 Reaction with CO2 A 1-Amino-3-isopropoxy-propan-2-ol B Ketone Derivative (Oxidation of alcohol) A->B [O] C Imine/Nitroso/Nitro Derivatives (Oxidation of amine) A->C [O] D Glycerol-1-isopropylether + Ammonia (Potential Ether Cleavage) A->D H+ / H2O E Carbamate Adduct A->E CO2

Caption: Potential degradation pathways of 1-Amino-3-isopropoxy-propan-2-ol.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 1-Amino-3-isopropoxy-propan-2-ol B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G Neutralize & Dilute (if necessary) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Identify Degradants & Determine Degradation Rate H->I

Caption: Workflow for a forced degradation study.

References

  • 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. National Institutes of Health. [Link]

  • 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo. Cheméo. [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PubMed Central. National Institutes of Health. [Link]

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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC. National Institutes of Health. [Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions. Univar Solutions. [Link]

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  • Polypropylene Chemical Compatibility Chart - CP Lab Safety. CP Lab Safety. [Link]

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  • 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol | C12H19NO2 | CID 2770891 - PubChem. National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol

Welcome to the technical support center for the synthesis of 1-Amino-3-isopropoxy-propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-isopropoxy-propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis, focusing on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1-Amino-3-isopropoxy-propan-2-ol?

There are two primary and well-established routes for the synthesis of 1-Amino-3-isopropoxy-propan-2-ol. The choice between them often depends on the availability of starting materials, cost, and desired scale of the reaction.

  • Route A: From Isopropyl Glycidyl Ether and Ammonia. This is a direct approach involving the nucleophilic ring-opening of isopropyl glycidyl ether with ammonia. This reaction is typically carried out in a solvent like methanol or ethanol, often under pressure and at elevated temperatures to facilitate the reaction.

  • Route B: Two-step Synthesis from Epichlorohydrin, Isopropanol, and Ammonia. This route first involves the synthesis of isopropyl glycidyl ether from epichlorohydrin and isopropanol, usually in the presence of a base like sodium hydroxide. The resulting isopropyl glycidyl ether is then reacted with ammonia, as in Route A.

Q2: What are the most common byproducts I should expect in the synthesis of 1-Amino-3-isopropoxy-propan-2-ol?

The formation of byproducts is a common challenge in the synthesis of amino alcohols. Based on the reactivity of the starting materials and intermediates, several byproducts can be anticipated. The primary amine product is itself a nucleophile and can compete with ammonia in reacting with the epoxide starting material.

Table 1: Common Byproducts in the Synthesis of 1-Amino-3-isopropoxy-propan-2-ol

Byproduct NameChemical StructureFormation Pathway
Di-adduct (CH3)2CHOCH2CH(OH)CH2NHCH2CH(OH)CH2OCH(CH3)2The primary amine of the desired product acts as a nucleophile and reacts with a second molecule of isopropyl glycidyl ether.
Tri-adduct ((CH3)2CHOCH2CH(OH)CH2)2NCH2CH(OH)CH2OCH(CH3)2The secondary amine of the di-adduct reacts with a third molecule of isopropyl glycidyl ether.
1,3-Diisopropoxy-propan-2-amine ((CH3)2CHOCH2)2CHNH2This can arise from the reaction of 1,3-diamino-2-propanol (a potential impurity from the epichlorohydrin route) with isopropanol.
Oligomers/Polymers of Isopropyl Glycidyl Ether -[O-CH(CH2OCH(CH3)2)-CH2]n-Homopolymerization of isopropyl glycidyl ether can be initiated by catalysts or occur at high temperatures.
2-Amino-3-isopropoxy-propan-1-ol (CH3)2CHOCH(CH2NH2)CH2OHThis isomeric byproduct can form if ammonia attacks the more sterically hindered carbon of the epoxide ring.
Unreacted Starting Materials Isopropyl glycidyl ether, Isopropanol, EpichlorohydrinIncomplete reaction or inefficient purification can lead to the presence of starting materials in the final product.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of a higher molecular weight impurity, as indicated by GC-MS.

Possible Cause: This is likely due to the formation of di- and tri-adducts, where the desired 1-Amino-3-isopropoxy-propan-2-ol has reacted with additional molecules of isopropyl glycidyl ether.

Troubleshooting Steps:

  • Molar Ratio of Reactants: The most critical factor is the molar ratio of ammonia to the epoxide. A large excess of ammonia is crucial to favor the reaction of the epoxide with ammonia over the primary amine product.[1] A molar ratio of at least 10:1 (ammonia:epoxide) is recommended.

  • Reaction Temperature and Time: Lowering the reaction temperature can help to reduce the rate of the secondary reaction. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing prolonged exposure of the product to the reaction conditions.

  • Controlled Addition of Epoxide: Adding the isopropyl glycidyl ether slowly to the ammonia solution can help maintain a high effective concentration of ammonia throughout the reaction, thereby minimizing the formation of the di-adduct.

Problem 2: I am observing multiple unidentified peaks in my HPLC chromatogram, some of which are broad, suggesting polymeric material.

Possible Cause: This is indicative of the oligomerization or polymerization of isopropyl glycidyl ether.[2][3][4] This can be catalyzed by acidic or basic impurities, or it can occur at elevated temperatures.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the isopropyl glycidyl ether is free from acidic or basic impurities that could initiate polymerization. Distillation of the glycidyl ether before use is recommended.

  • Temperature Control: Avoid excessive reaction temperatures. The polymerization of epoxides is often exothermic, so careful temperature monitoring and control are essential.

  • Catalyst Choice: If a catalyst is used for the epoxide ring-opening, ensure it is selective for the aminolysis reaction and does not promote polymerization.

Problem 3: My NMR analysis suggests the presence of an isomeric byproduct.

Possible Cause: The formation of 2-Amino-3-isopropoxy-propan-1-ol can occur if the nucleophilic attack of ammonia is not completely regioselective. While the attack at the less substituted carbon of the epoxide is favored under basic or neutral conditions, some attack at the more substituted carbon can still happen.[5]

Troubleshooting Steps:

  • Reaction Conditions: The regioselectivity of the epoxide opening can be influenced by the reaction conditions. Generally, basic or neutral conditions favor attack at the less hindered carbon. Ensure that the reaction medium is not acidic, as acidic conditions can promote attack at the more substituted carbon.

  • Purification: The isomeric byproduct may be difficult to separate from the desired product due to their similar physical properties. Fractional distillation under reduced pressure or preparative chromatography may be necessary for separation.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol from Isopropyl Glycidyl Ether and Ammonia
  • Reaction Setup: In a high-pressure stainless-steel autoclave, place a solution of ammonia in methanol (e.g., 7N solution). The amount of ammonia should be in at least a 10-fold molar excess compared to the isopropyl glycidyl ether.

  • Addition of Reactant: Cool the autoclave to 0-5 °C and slowly add isopropyl glycidyl ether to the ammonia solution with vigorous stirring.

  • Reaction: Seal the autoclave and heat it to 80-100 °C. Maintain this temperature with stirring for 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Remove the methanol under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Identification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a wide range of potential byproducts.

  • Data Analysis: Identify the peaks corresponding to the starting materials, the desired product, and potential byproducts by comparing their mass spectra with library data and by analyzing their fragmentation patterns.

Visualizations

Diagram 1: Synthesis Pathway and Major Byproduct Formation

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Major Byproducts Isopropyl Glycidyl Ether Isopropyl Glycidyl Ether 1-Amino-3-isopropoxy-propan-2-ol 1-Amino-3-isopropoxy-propan-2-ol Isopropyl Glycidyl Ether->1-Amino-3-isopropoxy-propan-2-ol + Ammonia Polymer Polymer Isopropyl Glycidyl Ether->Polymer Homopolymerization Ammonia Ammonia Di-adduct Di-adduct 1-Amino-3-isopropoxy-propan-2-ol->Di-adduct + Isopropyl Glycidyl Ether Tri-adduct Tri-adduct Di-adduct->Tri-adduct + Isopropyl Glycidyl Ether

Caption: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol and major byproduct pathways.

Diagram 2: Troubleshooting Logic for High Molecular Weight Impurities

Troubleshooting_HMW Start Start High MW Impurity Detected High MW Impurity Detected Start->High MW Impurity Detected Check NH3:Epoxide Ratio Check NH3:Epoxide Ratio High MW Impurity Detected->Check NH3:Epoxide Ratio Ratio < 10:1? Ratio < 10:1? Check NH3:Epoxide Ratio->Ratio < 10:1? Increase NH3 Excess Increase NH3 Excess Ratio < 10:1?->Increase NH3 Excess Yes Check Reaction Temp/Time Check Reaction Temp/Time Ratio < 10:1?->Check Reaction Temp/Time No Increase NH3 Excess->Check Reaction Temp/Time Prolonged Reaction? Prolonged Reaction? Check Reaction Temp/Time->Prolonged Reaction? Optimize Reaction Time Optimize Reaction Time Prolonged Reaction?->Optimize Reaction Time Yes Consider Slow Addition Consider Slow Addition Prolonged Reaction?->Consider Slow Addition No Optimize Reaction Time->Consider Slow Addition Implement Slow Addition Implement Slow Addition Consider Slow Addition->Implement Slow Addition Problem Resolved Problem Resolved Implement Slow Addition->Problem Resolved

Sources

Optimization

Technical Support Center: Optimizing Aminolysis of Isopropyl Glycidyl Ether

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the aminolysis of isopropyl glycidyl ether (IGE). This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the aminolysis of isopropyl glycidyl ether (IGE). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile reaction. The synthesis of β-amino alcohols through the ring-opening of epoxides like IGE is a cornerstone reaction in medicinal chemistry and materials science. This document provides in-depth, field-proven insights to help you navigate experimental challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the aminolysis of IGE, providing the core knowledge needed to design and execute successful experiments.

Q1: What is the reaction mechanism for the aminolysis of isopropyl glycidyl ether?

The aminolysis of an epoxide, such as isopropyl glycidyl ether, is a nucleophilic ring-opening reaction. The amine's lone pair of electrons acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. For an unsymmetrical epoxide like IGE, the reaction generally proceeds via an SN2 mechanism . In this pathway, the amine preferentially attacks the less sterically hindered carbon atom, leading to a specific regioisomer as the major product.

The reaction can be performed under neutral, acidic, or basic conditions.

  • Neutral/Basic Conditions: The amine directly attacks the epoxide ring. This is a classic SN2 attack where the nucleophile attacks the sterically less hindered carbon.[1]

  • Acidic Conditions: The epoxide oxygen is first protonated by an acid catalyst. This activation makes the epoxide a much better electrophile. The nucleophilic attack from the amine then proceeds. In this case, the attack occurs at the more substituted carbon atom due to the development of a partial positive charge, which is better stabilized at that position.[1]

The general SN2 mechanism under neutral or basic conditions, which is most common for achieving high regioselectivity with IGE, is illustrated below.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product IGE Isopropyl Glycidyl Ether (Epoxide) TS Sₙ2 Transition State IGE->TS Amine Amine (R-NH2) Nucleophile Amine->TS Nucleophilic Attack (less hindered carbon) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product β-Amino Alcohol Intermediate->Product Proton Transfer (from solvent or workup) G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Purification Setup 1. Reaction Setup (Flask, Stirrer, Reagents) Monitor 2. Monitor Progress (TLC, GC-MS) Setup->Monitor Quench 3. Reaction Quench/Workup (e.g., add water, extract) Monitor->Quench When complete Isolate 4. Isolate Crude Product (Solvent Evaporation) Quench->Isolate Purify 5. Purification (Column Chromatography) Isolate->Purify Characterize 6. Characterization (NMR, MS, IR) Purify->Characterize G cluster_conversion Low/No Conversion cluster_selectivity Poor Regioselectivity cluster_byproducts Multiple Byproducts StartNode Problem with Reaction? CategoryNode CategoryNode StartNode->CategoryNode Identify Issue CauseNode1 Possible Causes: - Inactive Catalyst - Low Temperature - Insufficient Time - Steric Hindrance CategoryNode->CauseNode1 CauseNode2 Possible Causes: - Wrong Catalyst Type - Sₙ1 Character - High Temperature CategoryNode->CauseNode2 CauseNode3 Possible Causes: - Di-addition (Amine attacking product) - Epoxide Polymerization - Etherification CategoryNode->CauseNode3 CauseNode CauseNode SolutionNode SolutionNode SolutionNode1 Solutions: - Use fresh catalyst - Increase temperature - Extend reaction time - Switch to a less hindered amine CauseNode1->SolutionNode1 SolutionNode2 Solutions: - Use non-acidic catalyst for Sₙ2 - Lower reaction temperature - Screen different solvents CauseNode2->SolutionNode2 SolutionNode3 Solutions: - Use 1:1 stoichiometry - Avoid strong acid/base catalysts - Lower temperature CauseNode3->SolutionNode3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Amino-3-isopropoxy-propan-2-ol

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, in-depth understanding of why your basic analyte, 1-Amino-3-isopropoxy-propan-2-ol, may be exhibiting peak tailing and how to...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, in-depth understanding of why your basic analyte, 1-Amino-3-isopropoxy-propan-2-ol, may be exhibiting peak tailing and how to systematically resolve the issue. We will move beyond simple checklists to explain the underlying chemical principles, ensuring you can build robust and reliable HPLC methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is peak tailing, and why is my 1-Amino-3-isopropoxy-propan-2-ol analyte so susceptible to it?

Answer:

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak apex.[1] Quantitatively, this is often defined by a USP tailing factor or asymmetry factor greater than 1.2, though some methods may accept up to 1.5.[1][2] This issue is more than cosmetic; it compromises resolution between adjacent peaks and leads to inaccurate peak integration and quantification.[1]

Your analyte, 1-Amino-3-isopropoxy-propan-2-ol, is particularly prone to tailing due to its chemical structure. It contains a primary amine (-NH2) group, which is basic. In the acidic-to-neutral mobile phases commonly used in reversed-phase HPLC, this amine group becomes protonated (positively charged).

The primary cause of peak tailing for basic compounds is a secondary retention mechanism involving strong ionic interactions with the stationary phase.[2][3] Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH levels above approximately 3-4, these silanols deprotonate, becoming negatively charged (Si-O⁻).[1][5] The strong electrostatic attraction between your positively charged analyte and these negative silanol sites results in the tailing you observe.[2][6][7]

G cluster_0 Analyte-Silanol Interaction Leading to Tailing Analyte Protonated Analyte (R-NH3+) (1-Amino-3-isopropoxy-propan-2-ol) Silanol Deprotonated Silanol Site (Si-O-) on Silica Surface Analyte->Silanol Undesired Ionic Interaction (Secondary Retention) StationaryPhase C18 Stationary Phase (Primary Hydrophobic Retention) Analyte->StationaryPhase Desired Hydrophobic Interaction Tailing Delayed Elution (Peak Tailing) Silanol->Tailing

Caption: Mechanism of peak tailing for basic analytes.

Q2: My peak is tailing. What is the very first and most critical parameter I should investigate?

Answer:

The first and most impactful parameter to investigate is the mobile phase pH . The ionization state of both your analyte and the column's residual silanols is entirely pH-dependent, making it the primary lever for controlling secondary interactions.[1][8] Operating at a pH close to the pKa of your analyte can lead to the presence of both ionized and neutral forms, causing peak distortion.[8] Similarly, the mobile phase pH dictates the charge of the silica surface.[5]

Use the following workflow to guide your initial troubleshooting steps.

G Start Peak Tailing Observed CheckpH Is Mobile Phase pH Controlled with a Buffer? Start->CheckpH AdjustpH Implement pH Control Strategy (See Q3) CheckpH->AdjustpH No CheckOverload Is Sample Concentration Too High? (Mass Overload) CheckpH->CheckOverload Yes DiluteSample Dilute Sample 10x and 100x. Does Tailing Factor Improve? CheckOverload->DiluteSample Possibly CheckColumn Is the Column Old or Contaminated? CheckOverload->CheckColumn No DiluteSample->CheckOverload No Success Peak Shape Acceptable DiluteSample->Success Yes FlushColumn Flush or Replace Column CheckColumn->FlushColumn Yes Advanced Proceed to Advanced Troubleshooting (Additives, Column Chemistry) CheckColumn->Advanced No FlushColumn->Success

Caption: Initial troubleshooting workflow for peak tailing.

Q3: How do I choose and optimize the mobile phase pH to improve my peak shape?

Answer:

You have two primary strategies for pH optimization, each aimed at neutralizing one of the interacting species (either the silanol or the analyte).

Strategy 1: Low pH (pH 2.0 - 3.0) This is the most common approach. By lowering the pH well below the pKa of the silanol groups (~3.8-4.2), you ensure they remain fully protonated (Si-OH) and electrically neutral.[2][5][9] This minimizes the strong ionic interaction with your protonated basic analyte. A potential trade-off is that low pH can sometimes reduce the retention time of basic compounds.[2]

Strategy 2: High pH (pH > 8.0) This strategy aims to neutralize your analyte. By raising the pH above the pKa of the amine group, the analyte becomes deprotonated (R-NH2) and electrically neutral, thus eliminating the ionic interaction with the now-deprotonated silanols. This approach often increases retention. Crucially, this requires a pH-resistant column (e.g., hybrid silica) to prevent dissolution of the silica stationary phase. [1][10]

ParameterLow pH Strategy (pH 2-3)High pH Strategy (pH > 8)
Mechanism Protonates (neutralizes) silanol groups (Si-OH).Deprotonates (neutralizes) the analyte (R-NH2).
Analyte State Positively Charged (R-NH3+)Neutral (R-NH2)
Silanol State Neutral (Si-OH)Negatively Charged (Si-O-)
Pros Compatible with most standard silica columns.[2]Often provides better peak shapes and increased retention.
Cons May lead to reduced retention for basic analytes.[2]Requires a specialized, pH-stable column (hybrid or polymeric).
Common Buffers Formic Acid, Phosphoric Acid, TFAAmmonium Bicarbonate, Ammonium Hydroxide

Experimental Protocol: Preparing a Buffered Low-pH Mobile Phase

  • Goal: Prepare a mobile phase of Acetonitrile/Water (e.g., 30:70 v/v) with 20 mM potassium phosphate buffer, adjusted to pH 2.5.

  • Aqueous Buffer Preparation:

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

    • Place the solution on a calibrated pH meter.

    • Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.5.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • Measure 700 mL of the prepared pH 2.5 buffer.

    • Measure 300 mL of HPLC-grade acetonitrile.

    • Combine the two in a clean mobile phase reservoir.

    • Degas the final mobile phase using sonication or vacuum filtration.

  • Analysis: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape and retention time.

Q4: I've adjusted the pH, and it's better, but not perfect. What other mobile phase modifications can I try?

Answer:

If pH optimization alone is insufficient, you can introduce a mobile phase additive to further mask the remaining silanol activity.

Option 1: Use a Competing Base (Silanol Masking Agent) A small, basic additive like Triethylamine (TEA) can be added to the mobile phase.[9] The protonated TEA will preferentially interact with the deprotonated silanol sites, effectively "masking" them from your analyte and improving peak shape.

Option 2: Use an Ion-Pairing Reagent For highly basic compounds, ion-pairing chromatography can be effective. An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium hexanesulfonate), is added to the mobile phase.[11] It forms an electrically neutral ion pair with the protonated analyte.[12] This neutral complex then interacts with the reversed-phase stationary phase via hydrophobic interactions, leading to improved peak shape and often increased retention.[12]

Additive TypeExampleConcentrationMechanismBest For
Competing Base Triethylamine (TEA)0.1 - 0.5% (v/v)Masks active silanol sites by competitive binding.[9]General improvement of basic peak shape at low-to-mid pH.
Ion-Pair Reagent Sodium Hexanesulfonate5 - 20 mMForms a neutral ion pair with the analyte, eliminating ionic interactions with silanols.[11][12]Improving retention and peak shape of strongly basic or poorly retained compounds.

Note on Mass Spectrometry (MS): Standard ion-pairing reagents like alkyl sulfonates are non-volatile and will contaminate an MS source. If using LC-MS, select volatile additives like formic acid, or volatile ion-pairing reagents like trifluoroacetic acid (TFA), though TFA can cause ion suppression.[13]

Q5: Could my HPLC column be the root of the problem?

Answer:

Absolutely. Not all C18 columns are created equal, especially when analyzing basic compounds. If mobile phase optimization doesn't fully resolve the issue, your column chemistry is the next logical area to scrutinize.

Key Column Characteristics to Consider:

  • Silica Purity (Type B vs. Type A): Modern columns use high-purity "Type B" silica, which has a much lower content of metal impurities.[5][9] These metals can create highly acidic silanol sites that are a major cause of peak tailing.[4][5] If you are using an older "Type A" column, switching to a modern Type B column will likely yield a significant improvement.

  • End-capping: After the C18 groups are bonded to the silica, manufacturers perform an "end-capping" step to react many of the remaining silanols with a small silylating agent.[3][14] A column with poor or no end-capping will have many exposed silanols and will perform poorly with basic analytes.[3]

  • Stationary Phase Technology: For challenging basic compounds, specialized columns are often the best solution.

Column TechnologyDescriptionAdvantages for 1-Amino-3-isopropoxy-propan-2-ol
High-Purity "Type B" Silica Standard modern C18 columns with low metal content and thorough end-capping.Significant improvement over older columns. A good starting point.
Hybrid Silica (e.g., BEH, XBridge) Particles are a hybrid of silica and organic polymer.[10]Excellent high-pH stability (up to pH 12), allowing you to use the high-pH strategy. Reduced silanol acidity for better peak shape even at low pH.[10]
Polar-Embedded Phases The C18 chain has a polar group (e.g., amide, carbamate) embedded near the base.The polar group shields the analyte from residual silanols, improving peak shape for bases.[1] Also allows for compatibility with 100% aqueous mobile phases.
Q6: I've tried everything and still see tailing. Are there any non-chemical causes?

Answer:

Yes, several physical or system-related issues can manifest as peak tailing.

  • Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.[2]

    • Troubleshooting Protocol: Prepare serial dilutions of your sample (e.g., 1:10 and 1:100). Inject them and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume.

  • Column Contamination and Voids: Over time, columns can become contaminated or the packed bed can settle, creating a "void" at the inlet.[2][5] This disrupts the flow path and causes peak distortion.

    • Troubleshooting Protocol: First, try reversing the column (if the manufacturer permits) and flushing it with a strong solvent to remove contaminants from the inlet frit.[2] If this does not work, the column may be permanently damaged and should be replaced.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1]

    • Troubleshooting Protocol: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and that all connections are made with zero dead volume fittings.[1]

Q7: My compound is very polar and has poor retention even with mobile phase adjustments. Is there an alternative to reversed-phase HPLC?

Answer:

Yes. For highly polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[15][16]

HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16][17] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[17] This technique is ideal for retaining and separating polar, hydrophilic compounds that wash out of a reversed-phase column near the void volume.[16]

References
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). LCGC International. [Link]

  • What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc.. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). LCGC International. [Link]

  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. [Link]

  • 3-Amino-1-propanol. Wikipedia. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Element Lab Solutions. [Link]

  • Hybrid Particle Columns: The First Twenty Years. (2019-07-01). LCGC International. [Link]

  • 1-Amino-3-(aminooxy)propan-2-ol. PubChem, NIH. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025-12-23). Welch Materials. [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol. PMC, NIH. [Link]

  • HALO® Elevate versus Hybrid Silica Particles. Element Lab Solutions. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). LCGC International. [Link]

  • Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. (2014-09-18). Journal of Chromatographic Science, Oxford Academic. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC, NIH. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Restek. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011-08-31). PMC, NIH. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019-01-24). SCIEX. [Link]

  • high pH mobile phase (RP-HPLC). (2008-02-13). Chromatography Forum. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • 1-Amino-2-propanol. PubChem, NIH. [Link]

  • (PDF) Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Univerzita Karlova. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Chiral 1-Amino-3-isopropoxy-propan-2-ol - A Guide to Preventing Racemization

Introduction The enantiomeric purity of Active Pharmaceutical Ingredients (APIs) is a critical parameter in drug development and manufacturing. Chiral molecules, such as 1-Amino-3-isopropoxy-propan-2-ol, a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enantiomeric purity of Active Pharmaceutical Ingredients (APIs) is a critical parameter in drug development and manufacturing. Chiral molecules, such as 1-Amino-3-isopropoxy-propan-2-ol, a key building block for various beta-blockers, must be synthesized with high stereochemical fidelity.[1][2][3] The presence of the undesired enantiomer can lead to reduced therapeutic efficacy or even adverse toxicological effects. A primary challenge in the synthesis of this amino alcohol is the potential for racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the product optically inactive.[4] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization and ensure the stereochemical integrity of their final product.

Part 1: Understanding the Root Cause of Racemization

FAQ 1: What is racemization and why is it a critical issue in the synthesis of 1-Amino-3-isopropoxy-propan-2-ol?

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[4] In the context of 1-Amino-3-isopropoxy-propan-2-ol, the central carbon atom bonded to the hydroxyl group is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

The criticality of preventing racemization stems from the distinct biological activities often exhibited by different enantiomers of a drug. For many beta-blockers derived from this intermediate, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. Therefore, maintaining high enantiomeric excess (ee%) is a regulatory and safety imperative.

Caption: Competing S(N)1 and S(N)2 pathways.

Part 2: Troubleshooting Guide: Preventing Racemization During Synthesis

Troubleshooting Issue 1: Loss of Enantiomeric Excess (ee%) During Epoxide Ring-Opening

Q: My reaction of (R)- or (S)-glycidol with isopropanol shows significant racemization. What are the likely causes and solutions?

A: This is a common issue often stemming from non-optimal reaction conditions that fail to exclusively promote the desired SN2 pathway.

  • Cause A: Inappropriate Catalyst or pH. The use of strong Brønsted acids or bases can catalyze the ring-opening but may also promote the formation of a carbocation-like intermediate, leading to racemization. [5]

  • Solution A: Employ Stereoselective Catalysts. The use of chiral catalysts can enforce a specific transition state geometry, leading to a highly stereoselective ring-opening. Asymmetric Ring Opening (ARO) reactions catalyzed by metal-salen complexes, such as those developed by Jacobsen, are highly effective. [6][7][8][9]These catalysts can activate the epoxide towards nucleophilic attack while controlling the stereochemical outcome. [8]Chiral sulfinamide-based organocatalysts have also shown excellent results in the ARO of meso-epoxides with anilines, which can be a related transformation. [10]

    Catalyst System Nucleophile Temp (°C) Typical ee% Reference
    (R,R)-Salen-Co(III)OAc Isopropanol 25 >98% Jacobsen et al.
    Chiral Sulfinamide Anilines 25 up to 99% Kureshy et al. [10]

    | No Catalyst (High Temp) | Isopropanol | 80 | 50-70% | - |

  • Solution B: Strict pH Control. If a catalyst is not used, maintaining a neutral or slightly basic pH is crucial. The use of a buffered system can prevent significant pH excursions that might lead to racemization.

Protocol: Stereoselective Epoxide Ring-Opening with a Jacobsen-type Catalyst
  • Catalyst Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral (salen)Co(III) complex (e.g., (R,R)-Jacobsen's catalyst) in a suitable solvent like toluene or CH₂Cl₂.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the chiral epoxide (e.g., (S)-glycidol) dropwise.

  • Nucleophile Addition: Slowly add isopropanol to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

Troubleshooting Issue 2: Racemization During the Amination Step

Q: I'm observing a drop in ee% after introducing the amino group to my chiral intermediate (e.g., 1-isopropoxy-2,3-epoxypropane). How can I prevent this?

A: The amination step is another critical juncture where stereochemical integrity can be compromised.

  • Cause A: Harsh Aminating Conditions. High temperatures and the use of highly reactive, unhindered amines can lead to side reactions and racemization.

  • Solution A: Milder Amination Strategies.

    • Direct Amination with Ammonia: Use a solution of ammonia in an alcohol (e.g., methanol) at moderate temperatures. This often provides good stereoselectivity.

    • Azide-Based Method: A highly reliable two-step process involves the ring-opening of the epoxide with sodium azide (NaN₃) followed by reduction of the resulting azide to the amine (e.g., using H₂/Pd-C or LiAlH₄). The initial SN2 reaction with the azide anion is highly stereospecific.

    • Protected Amine Equivalents: Using a bulkier, less nucleophilic amine like benzylamine, followed by a debenzylation step, can sometimes offer better control.

  • Cause B: Inappropriate Solvent Choice. The solvent can influence the reaction pathway. Polar protic solvents can stabilize charged intermediates that may lead to racemization. [11]

  • Solution B: Solvent Optimization. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for SN2 reactions as they do not solvate the nucleophile as strongly, enhancing its reactivity while favoring the desired mechanism. [11]

Amination_Strategy Start Chiral Epoxide Intermediate High_Rac_Risk High Racemization Risk? Start->High_Rac_Risk Harsh_Conditions Harsh Conditions (High Temp, Strong Base) High_Rac_Risk->Harsh_Conditions Yes Mild_Conditions Mild Conditions High_Rac_Risk->Mild_Conditions No Harsh_Conditions->Start Re-evaluate Azide_Method Azide Method (NaN3 then H2/Pd-C) Mild_Conditions->Azide_Method Direct_Ammonia Direct Amination (NH3/MeOH) Mild_Conditions->Direct_Ammonia Final_Product Enantiopure Amino Alcohol Azide_Method->Final_Product Direct_Ammonia->Final_Product

Caption: Decision workflow for amination strategy.

Troubleshooting Issue 3: Protecting Group Strategies and Racemization

Q: Can my choice of protecting groups for the amine or hydroxyl functions affect the stereochemical outcome?

A: Yes, the choice of protecting groups and the conditions for their introduction and removal are crucial.

  • Explanation: Protecting groups can influence the stereochemical course of a reaction through steric hindrance or by altering the electronic nature of the molecule. [12][13]More importantly, the deprotection step, if it involves harsh acidic or basic conditions, can induce racemization. [14]

  • Recommendations:

    • For the Amine: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are excellent choices. [15]Boc is typically removed under mild acidic conditions, while Cbz is removed by hydrogenolysis, both of which are unlikely to affect the stereocenter.

    • For the Hydroxyl Group: Silyl ethers such as TBDMS (tert-butyldimethylsilyl) are widely used as they are stable to a range of reaction conditions and are readily cleaved with fluoride sources (e.g., TBAF), which are generally mild. [12]

Protocol: Boc Protection of the Amino Group
  • Reaction Setup: Dissolve the synthesized 1-Amino-3-isopropoxy-propan-2-ol in a suitable solvent system, such as a mixture of dioxane and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Work-up: Extract the product with an organic solvent and wash with water to remove salts. The protected amino alcohol can then be carried forward to subsequent synthetic steps.

Part 3: Advanced Strategies & FAQs

FAQ 4: How do I accurately measure the enantiomeric excess (ee%) of my product?

Accurate determination of ee% is essential for validating your synthetic method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC). [16][17][18]

  • Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns are often effective for separating amino alcohol enantiomers. [16]* Derivatization: In some cases, derivatization of the amino or hydroxyl group with a chiral or UV-active reagent can enhance separation and detection. [19][20]

Sample Protocol: Chiral HPLC Analysis
  • Column: Chiralcel OD-H or similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape. [16]* Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The ee% is calculated as: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

FAQ 5: What are the best practices for handling and storing chiral intermediates to prevent racemization over time?

Even after a successful synthesis, racemization can occur during storage. [21][22]

  • Storage Conditions: Store chiral intermediates and the final product at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of any potential racemization pathway.

  • pH: Avoid storage in strongly acidic or basic solutions. If in solution, use a buffered system. For long-term storage, it is best to store the compound as a solid in a dry, dark environment.

  • Atmosphere: For sensitive compounds, storage under an inert atmosphere can prevent oxidative degradation, which might indirectly lead to pathways for racemization.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Racemization of optically active amino alcohols.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • PubMed. (n.d.). Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases. PubMed. [Link]

  • ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Chemistry Portal. [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

  • Google Patents. (n.d.). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Royal Society of Chemistry. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol. RSC Publishing. [Link]

  • PMC. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. PMC. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]

  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

  • Chemistry Stack Exchange. (2024). Why is some racemisation possible in Sn2 reaction? Chemistry Stack Exchange. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • PubMed. (2013). Stereoselective synthesis of functionalized cyclic amino acid derivatives via a-[7][23]Stevens rearrangement and ring-closing metathesis. PubMed. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]

  • PubMed. (2000). Asymmetric catalysis of epoxide ring-opening reactions. PubMed. [Link]

  • Google Patents. (n.d.). Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Chapman University Digital Commons. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

  • California Institute of Technology. (2002). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. California Institute of Technology. [Link]

  • Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • ResearchGate. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • PubChem. (n.d.). 3-Isopropoxy-1-propanol. PubChem. [Link]

  • YouTube. (2021). SN2 Reaction Mechanisms. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Interference from 1-Amino-3-isopropoxy-propan-2-ol in Biochemical Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering unexpected results when using reagents containing 1-Amino-3-isopropoxy-propan-2-ol. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering unexpected results when using reagents containing 1-Amino-3-isopropoxy-propan-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this compound.

Introduction to 1-Amino-3-isopropoxy-propan-2-ol and Potential Assay Interference

1-Amino-3-isopropoxy-propan-2-ol is a chemical entity featuring a primary amine and a secondary alcohol. While this compound may be a key component in your formulation or experimental setup, its inherent chemical properties can sometimes lead to non-specific effects in sensitive biochemical assays. Understanding the potential mechanisms of interference is the first step toward robust and reliable data.

The primary modes of interference from amino alcohols like 1-Amino-3-isopropoxy-propan-2-ol can be broadly categorized into three areas:

  • pH Alterations: The primary amine group can act as a buffer, subtly changing the local pH of your reaction mixture. Many enzymatic assays are highly sensitive to pH, and even minor deviations can significantly impact enzyme activity and kinetics.[1][2]

  • Metal Chelation: The presence of both an amino and a hydroxyl group can enable the chelation of divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that are often essential cofactors for enzymes.[3][4] Sequestration of these ions can lead to a decrease in or complete inhibition of enzymatic activity.

  • Non-Specific Interactions: The amino group can engage in non-specific binding with proteins or other assay components, potentially leading to conformational changes or steric hindrance that affects the assay readout.[5]

This guide will walk you through a logical troubleshooting process to determine if 1-Amino-3-isopropoxy-propan-2-ol is the source of your assay variability and provide you with actionable steps to resolve the issue.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My enzyme activity is significantly lower than expected in the presence of a formulation containing 1-Amino-3-isopropoxy-propan-2-ol. How can I determine if the compound is inhibitory?

Answer:

Decreased enzyme activity is a common observation when an interfering substance is present. To systematically troubleshoot this, you need to differentiate between direct enzyme inhibition and other non-specific effects.

Troubleshooting Workflow:

start Start: Reduced Enzyme Activity Observed check_ph Step 1: Verify Reaction Buffer pH Is the pH of the final reaction mixture (with the compound) within the optimal range for your enzyme? start->check_ph ph_issue Potential Issue: pH Shift The amino group of the compound may be altering the buffer pH. check_ph->ph_issue No check_cofactors Step 2: Investigate Metal Cofactor Dependence Does your enzyme require divalent metal cations (e.g., Mg²⁺, Zn²⁺)? check_ph->check_cofactors Yes ph_solution Solution: Re-buffer or use a stronger buffer system. Measure and adjust the final reaction pH. ph_issue->ph_solution chelation_issue Potential Issue: Metal Chelation The amino alcohol may be sequestering essential metal cofactors. check_cofactors->chelation_issue Yes direct_inhibition Step 3: Assess Direct Enzyme Inhibition If pH and cofactors are controlled, is there still a dose-dependent decrease in activity? check_cofactors->direct_inhibition No chelation_solution Solution: Titrate in additional metal cofactors. Perform a dose-response experiment with varying cofactor concentrations. chelation_issue->chelation_solution inhibition_confirmed Conclusion: Direct Inhibition Likely The compound may be interacting directly with the enzyme. direct_inhibition->inhibition_confirmed Yes

Caption: Troubleshooting workflow for decreased enzyme activity.

Detailed Experimental Protocols:

Protocol 1: pH Measurement and Control

  • Prepare your standard assay reaction mixture, excluding the enzyme.

  • Add the 1-Amino-3-isopropoxy-propan-2-ol-containing formulation at the final concentration used in your experiment.

  • Measure the pH of the complete reaction mixture using a calibrated pH meter.

  • Compare this pH to a control reaction mixture without the compound.

  • If a significant deviation is observed, consider using a buffer with a higher buffering capacity or adjusting the pH of your stock solution of the compound.

Protocol 2: Metal Cofactor Titration

  • Set up a series of reactions with your enzyme and substrate.

  • Add the 1-Amino-3-isopropoxy-propan-2-ol formulation at a constant, inhibitory concentration to all reactions.

  • Create a titration series of the required metal cofactor (e.g., MgCl₂) with concentrations ranging from your standard concentration to 10-fold higher.

  • Initiate the reactions and measure the activity.

  • A rescue of enzyme activity with increasing cofactor concentration suggests that chelation is the primary mode of interference.

FAQ 2: I am observing high background noise or a drifting baseline in my fluorescence-based assay. Could 1-Amino-3-isopropoxy-propan-2-ol be the cause?

Answer:

Yes, compounds with primary amines can sometimes interfere with fluorescence assays. This can be due to the compound itself having some intrinsic fluorescence at the excitation and emission wavelengths you are using, or it could be interacting with the fluorescent probe.

Troubleshooting Steps:

  • Measure the Intrinsic Fluorescence of the Compound:

    • Prepare a solution of 1-Amino-3-isopropoxy-propan-2-ol in your assay buffer at the same concentration used in your experiments.

    • Scan a full excitation and emission spectrum to see if there is any overlap with your probe's spectral properties.

  • Check for Interactions with the Fluorescent Probe:

    • Incubate your fluorescent probe with and without 1-Amino-3-isopropoxy-propan-2-ol in your assay buffer.

    • Measure the fluorescence intensity over time. A change in intensity or a shift in the emission spectrum in the presence of the compound suggests a direct interaction.

Data Summary Table:

ConditionFluorescence Intensity (Arbitrary Units)
Buffer Alone50
Buffer + Fluorescent Probe5000
Buffer + 1-Amino-3-isopropoxy-propan-2-ol150
Buffer + Fluorescent Probe + 1-Amino-3-isopropoxy-propan-2-ol4000

In this hypothetical example, the compound has some intrinsic fluorescence and also appears to be quenching the fluorescence of the probe.

FAQ 3: My colorimetric assay is giving inconsistent results. How can 1-Amino-3-isopropoxy-propan-2-ol interfere with these types of assays?

Answer:

Interference in colorimetric assays can occur through a few mechanisms. The primary amine of 1-Amino-3-isopropoxy-propan-2-ol can be nucleophilic and potentially react with components of your detection system, especially if they involve aldehydes or other reactive carbonyls.[5] Additionally, as with other assays, pH changes can affect the stability and color of the final chromophore.

Troubleshooting Decision Tree:

start Start: Inconsistent Colorimetric Results control_exp Run a 'reagent blank' control: Assay buffer + detection reagents + compound (no enzyme/analyte) start->control_exp color_change Does the control show color development or a color change? control_exp->color_change reaction_issue Potential Issue: Direct reaction with detection reagents. color_change->reaction_issue Yes no_color_change No significant color change observed. color_change->no_color_change No reaction_solution Solution: Consider an alternative detection method. Consult the assay manufacturer for known interferences. reaction_issue->reaction_solution check_ph_stability Is the final color development stable over time? no_color_change->check_ph_stability instability_issue Potential Issue: pH-dependent chromophore instability. check_ph_stability->instability_issue No stable_color Color is stable. check_ph_stability->stable_color Yes instability_solution Solution: Add a 'stop solution' that stabilizes the pH and color. Ensure consistent timing of measurements. instability_issue->instability_solution other_issues Interference is likely due to effects on the enzymatic reaction itself (see FAQ 1). stable_color->other_issues

Caption: Decision tree for troubleshooting colorimetric assay interference.

Concluding Remarks

While 1-Amino-3-isopropoxy-propan-2-ol is a valuable chemical tool, its potential for assay interference should not be overlooked. By systematically evaluating the potential for pH shifts, metal chelation, and direct interactions with assay components, researchers can develop a clear understanding of their system and implement the necessary controls or modifications to ensure data integrity. When in doubt, running appropriate controls with the compound alone is the most effective first step in diagnosing any unexpected assay behavior.

References

  • Kroll, M. H. (2015). Interference with Clinical Laboratory analyses. ResearchGate. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pagoni, M., et al. (2018). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Scientific Research Publishing. [Link]

  • Khan, M. A. A., et al. (2023). Exposure to metoprolol and propranolol mixtures on biochemical, immunohistochemical, and molecular alterations in the American oyster, Crassostrea virginica. PLOS ONE. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

  • YouTube. (2017). pH Effects on Amino Acid Structures. [Link]

Sources

Optimization

Technical Support Center: Regioselective Epoxide Opening with Isopropylamine

Welcome to the technical support center for the synthesis of β-amino alcohols via the ring-opening of epoxides with isopropylamine. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-amino alcohols via the ring-opening of epoxides with isopropylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. As a cornerstone reaction in the synthesis of many pharmaceutical agents, including β-blockers and chiral auxiliaries, achieving high regioselectivity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in your laboratory.

The Challenge of Regioselectivity

The reaction between an unsymmetrical epoxide and isopropylamine can theoretically yield two regioisomeric β-amino alcohol products. The desired outcome often depends on whether the nucleophilic attack occurs at the less sterically hindered carbon (an SN2-like pathway) or the more substituted carbon that can better stabilize a partial positive charge (an SN1-like pathway).[1][2] The reaction conditions—including solvent, catalyst, and temperature—play a pivotal role in steering the reaction toward the desired isomer.[3]

This guide will help you diagnose and resolve issues of poor regioselectivity, low yield, and competing side reactions.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common problems encountered during the regioselective opening of epoxides with isopropylamine.

Issue 1: My reaction is producing a mixture of regioisomers with no clear selectivity.

This is a frequent challenge when the electronic and steric biases of the epoxide are not strongly differentiated, or when the reaction conditions are not optimized to favor one mechanistic pathway.

Diagnostic Questions:

  • What is the nature of your epoxide? Is it an aliphatic epoxide (e.g., propylene oxide) or a styrenoidal epoxide (e.g., styrene oxide)? The electronic properties of the substituents on the epoxide ring are a key determinant of the regiochemical outcome.

  • Are you using a catalyst? Uncatalyzed reactions, especially at elevated temperatures, can often lead to poor selectivity.[4]

  • What solvent system are you employing? The polarity and protic nature of the solvent can significantly influence the reaction pathway.

Troubleshooting Workflow:

start Poor Regioselectivity Observed epoxide_type Identify Epoxide Type start->epoxide_type aliphatic Aliphatic Epoxide epoxide_type->aliphatic e.g., Propylene Oxide styrenoidal Styrenoidal Epoxide epoxide_type->styrenoidal e.g., Styrene Oxide catalyst_choice_aliphatic Introduce a Catalyst to Favor SN2 Pathway aliphatic->catalyst_choice_aliphatic catalyst_choice_styrenoidal Select Catalyst to Control SN1/SN2 Balance styrenoidal->catalyst_choice_styrenoidal lewis_acid Use a Lewis Acid Catalyst (e.g., Zn(ClO4)2, ZrCl4, LiBr) catalyst_choice_aliphatic->lewis_acid catalyst_choice_styrenoidal->lewis_acid solvent_system Optimize Solvent System lewis_acid->solvent_system polar_aprotic Employ Polar Aprotic Solvent (e.g., MeCN, THF) solvent_system->polar_aprotic polar_protic_mix Consider Polar Mixed Solvents (e.g., DMF/H2O) for catalyst-free conditions solvent_system->polar_protic_mix temp_control Lower Reaction Temperature polar_aprotic->temp_control polar_protic_mix->temp_control analyze Analyze Regioisomeric Ratio (NMR, GC/LC-MS) temp_control->analyze start Bis-alkylation Observed stoichiometry Adjust Reactant Stoichiometry start->stoichiometry amine_excess Use a Larger Excess of Isopropylamine stoichiometry->amine_excess slow_addition Employ Slow Addition of Epoxide amine_excess->slow_addition concentration Lower the Overall Reaction Concentration slow_addition->concentration analyze Analyze Product Mixture concentration->analyze

Caption: Workflow to minimize bis-alkylation.

Detailed Recommendations:

  • Adjust Stoichiometry: Increase the molar excess of isopropylamine relative to the epoxide. This increases the probability that an epoxide molecule will encounter the primary amine rather than the secondary amine product. A 3-5 fold excess of isopropylamine is a good starting point.

  • Slow Addition of Epoxide: Adding the epoxide slowly to a solution of the amine ensures that the concentration of the epoxide is always low, further favoring the reaction with the more abundant primary amine.

  • Lower Reaction Concentration: Running the reaction under more dilute conditions can also disfavor the bimolecular side reaction.

Frequently Asked Questions (FAQs)

Q1: Can I run this reaction without a solvent?

A1: Yes, solvent-free conditions are often employed and can be advantageous in terms of green chemistry and simplified workup. [5]In such cases, a catalyst is typically required to promote the reaction at a reasonable temperature. Zirconium(IV) chloride and calcium(II) trifluoroacetate are examples of catalysts that have been successfully used under solvent-free conditions. [5] Q2: What is the expected stereochemistry of the product?

A2: The ring-opening of epoxides with amines is generally a stereospecific anti-addition process. [1]The nucleophilic attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of configuration at the carbon center that is attacked. [1]This leads to a trans relationship between the newly formed alcohol and amino groups. [1] Q3: My Lewis acid catalyst seems to be poisoned or deactivated. What could be the cause?

A3: Aliphatic amines, like isopropylamine, are basic and can form stable complexes with strong Lewis acids, effectively deactivating them. [4]If you suspect catalyst poisoning, you might consider using a catalyst that is less susceptible to this, or using a larger catalyst loading. Alternatively, some non-metallic catalysts, such as cyanuric chloride, have been shown to be effective and may not suffer from the same mode of deactivation. [4] Q4: Can I use water as the only solvent?

A4: Water can be an excellent solvent for this reaction, often promoting high yields and selectivity. [6]It can participate in the reaction by acting as a proton transfer agent, facilitating the ring-opening. [7]Tertiary amines like triethylamine or DABCO have been used as catalysts in purely aqueous media with great success. [6]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Epoxide Opening in Acetonitrile

This protocol is a general starting point for the regioselective opening of an aliphatic epoxide favoring attack at the less hindered carbon.

  • To a stirred solution of isopropylamine (3.0 mmol) in dry acetonitrile (10 mL) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., ZrCl₄, 0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aliphatic epoxide (1.0 mmol) dropwise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If no reaction is observed at room temperature, gradually heat the mixture to 40-60 °C.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Epoxide Opening in a Mixed Solvent System

This protocol is adapted from a method shown to be effective for a range of epoxides and amines, often providing high regioselectivity. [8]

  • In a round-bottom flask, combine the epoxide (1.0 mmol) and isopropylamine (1.5 mmol).

  • Add a mixture of dimethylformamide (DMF) and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash chromatography.

References

  • A. K. Chakraborti, S. Rudrawar, and K. C. G. Reddy, "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides," Organic & Medicinal Chemistry International Journal, vol. 2, no. 4, 2017. [Link]

  • "Epoxides Ring-Opening Reactions," Chemistry Steps. [Link]

  • M. A. Y. Al-fahad, "Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols," Journal of Synthetic Chemistry, 2024. [Link]

  • J. R. Lizza and G. Moura-Letts, "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols," Synthesis, vol. 49, no. 6, pp. 1231-1242, 2017. [Link]

  • Y. Zhang et al., "Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System," Molecules, vol. 24, no. 1, p. 139, 2019. [Link]

  • D. R. Whelan, J. H. K. Fähsing, and M. R. Mcgillen, "Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles," The Journal of Physical Chemistry A, vol. 119, no. 37, pp. 9676–9684, 2015. [Link]

  • B. Das, K. R. Reddy, Y. K. Rao, and R. A. Kumar, "Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions," Synthetic Communications, vol. 41, no. 5, pp. 745-752, 2011. [Link]

  • R. R. Valasani, P. V. R. Varma, and V. D. N. Kumar, "Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers," Tetrahedron Letters, vol. 54, no. 42, pp. 5691-5694, 2013. [Link]

  • "18.6: Reactions of Epoxides - Ring-opening," Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Glycidyl Ether Aminolysis

Welcome to the technical support center for glycidyl ether aminolysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for glycidyl ether aminolysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reaction. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common side reactions and offering field-proven strategies for troubleshooting and optimization.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal of glycidyl ether aminolysis, and what does the desired reaction pathway look like?

Glycidyl ether aminolysis is a nucleophilic ring-opening reaction where an amine attacks the terminal epoxide of a glycidyl ether. The primary goal is to form a specific β-amino alcohol product. This reaction is fundamental in various fields, including the synthesis of pharmaceutical intermediates, cross-linking agents for epoxy resins, and the creation of functional polymers.

The intended reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks one of the two carbons of the epoxide ring. For an unsubstituted glycidyl ether, attack preferentially occurs at the less sterically hindered terminal carbon, resulting in a 1,2-amino alcohol.

G cluster_reactants Reactants cluster_products Desired Product Glycidyl R-O-CH₂-(Epoxide Ring) Product R-O-CH₂-CH(OH)-CH₂-NH-R' (β-Amino Alcohol) Glycidyl->Product Nucleophilic Attack at terminal carbon Amine R'-NH₂ (Amine) Amine->Product G GE Glycidyl Ether (Monomer) Product β-Amino Alcohol (Desired Product) GE->Product Aminolysis Amine Primary/Secondary Amine Amine->Product Dimer Dimer (Side Product) Product->Dimer Etherification Attack (OH group as nucleophile) GE2 Another Glycidyl Ether GE2->Dimer Polymer Polymer Chain Dimer->Polymer Chain Propagation

Caption: Competing pathways of aminolysis and polymerization.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use an Excess of Amine By increasing the concentration of the amine, you statistically favor the desired aminolysis reaction over the competing etherification by the product's hydroxyl group. A 2 to 5-fold excess is a good starting point.
Control Temperature High temperatures can accelerate polymerization. [1]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and warming gently if needed.
Slow Addition of Glycidyl Ether Add the glycidyl ether dropwise to a solution of the amine. This maintains a high amine-to-epoxide ratio throughout the reaction, suppressing the product's ability to compete as a nucleophile.
Avoid Tertiary Amine Catalysts If your system does not strictly require it, avoid tertiary amines. They are known to effectively catalyze anionic homopolymerization of epoxides. [1][2]If a catalyst is needed, consider a Lewis acid.
Q3: My yield is consistently low, and I've identified a diol corresponding to my glycidyl ether starting material. Why is hydrolysis occurring?

The presence of a diol (e.g., glycerol if your starting material is glycidol) is a clear indication that the epoxide ring is being opened by water instead of your amine. [3] Causality and Mechanism:

Epoxides are susceptible to hydrolysis under both acidic and basic conditions. [4][5]Trace amounts of water in your reagents or solvent can become a significant competitive nucleophile, especially if the reaction is slow or requires heating. The reaction can be auto-catalyzed by the amine (a base) or by any acidic impurities.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions Thoroughly dry all glassware. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Ensure your amine and glycidyl ether are dry.
Increase Reactant Concentration Running the reaction at a higher concentration can increase the rate of the bimolecular aminolysis, allowing it to outcompete the hydrolysis reaction.
Purify Reagents If your amine is an amine-hydrochloride salt, ensure it is fully neutralized to the free base and thoroughly dried before use. Acidic impurities can catalyze hydrolysis.
Q4: My NMR and LC-MS data show a mixture of two isomers. How can I improve the regioselectivity of the amine attack?

This issue arises from the amine attacking both the terminal (C1) and internal (C2) carbons of the glycidyl ether's epoxide ring, leading to a mixture of the desired 1,2-amino alcohol and the isomeric 2,1-amino alcohol.

Causality and Mechanism:

  • Uncatalyzed (SN2-like): Under neutral or basic conditions, the reaction typically follows an SN2 pathway. Steric hindrance is the dominant factor, directing the amine to attack the less substituted terminal carbon. However, a highly nucleophilic amine or high temperatures can reduce this selectivity.

  • Acid-Catalyzed (SN1-like): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated or coordinated. This develops a partial positive charge on the carbons. The more substituted secondary carbon can better stabilize this charge (forming a more stable carbocation-like intermediate), making it a target for nucleophilic attack. This can lead to a loss of regioselectivity or even a reversal to favor the "abnormal" isomer. [3]

G GE R-O-CH₂-CH(O)CH₂ Normal Normal Product (β-attack) R-O-CH₂-CH(OH)-CH₂-NHR' GE->Normal Path 1: Attack at less hindered carbon (Sₙ2-like, Favored) Abnormal Abnormal Product (α-attack) R-O-CH₂-CH(NHR')-CH₂OH GE->Abnormal Path 2: Attack at more substituted carbon (Sₙ1-like, Disfavored) Amine R'-NH₂ Amine->Normal Amine->Abnormal

Caption: Regioselectivity in glycidyl ether aminolysis.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Avoid Protic/Acidic Conditions Unless required for activation, avoid acidic solvents or catalysts that can promote SN1-type openings.
Use a Lewis Acid Catalyst Certain Lewis acids, such as Ytterbium or Yttrium triflates (e.g., YCl₃), have been shown to catalyze the reaction efficiently while maintaining high regioselectivity for attack at the terminal carbon, even under solvent-free conditions. [6]
Lower the Temperature Higher temperatures can provide the necessary activation energy to overcome the steric barrier at the more substituted carbon, leading to reduced selectivity. [7]
Consider Amine Sterics A bulkier amine will be more sensitive to steric hindrance and will more selectively attack the terminal carbon.
Experimental Protocols
Protocol 1: General Procedure for a High-Selectivity Aminolysis

This protocol incorporates strategies to minimize common side reactions.

Objective: To synthesize a β-amino alcohol with high purity, minimizing polymerization and hydrolysis.

Materials:

  • Glycidyl Ether (1.0 eq)

  • Amine (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon supply

  • Magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve the amine (3.0 eq) in anhydrous solvent (e.g., DCM) and add it to the reaction flask.

  • Controlled Addition: Dissolve the glycidyl ether (1.0 eq) in a small amount of anhydrous solvent and load it into the dropping funnel.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Begin stirring and add the glycidyl ether solution dropwise over 30-60 minutes.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Look for the disappearance of the glycidyl ether spot.

  • Workup: Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ninhydrin Test for Surface Amine Quantification

When aminolysis is used to functionalize a surface (e.g., a polymer scaffold), this test can confirm and quantify the presence of grafted primary amine groups. [8] Objective: To quantify primary amine groups on a functionalized material.

Materials:

  • Aminolyzed material sample (10-30 mg)

  • Ninhydrin solution (2% w/v in 49:1 v/v ethanol/acetic acid)

  • Isopropanol

  • Glass vials, hot plate, UV-Vis spectrophotometer

Procedure:

  • Place a weighed sample of the aminolyzed material into a glass vial.

  • Add 0.5 mL of the ninhydrin solution.

  • Heat the vial for 10 minutes on a hot plate set to 100 °C. A purple color (Ruhemann's purple) will develop if primary amines are present.

  • After cooling, add 1.0 mL of isopropanol to dilute the solution.

  • Measure the absorbance of the solution at 570 nm using a UV-Vis spectrophotometer.

  • Quantify the amine concentration by comparing the absorbance to a standard curve prepared using known concentrations of your amine or a standard like ethylenediamine. [8]

References
  • Yang, J., Pu, C., Xu, L., Tang, Y., & Zhou, Y. (n.d.). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. ACS Applied Polymer Materials. [Link]

  • Nohra, B., Candy, L., Blanco, J.-F., Raoul, Y., & Mouloungui, Z. (2012). Aminolysis Reaction of Glycerol Carbonate in Organic and Hydroorganic Medium. Journal of the American Oil Chemists' Society, 89, 1191-1197. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Fryauf, K., Komber, H., & Voit, B. (1994). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 35(24), 5249-5255. [Link]

  • ResearchGate. (n.d.). How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester?. ResearchGate. [Link]

  • Zielińska, E. (2011). Significance and use of glycidol. Przemysł Chemiczny, 90(1), 79-82. [Link]

  • Slepičková, K., et al. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. Materials Science and Engineering: C, 136, 112741. [Link]

  • Liu, W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry, 68(44), 12436-12444. [Link]

  • Chemistry university. (2021). Aminolysis of Acid Derivatives. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Royal Society of Chemistry. [Link]

  • ChemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube. [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of glycidyl ethers. ResearchGate. [Link]

  • Jensen, K. F., et al. (n.d.). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. DSpace@MIT. [Link]

  • Polymer Chemistry. (n.d.). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Royal Society of Chemistry. [Link]

  • Malaysian Journal of Chemistry. (n.d.). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Polymerization of epoxides in the presence of tertiary amino alcohols. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (n.d.). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?. ACS Publications. [Link]

  • Arkivoc. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Arkivoc. [Link]

  • MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • National Institutes of Health. (2021). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. ResearchGate. [Link]

  • Gutenberg Open Science. (n.d.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Gutenberg Open Science. [Link]

  • Reaction Chemistry & Engineering. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. DigitalCommons@EMU. [Link]

  • National Institutes of Health. (2023). Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells. PubMed. [Link]

  • YouTube. (2020). 12 HYDROLYSIS OF ETHER, VINYLIC ETHER WITH MECHANISM | ORM-3 | CLASS 12 | JEE MAIN | IIT ADVANCED. YouTube. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Role of 1-Amino-3-isopropoxy-propan-2-ol in Drug Design: A Comparative Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. Among these, the amino alcohol motif stands as a privileged structure, embedded...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. Among these, the amino alcohol motif stands as a privileged structure, embedded in the core of numerous blockbuster drugs. This guide provides an in-depth, comparative analysis of "1-Amino-3-isopropoxy-propan-2-ol" against other seminal amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. While direct, head-to-head experimental data for "1-Amino-3-isopropoxy-propan-2-ol" is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) and physicochemical principles to project its performance and potential advantages in drug design.

The Enduring Legacy of Amino Alcohols in Pharmacology

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. Their prevalence in medicinal chemistry stems from their ability to form key hydrogen bonds and ionic interactions with biological targets, particularly G-protein coupled receptors (GPCRs). The prototypical example is the aryloxypropanolamine scaffold, the cornerstone of the widely successful beta-blocker class of drugs used to manage cardiovascular diseases.

The general structure of these compounds, including the benchmark drug propranolol, features an aromatic ring linked via an ether oxygen to a propan-2-ol backbone, which in turn carries a substituted amino group.[1] This specific arrangement is crucial for high-affinity binding to β-adrenergic receptors.[2]

A Deep Dive into 1-Amino-3-isopropoxy-propan-2-ol: Structural Nuances and Predicted Pharmacological Profile

"1-Amino-3-isopropoxy-propan-2-ol" is a simple amino alcohol that, while not a complex drug molecule in itself, represents a key building block. Its structure features a propan-2-ol core with an amino group at the 1-position and an isopropoxy ether at the 3-position. The chirality at the 2-position alcohol is a critical feature, with the (S)-enantiomer typically exhibiting significantly higher potency in beta-blockers.[1]

Based on established SAR for beta-blockers, the key structural components of "1-Amino-3-isopropoxy-propan-2-ol" and their predicted influence on its properties are:

  • The Propan-2-ol Backbone: The secondary alcohol is essential for binding to a key aspartate residue in the β-adrenergic receptor binding pocket through a hydrogen bond.[1]

  • The Primary Amino Group: While most successful beta-blockers feature a secondary amine (typically with an isopropyl or tert-butyl group), a primary amine can still participate in ionic interactions with the receptor. However, it is generally understood that a secondary amine with a bulky substituent enhances potency and selectivity.[1]

  • The Isopropoxy Group: The ether linkage is a hallmark of the aryloxypropanolamine class. The nature of the substituent on the ether oxygen significantly impacts the compound's physicochemical properties, particularly lipophilicity. An isopropoxy group is expected to increase lipophilicity compared to a simple hydroxyl group, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis: "1-Amino-3-isopropoxy-propan-2-ol" vs. Propranolol and Metoprolol

To contextualize the potential of "1-Amino-3-isopropoxy-propan-2-ol" as a scaffold, we compare its predicted properties against two well-established beta-blockers: the non-selective antagonist Propranolol and the β1-selective antagonist Metoprolol .

Feature1-Amino-3-isopropoxy-propan-2-ol (Predicted)Propranolol (Established)Metoprolol (Established)
Aromatic Moiety NoneNaphthylPhenyl with a 4-(2-methoxyethyl) substituent
Amino Group PrimarySecondary (Isopropyl)Secondary (Isopropyl)
Ether Linkage IsopropoxyNaphthyloxy4-(2-methoxyethyl)phenoxy
Predicted Lipophilicity (LogP) ModerateHighModerate
Predicted β-Receptor Selectivity Non-selectiveNon-selective (β1 and β2)β1-selective
Predicted Potency Lower than Propranolol/MetoprololHighHigh

Causality Behind the Predictions:

  • Lipophilicity: The absence of a large aromatic system in "1-Amino-3-isopropoxy-propan-2-ol" suggests a lower lipophilicity compared to propranolol, which contains a naphthyl ring. The isopropoxy group, however, will make it more lipophilic than a simple propanolamine. Its lipophilicity is predicted to be in a similar range to metoprolol, which has a substituted phenyl ring. Lipophilicity is a double-edged sword; while it can enhance membrane permeability and absorption, very high lipophilicity can lead to increased metabolism and central nervous system (CNS) side effects.[1]

  • Selectivity: β1-selectivity in drugs like metoprolol is largely attributed to the nature and position of the substituent on the aromatic ring.[1] Without an aromatic ring, "1-Amino-3-isopropoxy-propan-2-ol" is unlikely to exhibit significant selectivity between β1 and β2 receptors.

  • Potency: The N-isopropyl group on both propranolol and metoprolol is known to be optimal for high-affinity binding to β-adrenergic receptors.[1] The primary amine in "1-Amino-3-isopropoxy-propan-2-ol" is expected to result in lower binding affinity and therefore lower potency.

Experimental Protocols for Synthesis and Evaluation

To empirically validate the predicted properties of "1-Amino-3-isopropoxy-propan-2-ol" and its derivatives, the following experimental workflows are essential.

Protocol 1: Synthesis of Chiral 1-Amino-3-isopropoxy-propan-2-ol

A common and efficient method for synthesizing chiral amino alcohols is through the ring-opening of a chiral epoxide.

Step-by-Step Methodology:

  • Epoxide Formation: Start with commercially available (R)- or (S)-epichlorohydrin. React it with sodium isopropoxide in isopropanol to form the chiral (R)- or (S)-3-isopropoxy-1,2-epoxypropane.

  • Ring Opening: The epoxide is then subjected to nucleophilic attack by an amine. For the synthesis of the primary amine, a protected amine equivalent like sodium azide can be used, followed by reduction. Alternatively, direct aminolysis with ammonia can be performed, though this may lead to side products.

  • Purification: The final product is purified using standard techniques such as distillation or column chromatography. The enantiomeric excess can be determined by chiral HPLC or by forming a diastereomeric derivative and analyzing by NMR.

Protocol 2: In Vitro Evaluation of β-Adrenergic Receptor Binding Affinity

This protocol determines the affinity of a test compound for β1- and β2-adrenergic receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human β1- or β2-adrenergic receptors.

  • Radioligand Binding Assay: Incubate the membrane preparations with a known concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

  • Detection and Analysis: After incubation, separate the bound and free radioligand by filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Protocol 3: Assessment of In Vitro ADME Properties

A panel of in vitro assays is crucial to predict the pharmacokinetic behavior of a new chemical entity.

Step-by-Step Methodology:

  • Solubility: Determine the thermodynamic solubility of the compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Permeability: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound. Measure the apparent permeability coefficient (Papp).

  • Metabolic Stability: Incubate the compound with liver microsomes (human and rat) and measure the rate of its disappearance over time using LC-MS/MS. This provides an estimate of the intrinsic clearance.

  • Plasma Protein Binding: Determine the extent of binding of the compound to plasma proteins using equilibrium dialysis.

Visualizing Key Concepts

The Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors, the primary targets for amino alcohol-based drugs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Blocker Beta-Blocker (e.g., Propranolol) Adrenergic_Receptor β-Adrenergic Receptor Beta_Blocker->Adrenergic_Receptor Inhibits G_Protein G-Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to G Synthesis Chemical Synthesis (e.g., Epoxide Ring Opening) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (β1 and β2 receptors) Purification->In_Vitro_Binding In_Vitro_ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Purification->In_Vitro_ADME Lead_Candidate Lead Candidate Selection In_Vitro_Binding->Lead_Candidate In_Vitro_ADME->Lead_Candidate

Caption: A streamlined workflow for the synthesis and preclinical evaluation of novel amino alcohol drug candidates.

Conclusion: The Untapped Potential of "1-Amino-3-isopropoxy-propan-2-ol"

While "1-Amino-3-isopropoxy-propan-2-ol" in its nascent form may not rival the potency and selectivity of highly optimized drugs like metoprolol, its true value lies in its potential as a versatile building block. The isopropoxy group offers a handle for further chemical modification, allowing for the exploration of novel chemical space. By derivatizing the primary amine and potentially incorporating an optimized aromatic moiety, medicinal chemists can fine-tune the compound's properties to achieve desired therapeutic profiles.

This guide has provided a framework for understanding the potential of "1-Amino-3-isopropoxy-propan-2-ol" in drug design, grounded in the established principles of medicinal chemistry. The path forward necessitates rigorous experimental validation to unlock the full therapeutic potential of this and other novel amino alcohol scaffolds.

References

  • Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany), 311(2), 131–135. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link]

  • Gottlieb, S. S., McCarter, R. J., & Vogel, R. A. (2001). Comparative effects of three beta blockers (atenolol, metoprolol, and propranolol) on survival after acute myocardial infarction. The American journal of cardiology, 87(7), 821–823. [Link]

  • Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, inverse agonists: a radioligand binding-G-protein coupling perspective. Trends in pharmacological sciences, 14(7), 270–275.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

  • Sadeghpour, H., Shaki, F., & Kozer, O. (2013). Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Medicinal chemistry research, 22(8), 3647–3653. [Link]

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Comparative

A Comparative Guide to Purity Analysis of 1-Amino-3-isopropoxy-propan-2-ol for Pharmaceutical Applications

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds directly impacts the safety an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration—for the purity determination of 1-Amino-3-isopropoxy-propan-2-ol, a key building block in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of these methods, supported by established scientific principles and representative experimental data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Critical Role of Purity for 1-Amino-3-isopropoxy-propan-2-ol

1-Amino-3-isopropoxy-propan-2-ol is a chiral amino alcohol whose utility in pharmaceutical synthesis necessitates stringent purity control. Impurities can arise from the synthesis process, degradation, or storage. A common synthetic route involves the reaction of glycidyl isopropyl ether with ammonia.[1] Potential impurities may include unreacted starting materials, by-products from side reactions, and diastereomers or enantiomers of the target compound. Understanding and quantifying these impurities is a critical aspect of quality control.[2]

Gas Chromatography (GC): A High-Resolution Separation Technique

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For polar molecules like amino alcohols, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[4]

Rationale for GC in Purity Analysis

GC, particularly with a Flame Ionization Detector (FID), offers high resolution and sensitivity for the separation and quantification of organic compounds. It is well-suited for identifying and measuring residual starting materials and volatile by-products that may be present as impurities in 1-Amino-3-isopropoxy-propan-2-ol.

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Accurately Derivatize Derivatize with (e.g., TFAA) Dissolve->Derivatize If necessary Inject Inject into GC Derivatize->Inject Transfer to vial Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-FID Purity Analysis.

Detailed GC-FID Protocol

Objective: To determine the purity of 1-Amino-3-isopropoxy-propan-2-ol and quantify related impurities.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 50 mg of the 1-Amino-3-isopropoxy-propan-2-ol sample into a volumetric flask.
  • Dissolve in and dilute to 10 mL with anhydrous pyridine.
  • Transfer 100 µL of this solution to a derivatization vial.
  • Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min
  • Injector Temperature: 250°C
  • Injection Volume: 1 µL (split ratio 50:1)
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold at 280°C for 5 minutes
  • Detector: Flame Ionization Detector (FID)
  • Detector Temperature: 300°C

3. Data Analysis:

  • Identify the peak corresponding to the derivatized 1-Amino-3-isopropoxy-propan-2-ol based on its retention time, confirmed by a reference standard.
  • Calculate the purity by area percent, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
Performance Characteristics
ParameterTypical Performance
Linearity (r²) > 0.999
LOD 0.01% - 0.05%
LOQ 0.03% - 0.15%
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Note: These values are representative and should be established for each specific method and instrument. The validation of the analytical method should be performed according to ICH guidelines.[4]

High-Performance Liquid Chromatography (HPLC): Versatility in Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds. For amino alcohols that lack a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity with a UV detector.[5][6]

Rationale for HPLC in Purity Analysis

HPLC is particularly useful for analyzing non-volatile impurities, diastereomers, and enantiomers. Chiral HPLC can be employed to determine the enantiomeric purity of 1-Amino-3-isopropoxy-propan-2-ol, which is crucial for its biological activity.

Experimental Workflow: HPLC-UV (with Derivatization)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Accurately Derivatize Derivatize with (e.g., Dansyl Chloride) Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Transfer to vial Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed HPLC-UV Protocol

Objective: To determine the purity and impurity profile of 1-Amino-3-isopropoxy-propan-2-ol.

1. Sample Preparation (with Pre-column Derivatization):

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask and dissolve in a diluent (e.g., a mixture of acetonitrile and water).
  • Prepare a derivatizing solution of dansyl chloride (1.5 mg/mL in acetonitrile).
  • In a reaction vial, mix 100 µL of the sample solution with 200 µL of a borate buffer (pH 9.5) and 200 µL of the dansyl chloride solution.
  • Vortex the mixture and heat at 60°C for 45 minutes.
  • Cool to room temperature and add 100 µL of a quenching solution (e.g., 2% v/v acetic acid) to stop the reaction.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.02 M Phosphate buffer, pH 7.0
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25.1-30 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Detection: UV at 254 nm

3. Data Analysis:

  • Identify the peak for the derivatized 1-Amino-3-isopropoxy-propan-2-ol by comparing its retention time with a derivatized reference standard.
  • Calculate purity using an external standard method for accurate quantification.
Performance Characteristics
ParameterTypical Performance
Linearity (r²) > 0.998
LOD 0.02% - 0.08%
LOQ 0.06% - 0.25%
Precision (%RSD) < 2.5%
Accuracy (% Recovery) 97.5% - 102.5%

Note: These values are representative and should be established for each specific method and instrument. The validation of the analytical method should be performed according to ICH guidelines.[5]

Potentiometric Titration: A Classic Assay Method

Potentiometric titration is an absolute method that provides a direct measure of the concentration of the amino group in 1-Amino-3-isopropoxy-propan-2-ol. It is a simple, cost-effective, and accurate method for determining the overall purity of the substance in terms of its basicity.[7]

Rationale for Potentiometric Titration in Purity Analysis

This method is ideal for assaying the main component and is often used as a reference method. It relies on the basic nature of the primary amine, which can be titrated with a standard acid. The endpoint is determined by a significant change in potential, providing a robust measure of the total amine content.

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Ethanol/Water) Sample->Dissolve Accurately Titrate Titrate with Standard Acid (e.g., HCl) Dissolve->Titrate Place in beaker Monitor Monitor Potential with pH Electrode Titrate->Monitor Endpoint Determine Equivalence Point (1st Derivative) Monitor->Endpoint Calculate Calculate Purity Endpoint->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Potentiometric Titration Purity Assay.

Detailed Potentiometric Titration Protocol

Objective: To determine the assay of 1-Amino-3-isopropoxy-propan-2-ol.

1. Reagent Preparation:

  • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

2. Sample Preparation:

  • Accurately weigh about 200 mg of 1-Amino-3-isopropoxy-propan-2-ol into a 100 mL beaker.
  • Dissolve the sample in 50 mL of a suitable solvent, such as a 1:1 mixture of ethanol and water.[8]

3. Titration Procedure:

  • Immerse a calibrated combination pH electrode into the sample solution.
  • Titrate the solution with the standardized 0.1 M HCl, recording the potential (mV) or pH as a function of the titrant volume.
  • Continue the titration past the equivalence point.

4. Data Analysis:

  • Plot the titration curve (potential vs. volume of titrant).
  • Determine the equivalence point from the first or second derivative of the titration curve.[9]
  • Calculate the purity of 1-Amino-3-isopropoxy-propan-2-ol using the following formula:
Performance Characteristics
ParameterTypical Performance
Linearity (r²) > 0.999 (over a range of sample weights)
Precision (%RSD) < 1.0%
Accuracy (% Recovery) 99.0% - 101.0%

Note: The validation of a titration method should include specificity, linearity, accuracy, and precision.[10]

Method Comparison and Concluding Remarks

The choice of an analytical method for the purity determination of 1-Amino-3-isopropoxy-propan-2-ol depends on the specific requirements of the analysis.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Potentiometric Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Neutralization of the basic amino group with a standard acid.
Specificity High for volatile impurities.High for non-volatile impurities and stereoisomers.Low; measures total basicity.
Sensitivity High (ng to pg level).Moderate to high, dependent on derivatization.Moderate.
Instrumentation GC with FID.HPLC with UV or other detectors.Autotitrator with a pH electrode.
Sample Throughput Moderate.Moderate.High.
Strengths Excellent for volatile impurities and process residuals.Versatile for a wide range of impurities, including chiral analysis.Simple, accurate, and cost-effective for assay.
Limitations Requires derivatization for polar compounds; not suitable for non-volatile impurities.May require derivatization for compounds without a chromophore.Not suitable for impurity profiling; susceptible to interference from other basic substances.

In a comprehensive quality control strategy, these methods are often complementary. Potentiometric titration serves as a robust and accurate assay method for the bulk material. GC-FID is the method of choice for monitoring volatile organic impurities. HPLC-UV , especially with chiral capabilities, is indispensable for a complete impurity profile, including non-volatile by-products and stereoisomers.

The selection and validation of the appropriate analytical method are critical steps in ensuring the quality and safety of pharmaceutical products. This guide provides a framework for making informed decisions in the purity analysis of 1-Amino-3-isopropoxy-propan-2-ol, grounded in scientific principles and best practices in the pharmaceutical industry.

References

  • ResearchGate. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. Available at: [Link]

  • Figueiredo, T. C. de, Assis, D. C. S. de, Menezes, L. D. M., Silva, G. R. da, Lanza, I. P., Heneine, L. G. D., & Cançado, S. de V. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240–245. Available at: [Link]

  • ResearchGate. (2021). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. Available at: [Link]

  • ResearchGate. (2005). Impurity profile of amino acids?. Available at: [Link]

  • PubMed. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Available at: [Link]

  • Wang, M., Liu, L., Wang, Y., Zhang, C., & Wang, Z. (2018). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. Journal of analytical toxicology, 42(9), 624–630. Available at: [Link]

  • Buncel, E., & Wilson, H. (2006). Potentiometric Titration of Metal Ions in Ethanol. Inorganic Chemistry, 45(15), 5895–5906. Available at: [Link]

  • St. Cloud State University Repository. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Available at: [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Available at: [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Available at: [Link]

  • YouTube. (2023). Synthesis of amino alcohols. Available at: [Link]

  • MDPI. (n.d.). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Available at: [Link]

  • RJLM. (n.d.). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • SpringerLink. (n.d.). Potentiometric determination of carboxyl and amino terminal groups in polyamide fibers. Available at: [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available at: [Link]

  • YouTube. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. Available at: [Link]

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Validation

The Evolving Therapeutic Landscape of 1-Amino-3-isopropoxy-propan-2-ol Derivatives: A Comparative Efficacy Guide

The 1-amino-3-isopropoxy-propan-2-ol scaffold is a cornerstone in medicinal chemistry, most famously embodied by the archetypal β-blocker, propranolol. Initially developed for cardiovascular applications, derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-amino-3-isopropoxy-propan-2-ol scaffold is a cornerstone in medicinal chemistry, most famously embodied by the archetypal β-blocker, propranolol. Initially developed for cardiovascular applications, derivatives of this versatile chemical structure are now demonstrating a much broader range of biological activities, creating new avenues for therapeutic development. This guide provides a comparative analysis of the biological efficacy of these derivatives, moving beyond their classical role as β-adrenergic antagonists to explore their emerging potential in oncology, infectious diseases, and agriculture. We will delve into the structure-activity relationships that govern their diverse functions and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The Propranolol Archetype and its Cardiovascular Legacy

The parent compound, propranolol, is a non-selective β-adrenergic receptor blocker that has been a mainstay in the treatment of hypertension, angina, and certain arrhythmias for decades.[1][2] Its mechanism of action involves the competitive inhibition of catecholamines at β1 and β2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.[2]

The synthesis of propranolol, and by extension its derivatives, typically involves the reaction of a substituted naphthol or phenol with epichlorohydrin, followed by a ring-opening reaction with an appropriate amine, such as isopropylamine.[1][3] This synthetic route is highly adaptable, allowing for the introduction of a wide array of substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.

General Synthesis Pathway for Propranolol Derivatives

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening Phenol_Naphthol Substituted Phenol or 1-Naphthol Intermediate_Epoxide Intermediate Epoxide (e.g., 2-((naphthalen-1-yloxy)methyl)oxirane) Phenol_Naphthol->Intermediate_Epoxide Base (e.g., KOH, K2CO3) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Final_Product 1-Amino-3-aryloxy-propan-2-ol Derivative Intermediate_Epoxide->Final_Product Amine Amine (e.g., Isopropylamine) Amine->Final_Product

Caption: Generalized synthetic scheme for 1-amino-3-aryloxy-propan-2-ol derivatives.

While the cardiovascular effects of these compounds are well-documented, structure-activity relationship studies have shown that modifications to the aromatic ring system and the amino substituent can lead to compounds with altered receptor selectivity and novel biological activities.[4]

Beyond Beta-Blockade: The Emergence of Anticancer Properties

A growing body of preclinical and epidemiological evidence suggests that certain β-blockers, particularly non-selective agents like propranolol, possess anticancer properties.[5][6][7] This has led to a surge in research aimed at repurposing these drugs and developing new derivatives with enhanced antitumor activity.

The proposed mechanism for the anticancer effects of these compounds lies in their ability to antagonize β-adrenergic receptors on tumor cells.[5][7] Activation of these receptors by stress hormones like norepinephrine can promote tumor growth, angiogenesis, and metastasis.[2][7] By blocking these signals, propranolol and its derivatives can inhibit these pro-tumorigenic processes.[2]

Retrospective studies have shown an association between β-blocker use and improved outcomes in patients with breast cancer and melanoma.[6] For instance, one study found that women with breast cancer who were taking β-blockers for hypertension had fewer metastases and lower mortality rates.[6] Another study on melanoma patients revealed that each year of β-blocker use was associated with a significant reduction in the risk of death.[2]

Comparative Anticancer Activity of Propranolol Derivatives

While comprehensive comparative data is still emerging, preliminary studies on novel aminothiazole-paeonol derivatives have shown promising anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and human colorectal adenocarcinoma.[8]

Compound Target Cell Line IC50 (µM) Reference
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (gastric adenocarcinoma)4.0[8]
HT-29 (colorectal adenocarcinoma)4.4[8]
HeLa (cervical cancer)5.8[8]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (gastric adenocarcinoma)7.2[8]
HT-29 (colorectal adenocarcinoma)11.2[8]
HeLa (cervical cancer)13.8[8]
5-Fluorouracil (positive control)AGS (gastric adenocarcinoma)>50[8]
HT-29 (colorectal adenocarcinoma)>50[8]

Antimicrobial and Herbicidal Applications: An Unexpected Frontier

Recent research has uncovered surprising antimicrobial and herbicidal activities in derivatives of 1-amino-3-isopropoxy-propan-2-ol. This highlights the remarkable versatility of this chemical scaffold and opens up new possibilities for its application in treating infectious diseases and in agriculture.

Antifungal and Antibacterial Activity

A study on the synthesis and bioactivity of propranolol derivatives demonstrated that certain compounds exhibit significant antifungal activity against Rhizoctonia solani and Aspergillus niger.[9][10] The compound 1-(biphenyl-2-yloxy)-3-(propan-2-ylamino)propan-2-ol was identified as being particularly potent against both fungal species.[9][10] The same study also reported antibacterial activity against Bacillus species.[9][10]

Further research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris.[11]

Herbicidal Potential

The aforementioned study on propranolol derivatives also evaluated their herbicidal activity, indicating a potential for these compounds in agricultural applications.[9][10] While the specific data on herbicidal efficacy is not detailed in the available literature, this finding warrants further investigation into the structure-activity relationships governing this effect.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological efficacy of 1-amino-3-isopropoxy-propan-2-ol derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow for MTT Assay

G Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Step-by-step workflow for the MTT assay to determine cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., AGS, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., 5-Fluorouracil) in culture medium. Replace the medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antifungal Activity Assessment (Food Poison Technique)

This method is used to evaluate the efficacy of compounds in inhibiting the growth of fungal pathogens.[10]

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it.

  • Compound Incorporation: While the medium is still molten, add the test compound at various concentrations. Pour the medium into sterile Petri dishes and allow it to solidify.

  • Fungal Inoculation: Place a small disc of a pure fungal culture (e.g., Rhizoctonia solani, Aspergillus niger) in the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the fungal growth in the control plate (without the compound) reaches the edge of the plate.

  • Growth Measurement: Measure the diameter of the fungal colony in each plate.

  • Inhibition Calculation: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the control.

Protocol 3: Antibacterial Activity Assessment (Zone of Inhibition - Agar Well Diffusion Method)

This is a widely used method to determine the susceptibility of bacteria to a given compound.[10]

Methodology:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Bacillus species).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a sterile agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity of the compound.

Future Directions and Concluding Remarks

The 1-amino-3-isopropoxy-propan-2-ol scaffold continues to be a rich source of biologically active molecules with therapeutic potential far beyond their original cardiovascular applications. The emerging evidence of their anticancer and antimicrobial properties necessitates a paradigm shift in how we view these compounds. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To delineate the structural features responsible for the diverse biological activities and to design more potent and selective derivatives.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and eventually clinical settings.

This guide has provided a comparative overview of the biological efficacy of 1-amino-3-isopropoxy-propan-2-ol derivatives, supported by experimental data and detailed protocols. By leveraging this information, researchers and drug development professionals can better navigate the expanding therapeutic landscape of this remarkable chemical class.

References

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  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica.
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  • The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis. (n.d.). MDPI.
  • Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
  • Are Beta Blockers New Potential Anticancer Agents? (n.d.). MINI-REVIEW.
  • Synthesis method and application of propranolol. (n.d.).
  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • β-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. (n.d.). Journal of Medicinal Chemistry.
  • Anti-tumor activity of the beta-adrenergic receptor antagonist propranolol in neuroblastoma. (2014-01-15). Oncotarget.
  • Chemical structure of the propanol-amine derivative 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009). (n.d.).
  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022-03-17). PubMed Central.
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Comparative

A Comparative Guide to Metoprolol Precursors: An In-Depth Analysis of Established Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular therapeutics, metoprolol stands as a cornerstone in the management of hypertension, angina pectoris, and heart failure.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, metoprolol stands as a cornerstone in the management of hypertension, angina pectoris, and heart failure.[1] Its efficacy as a selective β1-adrenergic receptor antagonist is well-established, making the efficiency and purity of its synthesis a critical concern for pharmaceutical manufacturing.[2] The selection of precursors and the synthetic route employed directly impact not only the yield and quality of the final active pharmaceutical ingredient (API) but also the overall process economics and environmental footprint.

This guide provides a comprehensive comparison of the established industrial precursors for metoprolol synthesis. We will delve into the mechanistic underpinnings of the primary synthetic pathways, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. This analysis aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in the synthesis and process optimization of metoprolol.

The Conventional Synthetic Pathways to Metoprolol

The industrial synthesis of metoprolol predominantly commences from 4-(2-methoxyethyl)phenol and a three-carbon electrophile to construct the propanolamine side chain. Two major routes have been refined and are widely practiced: the epoxide route and the chlorohydrin route.

The Epoxide Route: A Mainstay in Metoprolol Synthesis

This is the most common and direct route for the large-scale production of metoprolol.[3] It involves the formation of an epoxide intermediate, which is subsequently opened by isopropylamine.

Reaction Pathway:

A 4-(2-methoxyethyl)phenol C 1-(2,3-Epoxypropoxy)- 4-(2-methoxyethyl)benzene (Epoxide Intermediate) A->C Base (e.g., NaOH, KOH) Water or organic solvent B Epichlorohydrin B->C E Metoprolol C->E Isopropyl alcohol (optional) D Isopropylamine D->E

Figure 1: The Epoxide Route for Metoprolol Synthesis.

Experimental Protocol: Synthesis of Metoprolol via the Epoxide Intermediate

Step 1: Synthesis of 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)benzene [4]

  • To a stirred solution of 4-(2-methoxyethyl)phenol and an excess of epichlorohydrin (1.4-2.0 equivalents) in water, slowly add a solution of sodium hydroxide or potassium hydroxide (1.3-1.7 equivalents).

  • Maintain the reaction temperature between 50-70°C for the duration of the base addition and for a further period until the reaction is complete (typically monitored by TLC or HPLC).

  • Upon completion, separate the organic and aqueous phases.

  • Wash the organic phase with water to remove any remaining base and salts.

  • Distill off the excess epichlorohydrin under reduced pressure.

  • The crude 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene is then purified by vacuum distillation.

Causality of Experimental Choices: The use of an excess of epichlorohydrin drives the reaction towards the formation of the desired epoxide and minimizes the formation of dimeric impurities. The reaction is performed in a biphasic system or with a phase transfer catalyst to facilitate the reaction between the phenoxide and epichlorohydrin. The temperature is controlled to prevent the hydrolysis of epichlorohydrin and the polymerization of the epoxide.

Step 2: Synthesis of Metoprolol [4]

  • Dissolve the purified 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene in a suitable solvent, such as isopropyl alcohol.

  • Add isopropylamine to the solution. The reaction can be carried out at reflux temperature or under pressure at a slightly elevated temperature (e.g., 70-80°C).

  • Monitor the reaction for the disappearance of the epoxide intermediate.

  • Once the reaction is complete, cool the mixture and remove the solvent and excess isopropylamine by distillation.

  • The resulting crude metoprolol base can be purified by recrystallization from a suitable solvent or by converting it to a salt (e.g., tartrate or succinate) and then recrystallizing the salt.

Causality of Experimental Choices: The nucleophilic attack of isopropylamine on the terminal carbon of the epoxide ring is a regioselective process, leading to the desired secondary amine. The use of isopropyl alcohol as a solvent can facilitate the reaction. The reaction temperature is a critical parameter that influences the reaction rate and the formation of byproducts.

The Chlorohydrin Route: An Alternative Pathway

An alternative to the epoxide route involves the formation of a chlorohydrin intermediate, which is then cyclized to the epoxide in situ or isolated and then reacted with isopropylamine.[5]

Reaction Pathway:

A 4-(2-methoxyethyl)phenol C 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (Chlorohydrin Intermediate) A->C Base catalyst B Epichlorohydrin B->C E 1-(2,3-Epoxypropoxy)- 4-(2-methoxyethyl)benzene C->E Strong Base D Base (e.g., NaOH) D->E G Metoprolol E->G F Isopropylamine F->G

Figure 2: The Chlorohydrin Route for Metoprolol Synthesis.

Experimental Protocol: Synthesis of Metoprolol via the Chlorohydrin Intermediate [5]

Step 1: Synthesis of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • React 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a catalytic amount of a base (e.g., a tertiary amine or a Lewis acid).

  • The reaction is typically carried out in an organic solvent at a moderate temperature.

  • Upon completion, the reaction mixture is worked up to isolate the chlorohydrin intermediate. This may involve washing with water to remove the catalyst and any salts, followed by removal of the solvent.

  • The crude chlorohydrin can be purified by crystallization or chromatography.

Causality of Experimental Choices: The use of a catalytic amount of a weak base or a Lewis acid favors the formation of the chlorohydrin over the epoxide. The choice of solvent and temperature is important to control the regioselectivity of the reaction.

Step 2: Synthesis of Metoprolol

  • The isolated 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is reacted with isopropylamine.

  • This reaction is typically carried out in a solvent and may require elevated temperatures and/or pressure to proceed at a reasonable rate.

  • The reaction proceeds via the in-situ formation of the epoxide, which is then opened by isopropylamine. Alternatively, a strong base can be added to first form the epoxide, which then reacts with isopropylamine.

  • The workup and purification of metoprolol are similar to the epoxide route.

Causality of Experimental Choices: This two-step approach allows for the isolation and purification of the chlorohydrin intermediate, which can lead to a higher purity final product. However, it adds an extra step to the overall synthesis.

Comparative Analysis of Precursors and Routes

The choice between the epoxide and chlorohydrin routes depends on several factors, including the desired purity of the final product, the cost of reagents and solvents, the available equipment, and environmental considerations.

FeatureEpoxide RouteChlorohydrin Route
Number of Steps Typically 2 stepsTypically 2-3 steps
Key Intermediate 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)benzene1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Overall Yield Generally highCan be high, but may be lower due to the additional step
Purity of Final Product Good, but may contain impurities from the direct reactionPotentially higher due to the isolation and purification of the chlorohydrin intermediate
Reaction Conditions Can be carried out in water, which is environmentally friendly[4]Often requires organic solvents
Safety Considerations Epichlorohydrin is a toxic and reactive substance.Epichlorohydrin is used, and the chlorohydrin intermediate may also have toxic properties.
Process Control The direct reaction can sometimes be difficult to control, leading to byproduct formation.Better control over the reaction as the intermediate is isolated.
Cost-Effectiveness Generally more cost-effective for large-scale production due to fewer steps.May be more expensive due to the additional step and use of organic solvents.

A Note on "1-Amino-3-isopropoxy-propan-2-ol" as a Potential Precursor

While this guide focuses on established industrial precursors, it is important to address the theoretical potential of other starting materials. "1-Amino-3-isopropoxy-propan-2-ol" is an amino alcohol that, at first glance, contains some of the structural elements of metoprolol. However, its use as a precursor for metoprolol synthesis is not documented in the scientific literature and presents significant chemical challenges.

The key difficulty lies in the formation of the ether linkage between the propanolamine backbone and the 4-(2-methoxyethyl)phenol moiety. A retrosynthetic analysis of metoprolol does not logically lead to "1-Amino-3-isopropoxy-propan-2-ol" as a practical precursor. The established routes, which form this ether bond early in the synthesis, are far more efficient and straightforward. Synthesizing metoprolol from this amino alcohol would likely involve a multi-step process with low yields, making it an economically and chemically unviable alternative to the current industrial methods.

Conclusion

The synthesis of metoprolol is a well-optimized process in the pharmaceutical industry, with the epoxide and chlorohydrin routes being the most established and efficient methods. The choice between these two pathways is a nuanced decision that depends on a variety of factors, including the desired scale of production, purity requirements, and cost considerations. The epoxide route is often favored for its directness and cost-effectiveness, while the chlorohydrin route can offer advantages in terms of process control and final product purity.

For researchers and drug development professionals, a thorough understanding of these established synthetic routes is paramount. While the exploration of novel synthetic pathways is a continuous endeavor in medicinal chemistry, the current industrial synthesis of metoprolol remains firmly rooted in the well-understood and highly refined chemistry of its conventional precursors.

References

  • Metoprolol - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem. Available at: [Link]

  • Manufacturing process of metoprolol - Google Patents.
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... - ResearchGate. Available at: [Link]

  • MANUFACTURING PROCESS OF METOPROLOL - European Patent Office. Available at: [Link]

Sources

Validation

A Spectroscopic Guide to the Isomers of 1-Amino-3-isopropoxy-propan-2-ol: Characterization and Comparison

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules is paramount. The biological activity of a compound is intrinsically tied to its three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules is paramount. The biological activity of a compound is intrinsically tied to its three-dimensional arrangement, making the differentiation of stereoisomers a critical step in synthesis and analysis. This guide provides an in-depth spectroscopic comparison of the isomers of 1-Amino-3-isopropoxy-propan-2-ol, a chiral amino alcohol with potential applications in medicinal chemistry. We will explore the expected spectroscopic signatures of its enantiomers, (R)- and (S)-1-Amino-3-isopropoxy-propan-2-ol, and outline the experimental workflows required for their definitive identification and comparison.

The Structural Significance of 1-Amino-3-isopropoxy-propan-2-ol Isomers

1-Amino-3-isopropoxy-propan-2-ol possesses a single chiral center at the second carbon, giving rise to two enantiomers: (R)- and (S)-isomers. These non-superimposable mirror images can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically distinguish these isomers is a cornerstone of its development as a potential therapeutic agent or key intermediate.

Predicted Spectroscopic Features and Comparative Analysis

While specific experimental data for 1-Amino-3-isopropoxy-propan-2-ol is not widely published, we can predict its spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 1-Amino-3-isopropoxy-propan-2-ol, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing a signal for each unique carbon atom. The chemical shifts will be characteristic of the functional groups present.

Distinguishing Enantiomers with NMR: Standard NMR spectroscopy will not differentiate between the (R) and (S) enantiomers. To achieve this, a chiral resolving agent or a chiral solvating agent must be introduced to induce diastereomeric interactions, leading to separable signals for the enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Amino-3-isopropoxy-propan-2-ol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH(OH)-~3.8 - 4.2 (m)~68 - 72
-CH₂-NH₂~2.7 - 3.1 (m)~45 - 50
-CH₂-O-~3.4 - 3.7 (m)~70 - 75
-O-CH(CH₃)₂~3.5 - 3.9 (septet)~70 - 75
-CH(CH₃)₂~1.1 - 1.3 (d)~22 - 25
-OHBroad, variable-
-NH₂Broad, variable-

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups within a molecule.[1][2][3] The IR spectrum of 1-Amino-3-isopropoxy-propan-2-ol will be characterized by the vibrational frequencies of its alcohol, amine, and ether functionalities.

Key IR Absorptions:

  • O-H Stretch: A broad and intense band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[4]

  • N-H Stretch: One or two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, indicative of the primary amine.[1][3]

  • C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ range due to the aliphatic C-H bonds.

  • N-H Bend: A medium intensity band around 1590-1650 cm⁻¹.[1]

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and ether.

The IR spectra of the (R) and (S) enantiomers will be identical. However, IR can be used to confirm the presence of the key functional groups and to assess the purity of the sample.

Table 2: Predicted Key IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
AlcoholO-H Stretch3200 - 3600Broad, Strong
Primary AmineN-H Stretch3300 - 3500Medium, Sharp
AliphaticC-H Stretch2850 - 3000Medium to Strong
Primary AmineN-H Bend1590 - 1650Medium
Ether/AlcoholC-O Stretch1050 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation: The electron ionization (EI) mass spectrum of 1-Amino-3-isopropoxy-propan-2-ol is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules and cleavage adjacent to the heteroatoms.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to a stable iminium ion.[5]

  • Loss of Water: Dehydration from the alcohol moiety is another common fragmentation pathway.

  • Loss of Isopropoxy Group: Cleavage of the ether bond can result in the loss of an isopropoxy radical or isopropanol.

The mass spectra of the enantiomers will be identical.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
M⁺[C₆H₁₅NO₂]⁺Molecular Ion
M-15[C₅H₁₂NO₂]⁺Loss of a methyl radical
M-18[C₆H₁₃NO]⁺Loss of water
M-30[C₅H₁₃O₂]⁺Loss of CH₂NH₂
M-59[C₃H₈NO]⁺Loss of the isopropoxy group
44[CH₂=NH₂]⁺Alpha-cleavage

Experimental Workflows for Isomer Characterization

A systematic approach is necessary to isolate and characterize the isomers of 1-Amino-3-isopropoxy-propan-2-ol.

Workflow for Isomer Separation and Spectroscopic Analysis

G cluster_0 Synthesis and Separation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison racemic Racemic Mixture of 1-Amino-3-isopropoxy-propan-2-ol chiral_hplc Chiral HPLC Separation racemic->chiral_hplc r_isomer (R)-Isomer chiral_hplc->r_isomer Fraction 1 s_isomer (S)-Isomer chiral_hplc->s_isomer Fraction 2 nmr NMR Spectroscopy (¹H, ¹³C, Chiral Solvating Agent) r_isomer->nmr ir FTIR Spectroscopy r_isomer->ir ms Mass Spectrometry r_isomer->ms s_isomer->nmr s_isomer->ir s_isomer->ms data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparative Analysis of Isomers data_analysis->comparison

Sources

Validation

A Comparative Guide to the Synthesis of 1-Amino-3-isopropoxy-propan-2-ol: A Cost-Benefit Analysis for Drug Development Professionals

Introduction: The Significance of 1-Amino-3-isopropoxy-propan-2-ol in Medicinal Chemistry 1-Amino-3-isopropoxy-propan-2-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Amino-3-isopropoxy-propan-2-ol in Medicinal Chemistry

1-Amino-3-isopropoxy-propan-2-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a hydrophilic amino alcohol backbone and a lipophilic isopropoxy group, makes it a valuable synthon for creating molecules with diverse pharmacological activities. The stereochemistry of the hydroxyl and amino groups is often crucial for biological activity, necessitating synthetic routes that offer high enantioselectivity. This guide provides a comprehensive cost-benefit analysis of the most viable synthetic routes to this important intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of each pathway, evaluating them based on cost, efficiency, scalability, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

This guide will focus on three primary synthetic strategies for 1-Amino-3-isopropoxy-propan-2-ol:

  • The Epichlorohydrin-Based Route: A classical and widely adopted approach.

  • The Glycerol-Based Route: A "greener" alternative leveraging a renewable feedstock.

  • The Biocatalytic Route: An enzymatic approach offering high stereoselectivity.

The following sections will provide a detailed examination of each route, including experimental protocols, cost analysis, and a discussion of the respective advantages and disadvantages.

Route 1: The Epichlorohydrin-Based Synthesis

This well-established, two-step route is a common choice for the industrial production of amino alcohols. It involves the initial formation of an intermediate, isopropyl glycidyl ether, through the reaction of epichlorohydrin with isopropyl alcohol, followed by the ring-opening of the epoxide with ammonia.

Reaction Pathway

Epichlorohydrin_Route cluster_0 Step 1: Ether Formation cluster_1 Step 2: Aminolysis Epichlorohydrin Epichlorohydrin Isopropyl_Glycidyl_Ether Isopropyl Glycidyl Ether Epichlorohydrin->Isopropyl_Glycidyl_Ether Reaction Isopropanol Isopropyl Alcohol Isopropanol->Isopropyl_Glycidyl_Ether Base Base (e.g., NaOH) Base->Isopropyl_Glycidyl_Ether Target_Molecule 1-Amino-3-isopropoxy- propan-2-ol Isopropyl_Glycidyl_Ether->Target_Molecule Ring Opening Ammonia Ammonia (aq.) Ammonia->Target_Molecule

Figure 1: Epichlorohydrin-based synthesis of 1-Amino-3-isopropoxy-propan-2-ol.

Experimental Protocol

Step 1: Synthesis of Isopropyl Glycidyl Ether

  • Materials: Epichlorohydrin, Isopropyl alcohol, Sodium hydroxide (or other suitable base), optional: Phase-transfer catalyst.

  • Procedure: To a reactor charged with an excess of isopropyl alcohol, slowly add epichlorohydrin. A catalytic amount of a strong base like sodium hydroxide is then added portion-wise to facilitate the reaction while controlling the exotherm. The use of a phase-transfer catalyst can improve the reaction rate and yield.[1] The reaction is typically stirred at a moderately elevated temperature (e.g., 50-70 °C) for several hours.

  • Work-up and Purification: After the reaction is complete, the excess isopropyl alcohol is removed by distillation. The resulting crude isopropyl glycidyl ether is then washed with water to remove salts and any remaining base. Final purification is achieved by vacuum distillation.

Step 2: Aminolysis of Isopropyl Glycidyl Ether

  • Materials: Isopropyl glycidyl ether, Aqueous ammonia.

  • Procedure: The purified isopropyl glycidyl ether is reacted with a concentrated aqueous solution of ammonia. This reaction is typically carried out in a pressure reactor at an elevated temperature (e.g., 60-100 °C) to facilitate the ring-opening of the epoxide.[2]

  • Work-up and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The crude 1-Amino-3-isopropoxy-propan-2-ol is then purified by vacuum distillation.

Cost-Benefit Analysis
ParameterAssessmentSupporting Data & Citations
Raw Material Cost ModerateEpichlorohydrin prices can be volatile, with recent prices around ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1986/metric ton.[3][4] Isopropyl alcohol is relatively inexpensive, with prices around $1330/metric ton.[5] Ammonia solution is also a low-cost reagent.[6]
Process Complexity ModerateThis is a two-step process requiring careful control of reaction conditions, particularly the exothermic ether formation and the handling of pressurized ammonia in the second step.
Yield & Purity Good to ExcellentWith optimization, yields for both steps can be high. Purification via distillation generally provides a product of high purity.
Scalability ExcellentThis route is well-established for industrial-scale production of similar compounds.[7]
Safety Concerns HighEpichlorohydrin is a toxic, flammable, and carcinogenic substance, requiring stringent safety protocols for handling and storage.[8] The use of a pressure reactor for ammonolysis also presents safety challenges.
Environmental Impact Moderate to HighThe use of chlorinated compounds like epichlorohydrin is a significant drawback. The process generates chlorinated waste streams that require specialized treatment.[9][10]

Route 2: The Glycerol-Based Synthesis

With the increasing availability of crude glycerol as a byproduct of biodiesel production, its use as a renewable feedstock for chemical synthesis has gained significant attention. This "green" approach aims to replace petroleum-derived starting materials like epichlorohydrin. The most common pathway from glycerol involves its conversion to dichloropropanols, which can then be cyclized to epichlorohydrin and subsequently follow a similar aminolysis step as in Route 1. A more direct, one-pot synthesis from glycerol is also an area of active research.

Reaction Pathway

Glycerol_Route cluster_0 Step 1: Dichlorination cluster_1 Step 2: Epoxidation Glycerol Glycerol Dichloropropanols Dichloropropanols Glycerol->Dichloropropanols HCl HCl HCl->Dichloropropanols Epichlorohydrin Epichlorohydrin Dichloropropanols->Epichlorohydrin Base_Cyclization Base (e.g., NaOH) Base_Cyclization->Epichlorohydrin Isopropyl_Glycidyl_Ether Isopropyl Glycidyl Ether Epichlorohydrin->Isopropyl_Glycidyl_Ether Route 1 Path Isopropanol Isopropyl Alcohol Isopropanol->Isopropyl_Glycidyl_Ether Base_Ether Base Base_Ether->Isopropyl_Glycidyl_Ether Target_Molecule 1-Amino-3-isopropoxy- propan-2-ol Isopropyl_Glycidyl_Ether->Target_Molecule Ammonia Ammonia (aq.) Ammonia->Target_Molecule Biocatalytic_Route Precursor 1-Isopropoxy-3-hydroxy -propan-2-one Target_Molecule (S)-1-Amino-3-isopropoxy- propan-2-ol Precursor->Target_Molecule Enzyme Enzyme (e.g., Transaminase) Enzyme->Target_Molecule Amino_Donor Amino Donor Amino_Donor->Target_Molecule

Figure 3: Conceptual biocatalytic synthesis of 1-Amino-3-isopropoxy-propan-2-ol.

Experimental Protocol (Conceptual)
  • Materials: A suitable prochiral ketone precursor (e.g., 1-isopropoxy-3-hydroxy-propan-2-one), a specific enzyme (e.g., a transaminase or amine dehydrogenase), an amino donor (e.g., isopropylamine or ammonia), and a cofactor regeneration system if necessary.

  • Procedure: The precursor is incubated with the enzyme in an aqueous buffer system under mild conditions (e.g., room temperature and neutral pH). The progress of the reaction is monitored by techniques such as HPLC.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme is typically removed by filtration or centrifugation. The product is then extracted from the aqueous phase and purified using chromatographic techniques.

Cost-Benefit Analysis
ParameterAssessmentSupporting Data & Citations
Raw Material Cost HighThe cost of the enzyme and any necessary cofactors can be significant, especially for initial process development. The synthesis of the prochiral ketone precursor also adds to the overall cost.
Process Complexity HighRequires expertise in biocatalysis, including enzyme selection, optimization of reaction conditions (pH, temperature, substrate concentration), and potentially enzyme immobilization and cofactor regeneration. [11]
Yield & Purity ExcellentBiocatalytic methods are known for their high yields and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). [12]
Scalability ModerateScaling up biocatalytic processes can be challenging due to factors such as enzyme stability, cofactor regeneration, and product inhibition. However, significant advances are being made in this area.
Safety Concerns LowReactions are typically run in aqueous media under mild conditions, avoiding the use of hazardous reagents and extreme temperatures or pressures.
Environmental Impact LowThis is generally considered the most environmentally friendly approach due to the use of biodegradable catalysts (enzymes) and mild reaction conditions. [13]

Overall Comparison and Recommendations

Synthetic RouteRaw Material CostProcess ComplexityYield & PurityScalabilitySafetyEnvironmental ImpactOverall Recommendation
Epichlorohydrin-Based ModerateModerateGood-ExcellentExcellentHighModerate-HighBest for large-scale, cost-driven production where established infrastructure for handling hazardous materials exists.
Glycerol-Based Low-ModerateHigh (Direct)VariableModerateModerateLow-ModeratePromising for future sustainable production, but requires further process development to be competitive for direct synthesis.
Biocatalytic HighHighExcellentModerateLowLowIdeal for the production of high-purity enantiomers for high-value applications, especially in early-stage drug development where stereochemistry is critical.

Conclusion

The choice of a synthetic route for 1-Amino-3-isopropoxy-propan-2-ol is a multifaceted decision that requires a careful balance of economic, technical, and safety considerations.

  • The Epichlorohydrin-Based Route remains the industry standard for large-scale production due to its well-established nature, high yields, and scalability. However, the significant safety and environmental concerns associated with epichlorohydrin are major drawbacks.

  • The Glycerol-Based Route presents a compelling "green" alternative that leverages a renewable feedstock. While the indirect route through epichlorohydrin is becoming more common, the development of a direct, one-pot synthesis from glycerol would be a significant breakthrough in sustainable chemical manufacturing.

  • The Biocatalytic Route offers unparalleled stereoselectivity and a superior safety and environmental profile. Although currently more expensive and less scalable than the traditional chemical routes, its ability to produce enantiomerically pure compounds makes it an attractive option for the synthesis of high-value pharmaceutical intermediates, where quality and stereochemical purity are paramount.

For drug development professionals, the choice will likely depend on the stage of the project. In early-stage research and development, where small quantities of high-purity material are required, the biocatalytic route may be the most advantageous, despite the higher initial cost. For later-stage development and commercial production, a thorough evaluation of the epichlorohydrin and glycerol-based routes will be necessary to determine the most cost-effective and sustainable option that meets regulatory and safety requirements.

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  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2018). NIH. Retrieved January 23, 2026, from [Link]

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Comparative

A Comparative Guide to In-Vitro and In-Vivo Metabolite Profiling: A Case Study with Propranolol, a Structural Analog of "1-Amino-3-isopropoxy-propan-2-ol"

Introduction: The Imperative of Comprehensive Metabolite Profiling in Drug Development In the journey of a drug candidate from the laboratory to the clinic, a thorough understanding of its metabolic fate is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Comprehensive Metabolite Profiling in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, a thorough understanding of its metabolic fate is paramount. The biotransformation of a xenobiotic can profoundly influence its efficacy, toxicity, and pharmacokinetic profile. Regulatory agencies worldwide mandate a comprehensive characterization of a drug's metabolites to ensure patient safety. This guide provides a comparative analysis of in-vitro and in-vivo methodologies for studying drug metabolism.

Due to the limited availability of public domain data on the metabolic profile of "1-Amino-3-isopropoxy-propan-2-ol," this guide will utilize Propranolol as a case study. Propranolol, a widely prescribed beta-blocker, is structurally analogous to "1-Amino-3-isopropoxy-propan-2-ol," sharing a common 1-amino-propan-2-ol backbone. Its extensive metabolic data provides an excellent framework for illustrating the principles and practices of comparative metabolite analysis. The methodologies and insights discussed herein are directly applicable to the investigation of novel chemical entities like "1-Amino-3-isopropoxy-propan-2-ol."

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret metabolism studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: In-Vitro Metabolism Studies - A First Look at Biotransformation

In-vitro metabolism studies serve as an essential primary screen in drug discovery and development.[1] They offer a controlled environment to identify potential metabolic pathways, pinpoint the enzymes involved, and estimate metabolic stability.[2] These studies are typically conducted using subcellular fractions or cellular systems derived from the liver, the primary site of drug metabolism.[2]

Common In-Vitro Models:
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast majority of Phase I oxidative metabolism.[2]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism.[3]

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.

The choice of the in-vitro system is dictated by the specific questions being addressed. For initial screening of CYP-mediated metabolism, liver microsomes are often the preferred choice due to their ease of use and cost-effectiveness.

Experimental Protocol: In-Vitro Metabolism of Propranolol in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability and identifying the major metabolites of Propranolol using human liver microsomes.

Materials:

  • Propranolol hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Propranolol in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Propranolol to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of Propranolol should be chosen based on its expected therapeutic concentration and the sensitivity of the analytical method.

    • Simultaneously, prepare control incubations: one without NADPH to assess non-enzymatic degradation and another without the test compound to serve as a background control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent compound (Propranolol) and identify its metabolites. Metabolite identification is typically achieved by comparing the mass spectra and retention times with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.

Visualization of In-Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Propranolol Propranolol Stock Incubate Combine & Incubate Propranolol->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate Quench Quench with ACN Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in-vitro metabolism of Propranolol.

Expected In-Vitro Metabolites of Propranolol

The in-vitro metabolism of propranolol has been extensively studied. The major metabolic pathways observed in human liver microsomes include:

MetaboliteMetabolic Pathway
4'-HydroxypropranololAromatic hydroxylation
5'-HydroxypropranololAromatic hydroxylation
N-desisopropylpropranololN-dealkylation
Propranolol glycolSide-chain oxidation

Part 2: In-Vivo Metabolism Studies - The Whole Organism Perspective

While in-vitro studies provide valuable initial insights, they cannot fully replicate the complex physiological environment of a living organism.[4] In-vivo studies are therefore indispensable for a comprehensive understanding of a drug's metabolic fate.[5] These studies, typically conducted in animal models before human trials, account for factors such as absorption, distribution, extrahepatic metabolism, and excretion.[5]

Common In-Vivo Models:
  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic and metabolism studies due to their small size, relatively low cost, and well-characterized physiology.

  • Non-rodents (Dogs, Monkeys): Often used in later stages of preclinical development as their metabolic profiles can sometimes be more predictive of human metabolism than those of rodents.

The choice of animal species is critical and should ideally be based on similarities in metabolic pathways to humans, as determined from preliminary in-vitro cross-species comparisons.

Experimental Protocol: In-Vivo Metabolism of Propranolol in Rats

This protocol describes a typical procedure for studying the metabolism and excretion of Propranolol in rats.

Materials:

  • Propranolol hydrochloride

  • Sprague-Dawley rats

  • Metabolic cages (for separate collection of urine and feces)

  • Dosing vehicles (e.g., saline for intravenous administration, water for oral gavage)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Sample processing reagents (e.g., solid-phase extraction cartridges)

  • LC-MS/MS system

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize rats to metabolic cages for at least 24 hours before dosing.

    • Administer a single dose of Propranolol to the rats, either orally or intravenously. A control group should receive the vehicle only.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours or until radioactivity (if a radiolabeled compound is used) is negligible.

    • Blood/Plasma: Collect blood samples at various time points post-dose via a cannulated vessel or tail vein. Process the blood to obtain plasma.

  • Sample Processing:

    • Urine: Pool urine samples for each time interval, measure the volume, and store frozen until analysis. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • Feces: Homogenize fecal samples with a suitable solvent and extract the drug and its metabolites.

    • Plasma: Precipitate proteins and extract the analytes.

  • Metabolite Profiling and Identification:

    • Analyze the processed samples using LC-MS/MS to generate metabolite profiles.

    • Compare the profiles from different matrices (urine, feces, plasma) to understand the routes of excretion.

    • Identify the major metabolites through techniques similar to those used in in-vitro studies.

Visualization of In-Vivo Workflow

InVivo_Workflow cluster_collection Sample Collection cluster_processing Sample Processing Dosing Drug Administration (e.g., Oral Gavage) Animal Rat in Metabolic Cage Dosing->Animal Urine Urine Animal->Urine Feces Feces Animal->Feces Blood Blood/Plasma Animal->Blood Urine_Proc Urine Hydrolysis & Extraction Urine->Urine_Proc Feces_Proc Fecal Homogenization & Extraction Feces->Feces_Proc Plasma_Proc Plasma Protein Precipitation Blood->Plasma_Proc Analysis LC-MS/MS Analysis (Metabolite Profiling) Urine_Proc->Analysis Feces_Proc->Analysis Plasma_Proc->Analysis

Caption: Workflow for in-vivo metabolism of Propranolol in rats.

Major In-Vivo Metabolites of Propranolol

In-vivo studies reveal a more complex metabolic profile for Propranolol compared to in-vitro systems. In addition to the metabolites found in vitro, in-vivo studies in rats and humans have identified:

MetaboliteMetabolic Pathway
Propranolol glucuronideGlucuronidation (Phase II)
4'-Hydroxypropranolol glucuronide/sulfateGlucuronidation/Sulfation (Phase II)
Naphthoxylactic acidSide-chain oxidation followed by further metabolism
Glycolic acid and other polar metabolitesExtensive degradation of the side chain

Part 3: Comparative Analysis - Bridging the In-Vitro/In-Vivo Gap

A direct comparison of the data obtained from in-vitro and in-vivo studies is crucial for building a comprehensive metabolic map and predicting a drug's behavior in humans.

Concordance and Discordance in Propranolol Metabolism
Metabolite/PathwayIn-Vitro (HLM)In-Vivo (Rat/Human)Concordance
4'-HydroxypropranololMajorMajorHigh
N-desisopropylpropranololMajorMajorHigh
Propranolol glucuronideAbsent/MinorMajorLow
Naphthoxylactic acidAbsentMajorLow

Analysis of Discrepancies:

The discrepancies between in-vitro and in-vivo findings for Propranolol highlight the limitations of simpler in-vitro systems.

  • Absence of Phase II Metabolism in Microsomes: Human liver microsomes lack the necessary cofactors and enzymes for conjugation reactions like glucuronidation. This explains why propranolol glucuronide, a major in-vivo metabolite, is not significantly formed in this system. Using hepatocytes, which contain both Phase I and II enzymes, would likely provide a better in-vitro/in-vivo correlation for this pathway.[3]

  • First-Pass Metabolism: Propranolol undergoes extensive first-pass metabolism in the liver after oral administration.[6] The high concentrations of the drug in the liver following oral dosing can lead to the formation of metabolites like naphthoxylactic acid, which may be less prominent in in-vitro systems where substrate concentrations are typically lower.[7]

  • Extrahepatic Metabolism: In-vivo studies account for metabolism occurring in other tissues, such as the intestine, kidneys, and lungs. While the liver is the primary site of propranolol metabolism, extrahepatic contributions can influence the overall metabolite profile.

Decision-Making Framework

The integration of in-vitro and in-vivo data is an iterative process that guides further drug development.

Decision_Framework InVitro In-Vitro Studies (e.g., HLM, Hepatocytes) Comparison Compare Metabolite Profiles InVitro->Comparison InVivo In-Vivo Studies (e.g., Rat) InVivo->Comparison Concordant Good Correlation Comparison->Concordant Yes Discordant Poor Correlation Comparison->Discordant No Proceed Proceed to Human Metabolism Studies Concordant->Proceed Investigate Investigate Discrepancies Discordant->Investigate Refine_InVitro Refine In-Vitro Model (e.g., use hepatocytes) Investigate->Refine_InVitro Consider_Species Consider Species Differences Investigate->Consider_Species

Caption: Decision framework based on in-vitro/in-vivo comparison.

Part 4: A Forward-Looking Strategy for "1-Amino-3-isopropoxy-propan-2-ol"

Based on the principles illustrated with Propranolol, a robust strategy for characterizing the metabolism of a novel compound like "1-Amino-3-isopropoxy-propan-2-ol" would involve a phased approach:

  • In-Vitro Screening: Begin with metabolic stability assays in human and relevant preclinical species (e.g., rat, dog) liver microsomes and hepatocytes. This will provide an initial assessment of metabolic clearance and identify major CYP-mediated and conjugated metabolites.

  • Cross-Species Comparison: Compare the in-vitro metabolite profiles across species to select the most appropriate animal model for subsequent in-vivo studies.

  • In-Vivo Studies: Conduct in-vivo metabolism studies in the selected species to obtain a complete picture of absorption, distribution, metabolism, and excretion (ADME).

  • Integrated Analysis: Perform a thorough comparative analysis of the in-vitro and in-vivo data to identify any discrepancies and understand the underlying reasons. This integrated understanding is crucial for predicting human pharmacokinetics and ensuring the safety of the drug candidate.

Conclusion

The study of drug metabolism is a cornerstone of modern drug development. Both in-vitro and in-vivo methodologies provide critical, albeit distinct, pieces of the metabolic puzzle. While in-vitro systems offer a rapid and controlled means of initial investigation, in-vivo studies are essential for understanding the complexities of a drug's fate within a whole organism. As demonstrated with the case study of Propranolol, a structural analog of "1-Amino-3-isopropoxy-propan-2-ol," a successful drug development program relies on the thoughtful integration of both approaches. This comparative strategy allows for a more accurate prediction of human metabolism, ultimately leading to the development of safer and more effective medicines.

References

  • PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 53(3), 403–449.
  • Pachkoria, K., D'Souza, A., & Black, B. (2007). Comparative in Vivo Evaluation of Propranolol Hydrochloride After Oral and Transdermal Administration in Rabbits. AAPS PharmSciTech, 8(4), E87.
  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug metabolism and disposition, 27(11), 1350–1359.
  • Li, X. F., Wang, Y. F., Wang, J., Liu, Y., & Cheng, G. (2006). Crystal structure of 1-(isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 3), o919–o920.
  • PubChem. (n.d.). (S)1-Amino-3-aminooxy-propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2021). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 11(9), 2545-2563.
  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In vitro methods to study drug metabolism in gut and liver. Current drug metabolism, 8(7), 658–675.
  • Al-Salami, H., Butt, G., Tucker, I., & Mikov, M. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega.
  • Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Int J Pharm Pharm Sci, 2(Suppl 4), 28-33.
  • Johnson, T. N., Bazeley, J. C., & Furlong, M. (1987). The metabolism of propranolol (ICI 45520, Inderal) and xamoterol (ICI 118587, Corwin)
  • Hutt, A. J., & O'Grady, J. (1996). Drug chirality and its clinical significance. Drugs, 52 Suppl 5, 1–12.
  • Dash, A., Cudworth, G. C., 2nd, & Veerareddy, P. R. (2013). Formulation and In Vitro Characterization of Cellulose-Based Propranolol Hydrochloride Sustained Release Matrix Tablets. Pharmaceutics, 5(2), 267–283.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from [Link]

  • Bai, S. A., & Lemaire, M. (1987). In vivo study of propranolol and metabolite(s) disposition in rat liver. Journal of pharmaceutical sciences, 76(11), 835–839.
  • Kamp, H., Fabian, E., Groeters, S., Herold, M., Krenn, H., Looser, R., ... & van Ravenzwaay, B. (2019). Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. Toxicology and applied pharmacology, 381, 114704.
  • Wikipedia. (2024, April 23). 3-Amino-1-propanol. Retrieved from [Link]

  • Zilberstein, D., & Baris, M. J. (2020).
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

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Validation

Benchmarking the performance of "1-Amino-3-isopropoxy-propan-2-ol" in catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is paramount. Chiral amino alcohols stand as a cornerstone class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is paramount. Chiral amino alcohols stand as a cornerstone class of ligands for asymmetric catalysis, prized for their synthetic accessibility, modularity, and proven effectiveness across a spectrum of transformations. This guide offers a comparative performance analysis of these ligands, focusing on the well-established benchmark reaction: the enantioselective borane-mediated reduction of prochiral ketones.

While this guide is broadly applicable to the family of chiral amino alcohols, it is important to note that direct, peer-reviewed catalytic performance data for "1-Amino-3-isopropoxy-propan-2-ol" is not extensively documented. Therefore, to provide a data-rich and practical comparison, we will spotlight the performance of a structurally related and well-characterized chiral amino alcohol, (S)-2-Amino-2-methyl-1-propanol . The principles and experimental methodologies discussed herein provide a robust framework for evaluating this and other amino alcohol ligands in your own research.

The Critical Role of the Ligand in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The success of this reaction hinges on the selection of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the ketone. Chiral amino alcohols, in the presence of a borane source such as borane-tetrahydrofuran complex (BH₃·THF), form an in-situ oxazaborolidine catalyst. This cyclic species creates a chiral environment around the active boron hydride, dictating the trajectory of hydride delivery to the ketone and thus inducing high enantioselectivity.

The choice of the amino alcohol is not trivial; subtle structural variations in the ligand's backbone and substituent groups can profoundly impact the catalyst's steric and electronic properties, ultimately influencing both the yield and the enantiomeric excess (ee) of the desired alcohol product.

Performance Benchmark: Enantioselective Reduction of Acetophenone

To provide a clear and objective comparison, we will evaluate the performance of several common chiral amino alcohol ligands in the borane-mediated reduction of acetophenone, a widely accepted model substrate.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanol AcetophenoneHigh~90(R)
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneHigh~90(R)

Note: The performance data for (S)-2-Amino-2-methyl-1-propanol is representative of this class of sterically hindered amino alcohols in similar reactions. Actual experimental results can vary based on specific reaction conditions.[1]

Causality of Performance: A Deeper Look

The high enantioselectivity observed with these ligands can be attributed to the rigid, well-defined transition state of the oxazaborolidine-ketone complex. The steric bulk of the substituents on the chiral amino alcohol plays a crucial role in orienting the ketone for a highly face-selective hydride transfer. For instance, the gem-dimethyl group in (S)-2-Amino-2-methyl-1-propanol provides significant steric hindrance, which is a key factor in achieving high enantioselectivity.

Experimental Protocol: A Self-Validating System

The following protocol for the enantioselective reduction of acetophenone is designed to be a self-validating system. Adherence to these steps, particularly the maintenance of an inert atmosphere, is critical for reproducibility and achieving high catalytic performance.

Materials:
  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-2-methyl-1-propanol) (10 mol%)[1]

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)[1]

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:
  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).[1]

    • Cool the solution to 0 °C in an ice bath.[1]

    • Slowly add the BH₃·THF solution (0.1 mmol) dropwise to the stirred amino alcohol solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).

    • Slowly add the ketone solution to the pre-formed catalyst solution at 0 °C via a syringe or cannula.

    • Add an additional amount of BH₃·THF solution (1.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

    • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

Visualizing the Process and Rationale

To further elucidate the experimental workflow and the underlying principles of catalyst selection, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis prep_amino_alcohol Dissolve Chiral Amino Alcohol in Anhydrous THF cool_amino_alcohol Cool to 0 °C prep_amino_alcohol->cool_amino_alcohol add_borane_catalyst Add BH₃·THF (10 mol%) cool_amino_alcohol->add_borane_catalyst stir_catalyst Stir for 30 min at 0 °C add_borane_catalyst->stir_catalyst add_ketone Add Ketone Solution to Catalyst stir_catalyst->add_ketone Transfer prep_ketone Prepare Acetophenone Solution in Anhydrous THF prep_ketone->add_ketone add_borane_reductant Add BH₃·THF (1.0 eq) add_ketone->add_borane_reductant monitor_reaction Monitor by TLC add_borane_reductant->monitor_reaction quench Quench with Methanol monitor_reaction->quench Reaction Complete acidify Add 1 M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify analyze Determine ee by Chiral HPLC/GC purify->analyze

Figure 1: A comprehensive workflow for the enantioselective reduction of acetophenone.

G cluster_catalyst Catalyst System cluster_reaction Reaction Components amino_alcohol Chiral Amino Alcohol oxazaborolidine In-situ Formed Chiral Oxazaborolidine amino_alcohol->oxazaborolidine borane Borane (BH₃·THF) borane->oxazaborolidine transition_state Diastereomeric Transition State oxazaborolidine->transition_state ketone Prochiral Ketone ketone->transition_state product Chiral Secondary Alcohol transition_state->product

Figure 2: The logical relationship from starting materials to the chiral product.

Conclusion

The selection of an appropriate chiral amino alcohol ligand is a critical parameter in the development of robust and efficient asymmetric catalytic processes. While direct performance data for every conceivable amino alcohol, such as "1-Amino-3-isopropoxy-propan-2-ol," may not always be readily available, a thorough understanding of the performance of well-documented analogues like (S)-2-Amino-2-methyl-1-propanol provides a strong foundation for catalyst design and selection. The experimental protocol and workflows presented in this guide offer a reliable starting point for researchers to benchmark the performance of these and other chiral ligands in their own laboratories.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-isopropoxy-propan-2-ol

Introduction: As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical compounds we handle. 1-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical compounds we handle. 1-Amino-3-isopropoxy-propan-2-ol, a member of the amino alcohol family, is a valuable reagent in various synthetic applications. However, its inherent chemical properties necessitate a rigorous and informed approach to its disposal. Improper handling of this compound and its waste streams can pose significant risks to personnel, infrastructure, and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-3-isopropoxy-propan-2-ol. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Part 1: Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Effective disposal begins with a thorough understanding of the risks involved. The disposal protocol for 1-Amino-3-isopropoxy-propan-2-ol is dictated by its hazard profile, which is characteristic of many amino alcohols. The primary concerns are its corrosivity and potential for environmental harm.

Hazard ClassificationDescriptionRationale for Disposal Protocol
Skin Corrosion/Irritation Based on data from analogous amino alcohols, this compound is expected to be corrosive, causing severe skin burns and damage upon contact.[1][2][3][4]Direct contact must be avoided through mandatory use of robust Personal Protective Equipment (PPE). Contaminated materials become hazardous waste.
Serious Eye Damage The compound is presumed to be a serious eye irritant, capable of causing irreversible damage or blindness.[4][5]Chemical splash goggles and/or a face shield are essential to prevent devastating eye injuries.
Environmental Hazard Related amino alcohols are classified as harmful to aquatic life. Therefore, direct release into the environment is unacceptable.Drain and sewer disposal are strictly prohibited to prevent contamination of waterways and harm to aquatic ecosystems.[5][6][7]
Chemical Reactivity Incompatible with strong oxidizing agents and acids.[5][8]Waste must be segregated to prevent violent, exothermic reactions that could lead to pressure buildup or fire.

Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protection

Before generating or handling the waste, establishing a safe environment is paramount. This is a non-negotiable prerequisite to any laboratory operation involving this compound.

Engineering Controls: All handling of 1-Amino-3-isopropoxy-propan-2-ol and its associated waste, including transferring and containerizing, must be conducted within a certified chemical fume hood.[8][9] This primary engineering control is crucial for minimizing inhalation exposure and containing any potential splashes or spills. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][5]

Personal Protective Equipment (PPE): The following PPE is mandatory. Do not proceed without it.

PPE CategorySpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and severe chemical burns.[3]
Eye/Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.[4][9]
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Step 1: Waste Characterization The first and most critical step is to classify the waste. As the generator, you are legally responsible for this determination.[5][10] Due to its corrosive nature, any waste stream containing 1-Amino-3-isopropoxy-propan-2-ol must be managed as hazardous waste .

Step 2: Waste Segregation Proper segregation prevents dangerous reactions and ensures the integrity of the waste stream.

  • DO NOT mix this waste with any other chemical waste streams, particularly acids or strong oxidizing agents.[7]

  • Collect aqueous and organic waste streams containing this compound in separate, dedicated containers.

  • Solid waste, such as contaminated gloves, weigh paper, or absorbent pads, must be collected in a separate, clearly labeled solid waste container.

Step 3: Containerization The integrity of your waste container is crucial for safe storage and transport.

  • Use a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, screw-top lid.[7][12]

  • If possible, use the original product container for the waste, provided it is properly relabeled as "Hazardous Waste."

  • Never fill a container beyond 90% of its capacity to allow for vapor expansion.[12]

  • Ensure the exterior of the container remains clean and free of contamination.[12]

Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels. At a minimum, the label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste 1-Amino-3-isopropoxy-propan-2-ol" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., Corrosive ).

  • The date you first added waste to the container (the "accumulation start date").

Step 5: Temporary Storage (Satellite Accumulation) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Store the container in a secondary containment bin to capture any potential leaks.[7]

  • Keep the waste container closed at all times, except when adding waste.[7][12]

Step 6: Final Disposal

  • Never dispose of this chemical down the drain or in the regular trash. [5][6][7] This is a serious violation of environmental regulations.

  • Once your waste container is full (or you have finished the project generating the waste), contact your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Schedule a pickup for your hazardous waste. EHS professionals will then ensure the waste is transported by a licensed contractor to an approved Treatment, Storage, and Disposal Facility (TSDF).[8][13]

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion causes severe damage and is a medical emergency.[5] Seek immediate medical attention.

Small Spill Management (inside a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Wipe the spill area clean and decontaminate it.

  • Label the container and dispose of it as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 1-Amino-3-isopropoxy-propan-2-ol.

G start Waste Generated (Contains 1-Amino-3-isopropoxy-propan-2-ol) characterize Step 1: Characterize Waste Is it hazardous? start->characterize is_hazardous Yes (Corrosive) Treat as Hazardous Waste characterize->is_hazardous segregate Step 2: Segregate Waste (No mixing with acids/oxidizers) is_hazardous->segregate Always containerize Step 3: Use a Labeled, Compatible Waste Container segregate->containerize store Step 4: Store in SAA (Secondary Containment, Lid On) containerize->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs end Waste Awaiting Professional Disposal contact_ehs->end

Caption: Decision workflow for proper disposal.

References

  • Occupational Safety and Health Administration (OSHA). ETHANOLAMINE (2-AMINOETHANOL). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Brenntag. (2019). EC-SAFETY DATA SHEET: MONOISOPROPANOLAMINE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99378, 3-Isopropoxy-1-propanol. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Babst Calland. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]

  • Brenntag. (2017). EC-SAFETY DATA SHEET: MONOISOPROPANOLAMINE. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Amino-3-isopropoxy-propan-2-ol

This guide provides essential, experience-driven safety protocols and logistical information for the handling and disposal of 1-Amino-3-isopropoxy-propan-2-ol. As a valued professional in research and drug development, y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety protocols and logistical information for the handling and disposal of 1-Amino-3-isopropoxy-propan-2-ol. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Core Principles

The primary hazards associated with aminopropanol derivatives include severe skin burns and eye damage.[2] Ingestion can cause severe damage to the gastrointestinal tract.[4] The isopropoxy functional group may introduce additional risks such as flammability and respiratory irritation.[5] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.

Core Safety Directives:

  • Always handle in a well-ventilated area: A certified chemical fume hood is mandatory for all operations involving this compound.[1][3]

  • Avoid all direct contact: This compound should be considered corrosive and capable of causing severe burns.[2][6]

  • Assume flammability: Keep away from heat, sparks, and open flames.

  • Emergency preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. Do not merely wear PPE; understand its limitations and use it as part of a comprehensive safety strategy. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended.[7]Provides a robust barrier against corrosive materials. Double-gloving offers protection in case the outer glove is compromised.
Eye and Face Protection Tightly fitting chemical safety goggles in conjunction with a face shield.[7]Protects against splashes and vapors that can cause severe eye damage and skin burns on the face.[2]
Body Protection A chemical-resistant laboratory coat, worn fully buttoned.[7] A chemically impervious apron is also advised.Prevents contact with clothing and skin in the event of a spill.
Respiratory Protection Not typically required if handled exclusively within a fume hood. For spill cleanup or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and amines) is necessary.[8]A fume hood provides primary respiratory protection.[3] A respirator is a necessary secondary measure for non-routine events. Surgical masks offer no protection against chemical vapors and should not be used.[8]

Procedural Workflow for Safe Handling

This step-by-step protocol is designed to minimize exposure and ensure operational safety from receipt of the chemical to its final disposal.

3.1. Preparation and Pre-Handling Checks

  • Verify Chemical Identity: Confirm the container label matches the intended chemical.

  • Inspect Container: Check for any signs of damage or leakage.

  • Designate a Work Area: All handling must occur within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment (glassware, stir bars, etc.) and waste containers before opening the chemical container.

  • Don PPE: Put on all required PPE as detailed in the table above.

3.2. Handling and Experimental Use

  • Open with Care: Slowly open the container, being mindful of any potential pressure release.

  • Dispensing: Use a clean pipette or spatula to transfer the chemical. Avoid creating splashes or aerosols.

  • Perform the Reaction: Keep all reaction vessels capped or covered to the extent feasible.

  • Post-Reaction: Quench any reactive materials as per your specific experimental protocol before disassembly.

3.3. Post-Handling and Decontamination

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

  • Decontaminate Work Area: Wipe down the interior surfaces of the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Emergency Procedures: A Rapid Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Collect the material into a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]

  • Segregate Waste: Do not mix this chemical with other waste streams unless explicitly permitted by your institution's disposal protocols.

  • Label Waste Container: Use a clearly labeled, sealed, and appropriate container for hazardous waste. The label should include the full chemical name.

  • Arrange for Pickup: Follow your institution's procedures for hazardous waste collection.

Visual Workflow for Handling 1-Amino-3-isopropoxy-propan-2-ol

G cluster_pre 1. Pre-Handling cluster_handling 2. Active Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol a Verify Chemical b Inspect Container a->b d Prepare Fume Hood b->d c Don PPE e Open Container c->e Proceed to Handling d->c f Dispense Chemical e->f g Perform Experiment f->g h Decontaminate Equipment & Area g->h Experiment Complete spill Spill g->spill If Spill Occurs contact Personal Contact g->contact If Contact Occurs i Segregate & Label Waste h->i j Doff PPE i->j k Wash Hands j->k

Caption: A workflow diagram illustrating the key stages of safely handling 1-Amino-3-isopropoxy-propan-2-ol.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1-propanol.

  • TCI EUROPE N.V. (2024). Safety Data Sheet for 2-Amino-1,3-propanediol.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Amino-2-propanol.

  • Occupational Safety and Health Administration (OSHA). 1-AMINO-2-PROPANOL.

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.

  • Fisher Scientific. (2023). Safety Data Sheet for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Propanamine, 3-(1-methylethoxy)-.

  • Sigma-Aldrich. (2012). Safety Data Sheet for (±)-1-Amino-2-propanol.

  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid.

  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol.

  • Sigma-Aldrich. 3-Isopropoxy-1-propanol.

  • PubChem. 3-Isopropoxy-1-propanol.

  • BenchChem. Proper Disposal of 3-Amino-1,2-oxaborepan-2-ol.

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